molecular formula C11H15NO B1595475 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52372-97-1

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1595475
CAS No.: 52372-97-1
M. Wt: 177.24 g/mol
InChI Key: WGLJGXBRZQHFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJGXBRZQHFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966771
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-97-1
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin with significant potential for neuropharmacological research. This document delves into the compound's synthesis, spectroscopic characterization, and its interactions with key central nervous system receptors, particularly serotonin and dopamine receptors. Detailed experimental protocols for its synthesis and in vitro pharmacological evaluation are provided to facilitate further investigation by researchers in drug discovery and development.

Introduction

This compound belongs to the aminotetralin class of compounds, a scaffold of considerable interest in medicinal chemistry due to its privileged structure for targeting monoamine receptors. The aminotetralin framework is a rigid analog of phenethylamines, and its derivatives have been explored for a wide range of applications, including as agonists and antagonists for serotonin and dopamine receptors. The 5-methoxy substitution on the aromatic ring is a key feature that modulates the pharmacological profile of these molecules, influencing their affinity and selectivity for various receptor subtypes. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound for drug development.

Chemical Properties

Physicochemical Characteristics
PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem
Molecular Weight 177.24 g/mol PubChem
CAS Number 20770-43-0PubChem
Appearance Expected to be a solid or oilGeneral chemical knowledge
LogP 1.933 (Computed)[1]
Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of an amine can be complex due to the interaction of the amine protons with the solvent. The chemical shifts of protons on carbons adjacent to the nitrogen are typically in the range of 2.3-3.0 ppm. Aromatic protons will appear further downfield, generally between 6.5 and 8.0 ppm. The methoxy group protons would be expected to appear as a singlet around 3.8 ppm.

2.2.2. 13C NMR Spectroscopy (Predicted)

Carbons directly attached to the nitrogen atom in an amine typically resonate in the 10-65 ppm range. Aromatic carbons will be found in the 110-160 ppm region, with the carbon bearing the methoxy group appearing at the lower end of this range. The methoxy carbon itself would be expected around 55 ppm.

2.2.3. Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric vibrations. A broad N-H wagging band is also anticipated between 910 and 665 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[2][3]

2.2.4. Mass Spectrometry

In mass spectrometry, aliphatic amines characteristically undergo α-cleavage. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value, a principle known as the nitrogen rule.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reductive amination of the corresponding tetralone.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Methoxy-2-tetralone Step1 Reductive Amination Start->Step1 Product 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Step1->Product Reagents Ammonium Acetate, Sodium Cyanoborohydride Reagents->Step1 Purification Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure for the synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[4]

Materials:

  • 5-Methoxy-2-tetralone

  • Methanol

  • 1,2-Dichloroethane

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Water

  • 50% Sodium hydroxide solution

  • Methylene chloride

  • Fuller's earth/activated charcoal

  • Acetone

  • Ethereal hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) in a mixture of methanol (800 ml) and 1,2-dichloroethane (200 ml).

  • Reductive Amination: To the solution from step 1, add ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g). Stir the mixture at room temperature for 48 hours.

  • Acidification and Solvent Removal: Adjust the pH of the reaction mixture to 2 with concentrated hydrochloric acid. Remove the solvent in vacuo.

  • Extraction (Aqueous Phase): Dissolve the residue in a mixture of ethyl acetate and water. Separate the aqueous phase.

  • Basification and Extraction (Organic Phase): Cool the aqueous phase and make it alkaline with a 50% sodium hydroxide solution. Extract the aqueous phase twice with methylene chloride.

  • Drying and Decolorization: Dry the combined organic extracts and treat with Fuller's earth/activated charcoal.

  • Concentration: Concentrate the organic solution by evaporation.

  • Salt Formation: Dissolve the residue in acetone and precipitate the hydrochloride salt by adding ethereal hydrochloric acid.

  • Isolation: Collect the precipitate by filtration and dry to obtain the final product.

Pharmacological Profile

The pharmacological activity of this compound is primarily attributed to its interaction with serotonin and dopamine receptors.

Receptor Binding Affinity
ReceptorRepresentative Aminotetralin DerivativeKi (nM)Reference
5-HT₁A (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amineData not available for this specific compound-
D₂ N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralinsPotent antagonists/inverse agonists[5]
D₃ N/AData not available-

Derivatives of 5-methoxy-2-aminotetralin have been shown to act as antagonists or inverse agonists at the dopamine D2A receptor.[5] The 5-methoxy group is known to influence the dopaminergic activity of aminotetralins.

Mechanism of Action and Signaling Pathways

Given the structural similarity to other aminotetralins, this compound is predicted to be a ligand for the 5-HT₁A receptor. Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events.

4.2.1. Canonical G-Protein Signaling Pathway

G_Protein_Signaling Ligand 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel GIRK Channel G_Protein->IonChannel Activates (via Gβγ) cAMP cAMP AdenylylCyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Leads to

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Upon agonist binding, the 5-HT₁A receptor activates inhibitory G-proteins (Gi/o). This activation leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[6]

  • Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7]

4.2.2. Non-Canonical Signaling Pathways

Recent research has revealed that 5-HT₁A receptors can also signal through pathways independent of adenylyl cyclase inhibition, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][8] This non-canonical signaling can influence cellular processes such as gene expression and neuroplasticity.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₁A)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., 10 µM serotonin)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of the compound.

Materials:

  • Human cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Safety and Toxicology

Note: Specific toxicological data for this compound is not available. The following information is based on general knowledge of related compounds and should be treated with caution.

Aminotetralin derivatives can exhibit a range of biological activities, and their toxicological profiles can vary significantly. It is recommended that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For related compounds like (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a valuable chemical entity for neuropharmacological research, with a structural framework conducive to interaction with key monoamine receptors. This guide has provided a detailed overview of its chemical properties, synthesis, and predicted pharmacological profile, with a focus on its potential as a ligand for serotonin and dopamine receptors. The provided experimental protocols offer a starting point for researchers to further elucidate the specific binding affinities, functional activities, and potential therapeutic applications of this compound. Further research is warranted to fully characterize its spectroscopic properties, comprehensive receptor binding profile, and toxicological effects to fully realize its potential in the field of drug discovery.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447. [Link]
  • Sonesson, C., et al. (2002). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Journal of Medicinal Chemistry, 45(24), 5321-5329. [Link]
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212. [Link]
  • Llavona, P., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Neuroscience, 10, 533. [Link]
  • Cowen, P. J., & Browning, M. (2015). What has serotonin to do with depression?.
  • PrepChem. (2023). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. [Link]
  • Spectroscopy of Amines - Chemistry LibreTexts. (2021). [Link]
  • IR Spectroscopy Tutorial: Amines. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a tetralin derivative, represents a class of compounds with significant interest in medicinal chemistry and pharmacology due to their potential biological activities.[1][2] The precise determination of its chemical structure is a fundamental prerequisite for understanding its structure-activity relationships, ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive, technically-focused walkthrough of the modern analytical techniques employed to unequivocally elucidate the structure of this molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices and to establish a self-validating analytical workflow. The core of structural elucidation lies in the synergistic application of multiple spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.[3]

I. Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[3] For this compound, this provides the first crucial piece of evidence for its chemical formula.

A. Theoretical Molecular Weight and Formula

The chemical formula for this compound is C₁₁H₁₅NO. The expected monoisotopic mass can be calculated with high precision. Public chemical databases confirm the molecular formula and weight of related structures.[4][5]

B. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Causality of Experimental Choice: While nominal mass spectrometry provides the integer molecular weight, HRMS, such as Time-of-Flight (TOF) or Orbitrap-based systems, is essential for determining the exact mass.[6][7] This high level of mass accuracy allows for the unambiguous determination of the elemental formula, a cornerstone of structure elucidation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the synthesized and purified compound in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine readily accepts a proton to form the [M+H]⁺ ion.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) on a calibrated high-resolution mass spectrometer.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (typically <5 ppm).

C. Fragmentation Analysis for Structural Subunits

Expert Insight: Tandem mass spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, we can piece together the structural backbone.[8][9]

Experimental Protocol: Tandem MS (MS/MS) Analysis
  • Parent Ion Selection: Isolate the [M+H]⁺ ion of this compound in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Accelerate the isolated parent ions and collide them with an inert gas (e.g., argon or nitrogen). This imparts energy, causing the ions to fragment at their weakest bonds.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.

  • Interpretation: Propose fragmentation pathways consistent with the observed fragment masses. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and informative fragmentation pathway.[8]

Data Presentation: Mass Spectrometry Data
ParameterExpected ValueObserved Value (Hypothetical)
Molecular FormulaC₁₁H₁₅NOC₁₁H₁₅NO
Monoisotopic Mass177.1154 g/mol 177.1152 g/mol
[M+H]⁺ (ESI-HRMS)178.1232 m/z178.1229 m/z
Key MS/MS FragmentsLoss of NH₃, cleavage of the tetralin ringTo be determined experimentally

II. Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] It provides information on the number of chemically distinct protons and carbons, their connectivity, and their spatial relationships.

A. ¹H NMR: Elucidating the Proton Environment

Expert Insight: The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

Expected ¹H NMR Spectral Features:
  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing characteristic coupling patterns for a substituted benzene ring.

  • Aliphatic Protons: A series of signals in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the protons on the tetrahydronaphthalene ring. The proton attached to the same carbon as the amine group (the benzylic proton) will likely be shifted downfield.

  • Amine Protons: A broad signal that can appear over a wide chemical shift range and may exchange with D₂O.

  • Methoxy Protons: A sharp singlet around 3.8 ppm, integrating to three protons.

B. ¹³C NMR: Defining the Carbon Skeleton

Expert Insight: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Spectral Features:
  • Aromatic Carbons: Signals in the downfield region (typically 110-160 ppm).

  • Aliphatic Carbons: Signals in the upfield region (typically 20-60 ppm).

  • Methoxy Carbon: A signal around 55 ppm.

C. 2D NMR: Connecting the Pieces

Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how these parts are connected.

  • COSY (¹H-¹H Correlation): Identifies protons that are coupled to each other, allowing for the tracing of proton networks within the aliphatic ring system.

  • HSQC (¹H-¹³C Correlation): Correlates each proton signal with the signal of the carbon to which it is directly attached.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate ¹H signals, determine chemical shifts and coupling constants, and analyze 2D correlation maps to assemble the molecular structure.

Data Presentation: Predicted NMR Data
Proton TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations
Aromatic CH6.6 - 7.2110 - 130With other aromatic protons
CH-NH₂~3.5 - 4.0~45 - 55With adjacent CH₂ protons
Tetralin CH₂1.5 - 3.020 - 40With each other and CH-NH₂
OCH₃~3.8~55None

Note: These are predicted values and may vary based on solvent and other experimental conditions.

III. Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Insight: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10][11] It serves as a confirmatory tool in the structure elucidation workflow.

Expected FTIR Absorption Bands:
  • N-H Stretch (Amine): A moderate to weak absorption in the region of 3300-3500 cm⁻¹. Primary amines often show two bands in this region.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption in the 1000-1300 cm⁻¹ region, characteristic of the methoxy group.

  • N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[12]

  • Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Data Presentation: Key FTIR Frequencies
Functional GroupCharacteristic Frequency Range (cm⁻¹)
N-H (Amine)3300 - 3500
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000
C=C (Aromatic)1450 - 1600
C-O (Ether)1000 - 1300

IV. Synthesis and Workflow Visualization

The logical flow of the structure elucidation process is critical. Each step builds upon the last, creating a self-validating system.

Structure Elucidation Workflow Diagram

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution MS (Elemental Formula) Purification->HRMS NMR_1D 1D NMR ('H, 'C, DEPT) (Atom Counts & Types) Purification->NMR_1D FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Tandem_MS Tandem MS (MS/MS) (Fragmentation) HRMS->Tandem_MS Structure_Proposal Propose Structure Tandem_MS->Structure_Proposal NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Structure_Proposal FTIR->Structure_Proposal Final_Structure Final Confirmed Structure Structure_Proposal->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

V. Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while tandem MS provides initial structural fragments. Comprehensive 1D and 2D NMR experiments then map the precise connectivity of the carbon-hydrogen framework. Finally, FTIR spectroscopy confirms the presence of key functional groups. By following this multi-faceted and self-validating approach, researchers can determine the structure of this and similar molecules with the highest degree of confidence, which is paramount for advancing drug discovery and development programs.

References

  • Banerjee, A. K., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]
  • Demir, B., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem Compound Database.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • Dutt Arya, B., & Malik, N. (2015). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Worldwide Journal of Multidisciplinary Research and Development, 1(5), 48-52. [Link]
  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.
  • Wikipedia. (n.d.). Tetralin.
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • Karki, R., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Spectroscopy Letters, 54(1), 1-22. [Link]
  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45.
  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS.
  • National Institutes of Health. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry.

Sources

Introduction: A Chiral Scaffold of Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Characterization, and Application

(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, with the IUPAC name (1S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamine , is a chiral bicyclic primary amine that represents a privileged scaffold in medicinal chemistry.[1] Its rigid, conformationally restricted structure serves as a key building block for synthesizing compounds targeting the central nervous system (CNS). The stereochemistry at the C1 position is crucial, as enantiomers of bioactive molecules often exhibit significantly different pharmacological activities, potencies, and toxicological profiles. This guide provides a comprehensive technical overview of its synthesis, stereochemical control, analytical validation, and its pivotal role in the development of high-affinity ligands for key neurological receptors.

Physicochemical Properties and Structural Data

A precise understanding of the molecule's fundamental properties is essential for its application in synthesis and formulation.

PropertyValueSource
IUPAC Name (1S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthalenamineSigma-Aldrich[1]
Synonyms (S)-5-methoxy-1-aminotetralinSigma-Aldrich[1]
Molecular Formula C₁₁H₁₅NOSigma-Aldrich[1]
Molecular Weight 177.24 g/mol PubChem[2]
Appearance Varies (often an oil or low-melting solid)N/A
Chirality Contains one stereocenter (C1)N/A

Strategic Synthesis and Enantiomeric Control

The therapeutic utility of this scaffold is critically dependent on obtaining the (S)-enantiomer in high purity. This is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Synthesis of the Racemic Precursor

The common starting point is the synthesis of racemic 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. A standard approach involves the reductive amination of 5-methoxy-1-tetralone.

Causality Behind the Method: Reductive amination is a robust and widely used method for forming amines from ketones. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions is critical to optimize yield and minimize side reactions.

Workflow for Racemic Amine Synthesis

G A 5-Methoxy-1-tetralone C Imine Intermediate A->C Condensation B Ammonium Source (e.g., NH₄OAc, NH₃) B->C E Racemic (±)-5-methoxy- 1,2,3,4-tetrahydronaphthalen-1-amine C->E Reduction D Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) D->E

Caption: General workflow for racemic amine synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and highly effective method for separating enantiomers.[3] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization due to differences in solubility.

Expert Insight: The choice of resolving agent is the most critical parameter. For chiral amines, carboxylic acids like tartaric acid or mandelic acid are industry standards.[4][5] The solvent system for crystallization must be carefully screened to maximize the solubility difference between the two diastereomeric salts, thereby achieving high diastereomeric excess in a single crystallization step. While this guide focuses on the 1-amine, a highly analogous and scalable resolution has been thoroughly documented for the corresponding 2-amine using (S)-mandelic acid, achieving an enantiomeric excess (ee) of 99.7%.[6][7] This process provides a robust template.

Representative Protocol: Chiral Resolution

  • Salt Formation: Dissolve one molar equivalent of racemic (±)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent (e.g., methanol or ethanol). To this solution, add one equivalent of an enantiomerically pure resolving agent, such as L-(-)-dibenzoyltartaric acid.

  • Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. For optimal crystal growth and purity, the cooling process can be extended over several hours or days.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 2M NaOH). Stir vigorously until the salt dissolves. The base neutralizes the chiral acid, liberating the free (S)-amine into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Logical Diagram of Chiral Resolution

G cluster_0 Mixture cluster_1 Reaction cluster_2 Separation cluster_3 Isolation A Racemic Amine (R-Amine + S-Amine) C Diastereomeric Salts (R-Amine•L-Acid + S-Amine•L-Acid) A->C B Chiral Acid (e.g., L-DBTA) B->C D Fractional Crystallization C->D E Less Soluble Salt (S-Amine•L-Acid) D->E F More Soluble Salt (in mother liquor) (R-Amine•L-Acid) D->F G Basification E->G H Pure (S)-Amine G->H

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Methods for Stereochemical Purity Determination

Ensuring the enantiomeric purity of the final product is a non-negotiable step mandated by regulatory bodies. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

Trustworthiness through Self-Validation: A robust analytical method must be validated for specificity, linearity, accuracy, and precision. The key to a successful chiral HPLC separation is the choice of the Chiral Stationary Phase (CSP). For aminotetralin derivatives, polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclodextrin-based CSPs have shown excellent resolving capabilities.[10][11]

Representative Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based CSP, such as a Kromasil 5-Amycoat, or a cyclodextrin-based column like Cyclobond I 2000.[10][11]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) in an isocratic mode. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection, typically at 254 nm or 280 nm.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

ParameterTypical ConditionRationale
Chiral Stationary Phase Polysaccharide or Cyclodextrin-basedProvides the necessary stereospecific interactions (e.g., hydrogen bonding, π-π stacking, inclusion complexation) for enantiomeric discrimination.[12]
Mobile Phase Hexane/Isopropanol + 0.1% DEABalances retention time and resolution. The amine modifier is crucial for achieving sharp, symmetrical peaks for basic analytes.[11]
Detection UV at 254/280 nmThe aromatic naphthalene ring provides strong UV absorbance for sensitive detection.

Pharmacological Relevance and Applications in Drug Development

The (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a cornerstone in the design of ligands for serotonin (5-HT) and sigma (σ) receptors, both of which are critical targets in CNS drug discovery.

High-Affinity Ligands for 5-HT₁ₐ Receptors

Research has demonstrated that derivatives incorporating this scaffold are potent and selective 5-HT₁ₐ receptor ligands.[13] For instance, compounds like 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine exhibit high affinity for the 5-HT₁ₐ receptor, which is implicated in the pathophysiology of anxiety and depression.[13][14] The aminotetralin core mimics the endogenous neurotransmitter serotonin, while the appended moieties modulate selectivity and pharmacokinetic properties.

Development of Sigma (σ) Receptor Ligands

The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) , built upon the title scaffold, has been identified as a high-affinity ligand for sigma receptors, particularly the σ₂ subtype.[15] Sigma receptors are implicated in a range of cellular functions and are being explored as targets for cancer diagnostics (using PET radiotracers) and therapeutics. The (S)-enantiomer of PB28 analogues was found to be the most σ₂-selective agent, highlighting the stereochemical importance of this building block.[15]

Diagram of Application in Drug Discovery

G A (S)-5-methoxy-1,2,3,4- tetrahydronaphthalen-1-amine (Chiral Scaffold) B Linker and Pharmacophore Addition A->B C 5-HT₁ₐ Receptor Ligand (e.g., Pyridinylpiperazine derivative) B->C Design A D Sigma (σ₂) Receptor Ligand (e.g., PB28 Analogue) B->D Design B E Therapeutic Target: Anxiety/Depression C->E F Therapeutic/Diagnostic Target: Oncology D->F

Caption: Role of the scaffold in generating targeted CNS ligands.

Conclusion and Future Outlook

(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is more than a mere chemical intermediate; it is a validated and versatile chiral building block that provides a gateway to novel CNS-active compounds. Its synthesis, while requiring careful stereochemical control, relies on well-established and scalable methodologies like diastereomeric salt resolution. The proven utility of this scaffold in generating high-affinity ligands for 5-HT₁ₐ and sigma receptors ensures its continued relevance in the fields of medicinal chemistry and drug development. Future research will likely focus on leveraging this core in asymmetric catalytic syntheses to bypass classical resolution and in the exploration of new therapeutic targets beyond its current applications.

References

  • PubChem.(S)-5-Methoxy-2-aminotetralin. National Center for Biotechnology Information.
  • Chemeurope.com.Chiral resolution.
  • Wikipedia.Chiral resolution.
  • Takeda, M., et al. (1997). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development.
  • ResearchGate.(PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.
  • MDPI.Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • International Journal of Pharmacy and Pharmaceutical Sciences.CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
  • Colabufo, F. et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of Medicinal Chemistry.
  • Camps, P. et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry.
  • Forster, E. A. et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key chemical scaffold in contemporary neuroscience research and drug development. Synthesizing data from extensive structure-activity relationship (SAR) studies on aminotetralin derivatives, this document delineates the compound's primary molecular interactions, focusing on its high-affinity engagement with serotonergic receptors, particularly the 5-HT1A subtype. We will explore the downstream signaling cascades initiated upon receptor binding, the methodologies for characterizing these interactions, and the compound's broader pharmacological context, including potential activities at adrenergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically grounded understanding of this important pharmacological agent.

Introduction: The Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalen-1-amine (aminotetralin) framework represents a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and ability to present key pharmacophoric elements—an aromatic ring and a basic amine—in a well-defined spatial orientation. This structure mimics key features of endogenous monoamine neurotransmitters like serotonin and dopamine, enabling potent and often selective interactions with their respective receptors. The addition of a methoxy group at the 5-position, as in this compound, significantly influences its electronic and steric properties, directing its affinity and functional activity towards specific G protein-coupled receptors (GPCRs). Understanding the precise mechanism of action of this foundational molecule is critical for the rational design of novel therapeutics targeting a range of neuropsychiatric disorders.

Primary Pharmacodynamics: High-Affinity Serotonin 5-HT1A Receptor Agonism

The principal mechanism of action for this compound and its close analogs is centered on the serotonin 1A (5-HT1A) receptor . Extensive research on related aminotetralin derivatives consistently demonstrates high, often sub-nanomolar, binding affinity for this receptor subtype.[1][2]

Receptor Binding Profile

While a comprehensive binding profile for this compound is not extensively published under a single study, data from closely related analogs allow for a highly probable characterization. The 5-methoxy-tetralin core is a key determinant for 5-HT1A affinity. Studies on various N-substituted derivatives of 5-methoxytetralin consistently report high affinity for the 5-HT1A receptor.[1][2][3]

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Aminotetralin Analogs

Compound/Analog 5-HT1A α1-Adrenergic D2 Dopamine Reference
(S)-(+)-1-phenyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 7.0 nM >1000 nM 1750 nM [2]
1-(3-benzisothiazolyl)-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine Subnanomolar High Selectivity Moderate/Low Affinity [1]

| 8-OH-DPAT (Structural Analog) | ~1 nM | Low Affinity | Low Affinity |[4] |

Note: This table presents data from analogs to illustrate the strong propensity of the 5-methoxy-tetralin scaffold for 5-HT1A receptor binding. The exact Ki for the unsubstituted amine title compound may vary.

The stereochemistry of the aminotetralin nucleus is a critical factor influencing selectivity. For many analogs, while both enantiomers may bind to the 5-HT1A receptor with similar high affinity, their affinity for other receptors, such as α1-adrenergic and D2 dopamine receptors, can differ significantly.[2]

Functional Activity: A Gi/o-Coupled Signaling Cascade

As an agonist at the 5-HT1A receptor, this compound is predicted to initiate the canonical Gi/o-coupled signaling pathway.[5][6] This cascade is fundamentally inhibitory, leading to a reduction in neuronal excitability. The key downstream events are:

  • Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[5][6]

  • Modulation of Ion Channels: The dissociated Gβγ subunit complex directly gates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and decreasing the probability of action potential firing.

  • Inhibition of Calcium Channels: The Gβγ complex can also inhibit voltage-gated Ca2+ channels, further reducing neuronal excitability and neurotransmitter release.

These actions occur at both presynaptic and postsynaptic 5-HT1A receptors.[5][7][8]

  • Presynaptic Autoreceptors: Located on serotonergic neurons in the raphe nuclei, their activation provides a negative feedback mechanism, reducing serotonin synthesis and release.[7][8]

  • Postsynaptic Heteroreceptors: Found in cortical and limbic regions (e.g., hippocampus, cortex), their activation directly dampens the activity of non-serotonergic neurons, such as glutamatergic pyramidal neurons.[7]

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (Gαi) girk GIRK K+ Channel g_protein->girk Activates (Gβγ) camp cAMP ac->camp [Reduced] k_out K+ Efflux (Hyperpolarization) girk->k_out ligand 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine ligand->receptor Binds atp ATP inhibition Neuronal Inhibition Receptor_Selectivity_Concept Core 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine R_5HT1A 5-HT1A Core->R_5HT1A High Affinity (Primary Target) R_5HT7 5-HT7 Core->R_5HT7 Potential Affinity (Analog Data) R_5HT2 5-HT2 Core->R_5HT2 Potential Affinity (Analog Data) R_Alpha1 α1-Adrenergic Core->R_Alpha1 Potential Affinity (Analog Data) R_D2 D2-Dopamine Core->R_D2 Potential Affinity (Analog Data)

Probable receptor interaction profile based on analog data.

Experimental Methodologies for Characterization

The determination of a compound's mechanism of action relies on a suite of validated in vitro pharmacological assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. [9][10] Core Protocol: Competitive Inhibition Assay

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK-293 cells expressing h5-HT1A) or from homogenized brain tissue (e.g., rat hippocampus). [11]2. Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • Receptor membranes.

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • A serially diluted concentration of the unlabeled test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). [12]3. Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C). [11]4. Separation: Bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand. [10]5. Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as percent inhibition versus test compound concentration. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor Membranes A1 Incubate: Membranes + [3H]L + Test Cmpd P1->A1 P2 Prepare Radioligand ([3H]L) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Separate Bound/Free (Vacuum Filtration) A1->A2 D1 Quantify Radioactivity (Scintillation Counting) A2->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff D2->D3

Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G proteins, the first step in the signaling cascade. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the degree of receptor activation (Efficacy) and can be measured to determine agonist potency (EC50).

  • cAMP Accumulation Assay: For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase. In this assay, cells are first stimulated with a compound like forskolin to increase basal cAMP levels. The ability of an agonist to reduce these forskolin-stimulated cAMP levels is then measured, typically using immunoassays (e.g., HTRF, ELISA).

Conclusion and Future Directions

This compound serves as a quintessential example of a high-affinity 5-HT1A receptor ligand. Its mechanism of action is primarily defined by agonism at this Gi/o-coupled receptor, leading to neuronal inhibition through the suppression of cAMP production and the activation of GIRK channels. While this interaction represents its core pharmacological identity, the promiscuity of the aminotetralin scaffold, evidenced by the activity of its analogs at other 5-HT, adrenergic, and dopaminergic receptors, cannot be overlooked.

For drug development professionals, this compound represents a foundational starting point. Future research should focus on obtaining a comprehensive selectivity profile for this specific molecule to fully de-risk its off-target activities. Furthermore, elucidating the specific contributions of non-canonical signaling pathways (e.g., ERK, Akt) to its overall physiological effects will be crucial. The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and strategic development of novel therapeutics derived from this potent and versatile chemical scaffold.

References

  • Pompeiano, M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
  • Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work?.
  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 147–158. [Link]
  • Sarkar, S., & Fisher, R. A. (2006). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. [Link]
  • Cacciari, B., et al. (1999). 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of Medicinal Chemistry, 42(3), 490-496. [Link]
  • Gaire, T. N. (2024). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • Adaya, L., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 10, 268. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Polter, A. M., & Li, X. (2011). 5-HT1A receptor-regulated signal transduction pathways in brain. ACS Chemical Neuroscience, 2(5), 235-245. [Link]
  • McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
  • DeMarinis, R. M., & Hieble, J. P. (1983). l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1215-1218. [Link]
  • Campiani, G., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. Journal of Medicinal Chemistry, 44(24), 4176-4189. [Link]
  • Svensson, K., et al. (1991). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 34(8), 2549-2557. [Link]
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]
  • PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • Canal, C. E., et al. (2016). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 7(11), 1568–1585. [Link]
  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6623. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a rigid analogue of the endogenous neurotransmitter serotonin and structurally related to a class of psychoactive compounds known as 5-methoxytryptamines. Its constrained phenethylamine backbone, a feature it shares with other bioactive aminotetralins, suggests a potential for interaction with monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. This guide provides a comprehensive overview of the predicted pharmacological profile of this compound, outlines detailed methodologies for its synthesis and characterization, and discusses its potential as a lead compound in drug discovery.

The rationale for investigating this specific molecule stems from the well-documented therapeutic potential of modulating the serotonergic system.[1] For instance, agonists at the 5-HT1A receptor are utilized as anxiolytics and antidepressants, while antagonists of the 5-HT2A receptor are a cornerstone of atypical antipsychotic medications. The unique conformational restriction of the aminotetralin scaffold may confer enhanced selectivity for specific receptor subtypes, a highly desirable attribute in modern drug development. This guide will synthesize existing knowledge on structurally related compounds to build a predictive pharmacological framework for this compound and provide the necessary experimental blueprints for its empirical validation.

Predicted Pharmacological Profile

Based on the pharmacology of structurally similar compounds, such as 5-methoxytryptamines and other aminotetralins, this compound is predicted to primarily target serotonin receptors.

Anticipated Receptor Binding Affinity

The compound is expected to exhibit significant affinity for 5-HT1A and 5-HT2A receptors. The 5-methoxy group is a key feature in potent serotonergic ligands, including the psychedelic 5-MeO-DMT, which displays high affinity for both 5-HT1A and 5-HT2A receptors.[2] Studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have demonstrated that the tetralin nucleus can confer high affinity for 5-HT1A and 5-HT7 receptors.[3] Furthermore, analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have shown affinity for sigma receptors, suggesting that the 5-methoxy-tetralin scaffold may interact with a broader range of targets.[4]

The table below summarizes the predicted binding affinities based on data from structurally related compounds.

Receptor TargetPredicted Affinity (Ki)Rationale
5-HT1AHigh (low nM)The aminotetralin scaffold is present in known 5-HT1A ligands. The 5-methoxy substitution is common in high-affinity 5-HT receptor ligands.[1][5]
5-HT2AModerate to High (nM range)The phenethylamine core with a 5-methoxy group is a classic pharmacophore for 5-HT2A ligands.[2]
5-HT7Moderate (nM range)The tetralin moiety has been associated with affinity for the 5-HT7 receptor in other chemical series.[3]
Dopamine D2Low to ModerateSome 2-aminotetralins exhibit dopaminergic activity, although the 1-amino substitution pattern may alter this profile.[6]
Sigma (σ1, σ2)PossibleThe core structure is present in known sigma receptor ligands like PB28.[4]
Predicted Functional Activity

The functional activity (agonist, antagonist, or inverse agonist) of this compound at its target receptors is more challenging to predict and requires empirical determination. However, based on the tryptamine family, it is plausible that it may act as an agonist at 5-HT1A and 5-HT2A receptors. Many 5-methoxytryptamines are 5-HT1A and 5-HT2A receptor agonists.[1][5] The constrained conformation of the aminotetralin may, however, lead to partial agonism or even antagonism.

Synthetic Pathway

The synthesis of this compound can be approached through several established routes for aminotetralins. A plausible synthetic scheme starting from 5-methoxy-1-tetralone is outlined below.

Synthesis_Workflow start 5-Methoxy-1-tetralone step1 Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) start->step1 product This compound step1->product Binding_Assay_Workflow prep Prepare Receptor Membranes (from cell lines or tissue) incubation Incubate Membranes with Radioligand and Test Compound prep->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50 and Ki determination) detection->analysis HTR_Workflow acclimatize Acclimatize Mice to Observation Chambers administer Administer Test Compound (e.g., intraperitoneal injection) acclimatize->administer observe Observe and Count Head-Twitches for a Defined Period administer->observe analyze Analyze Dose-Response Relationship observe->analyze

Sources

An In-depth Technical Guide to the Serotonin Receptor Activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a member of the aminotetralin class of compounds, represents a significant scaffold in the exploration of serotonergic and dopaminergic receptor ligands. The aminotetralin framework is a core component of numerous pharmacologically active agents, and modifications to this structure can profoundly influence receptor affinity, selectivity, and functional activity. This guide provides a comprehensive technical overview of the serotonin (5-HT) receptor activity of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its receptor binding profile, functional implications, and the experimental methodologies required for its characterization.

While direct and comprehensive quantitative data for this compound across all serotonin receptor subtypes is not extensively available in the public domain, this guide synthesizes information from closely related analogs and derivatives to construct a probable pharmacological profile. The primary focus will be on the 5-HT₁A receptor, for which aminotetralin derivatives consistently demonstrate high affinity.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem
Molecular Weight 177.24 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms 5-Methoxy-1-aminotetralin, 5-MeO-PATPubChem

Serotonin Receptor Interaction Profile

The serotonergic system is comprised of at least 14 distinct receptor subtypes, each with unique signaling mechanisms and physiological roles.[1] The interaction of a ligand with these receptors is characterized by its binding affinity (Kᵢ) and its functional activity as an agonist, antagonist, or inverse agonist (measured by parameters such as EC₅₀, IC₅₀, and Eₘₐₓ).

5-HT₁A Receptor: A Primary Target

Derivatives of the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl scaffold have consistently demonstrated high affinity for the 5-HT₁A receptor. Studies on closely related compounds, specifically 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines, have reported high 5-HT₁A receptor affinity with IC₅₀ values in the low nanomolar range (2.3-7.0 nM).[1] This strongly suggests that this compound itself is a potent 5-HT₁A receptor ligand.

The 5-HT₁A receptor is a Gᵢ/Gₒ-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with neuronal hyperpolarization and a decrease in neuronal firing rate. Agonism at 5-HT₁A receptors is a validated mechanism for anxiolytic and antidepressant effects.[2][3]

Downstream Signaling of the 5-HT₁A Receptor

The activation of the 5-HT₁A receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase; however, other signaling effectors are also modulated.

G_protein_signaling cluster_membrane Plasma Membrane 5_HT1A_Receptor 5-HT₁A Receptor G_protein Gαi/o Gβγ 5_HT1A_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gαi) GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP ↓ conversion Agonist 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Agonist->5_HT1A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Neuronal Hyperpolarization ↓ Firing Rate PKA->Cellular_Response Modulates GIRK->Cellular_Response K+ efflux

Figure 1: 5-HT₁A Receptor Signaling Pathway.
Activity at Other Serotonin Receptors

While the 5-HT₁A receptor is the most probable high-affinity target, aminotetralin derivatives can also interact with other serotonin receptor subtypes, including the 5-HT₂ and 5-HT₇ families.

  • 5-HT₂ Receptors (5-HT₂A, 5-HT₂B, 5-HT₂C): These receptors are coupled to Gₒ-proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The functional consequences of activating these receptors are diverse, with 5-HT₂A agonism being associated with psychedelic effects. Some aminotetralin derivatives have shown activity at 5-HT₂C receptors.[4] A comprehensive screening of this compound is necessary to determine its affinity and functional effects at these subtypes.

Gq_protein_signaling cluster_membrane Plasma Membrane 5_HT2_Receptor 5-HT₂ Receptor G_protein_q Gαq Gβγ 5_HT2_Receptor->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves from PIP₂ DAG DAG PLC->DAG Cleaves from PIP₂ Agonist 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Agonist->5_HT2_Receptor Binds PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_2 Neuronal Depolarization ↑ Excitability PKC->Cellular_Response_2 Phosphorylates targets

Figure 2: 5-HT₂ Receptor Signaling Pathway.
  • 5-HT₇ Receptor: This Gₛ-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The well-known 5-HT₁A agonist, 8-OH-DPAT, which shares the aminotetralin core, also has a notable affinity for the 5-HT₇ receptor.[5] Therefore, it is plausible that this compound may also interact with this receptor.

Experimental Characterization: Protocols

To fully elucidate the serotonergic activity of this compound, a series of in vitro assays are essential. The following protocols provide a framework for determining its binding affinity and functional activity at key serotonin receptor subtypes.

experimental_workflow Compound 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Compound->Binding_Assay Functional_Assay Functional Assays (Determine EC₅₀/IC₅₀, Eₘₐₓ) Compound->Functional_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis cAMP_Assay cAMP Assay (5-HT₁A, 5-HT₇) Functional_Assay->cAMP_Assay PI_Assay Phosphoinositide Hydrolysis Assay (5-HT₂) Functional_Assay->PI_Assay cAMP_Assay->Data_Analysis PI_Assay->Data_Analysis Receptor_Profile Comprehensive Receptor Interaction Profile Data_Analysis->Receptor_Profile

Figure 3: Experimental Workflow for Characterization.
Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₁A, 5-HT₂A).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A).

  • Test compound: this compound.

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its K₋), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log of the test compound concentration to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Functional Assay (for 5-HT₁A and 5-HT₇ Receptors)

This assay measures the ability of the test compound to modulate the production of cyclic AMP, indicating its functional activity as an agonist or antagonist at Gᵢ/Gₒ or Gₛ-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₁A or 5-HT₇).

  • Test compound: this compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For agonist testing, add serial dilutions of the test compound to the cells.

  • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels as a function of the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay (for 5-HT₂ Receptors)

This assay measures the accumulation of inositol phosphates, the second messengers produced upon activation of Gₒ-coupled receptors.

Materials:

  • Cells stably expressing the target 5-HT₂ receptor subtype.

  • [³H]myo-inositol.

  • Test compound: this compound.

  • LiCl (to inhibit inositol monophosphatase).

  • Agonist for antagonist testing.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Label the cells with [³H]myo-inositol overnight to incorporate it into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with LiCl.

  • For agonist testing, add serial dilutions of the test compound.

  • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Incubate to allow for the accumulation of inositol phosphates.

  • Stop the reaction and lyse the cells.

  • Separate the [³H]inositol phosphates from other radiolabeled species using anion-exchange chromatography with Dowex resin.

  • Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.

  • Plot the amount of [³H]inositol phosphates as a function of the log of the test compound concentration to determine the EC₅₀ or IC₅₀.

Conclusion

This compound is a promising scaffold for the development of serotonin receptor-targeted therapeutics. Based on the pharmacology of structurally related aminotetralins, it is highly likely to be a potent ligand at the 5-HT₁A receptor, with potential activity at other serotonin receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional activity. A thorough understanding of its interaction with the diverse family of serotonin receptors is crucial for elucidating its therapeutic potential and guiding future drug discovery efforts.

References

  • Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • Di Matteo, V., et al. (2000). 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of Medicinal Chemistry. [Link]
  • Cunningham, K. A., & Anastasio, N. C. (2014). The stimulus effects of 8-OH-DPAT: Evidence for a 5-HT2A receptor-mediated component. Neuropharmacology. [Link]
  • Kim, H. C., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology. [Link]
  • McCorvy, J. D., et al. (2015). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews. [Link]
  • PubChem. (n.d.). This compound.
  • Russo, S. J., et al. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ACS Chemical Neuroscience. [Link]
  • Roth, B. L., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry. [Link]
  • Khan, M. A., & Mahesh, R. (2022). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Current Drug Targets. [Link]
  • Wikipedia contributors. (2024, January 4). 5-HT receptor. In Wikipedia, The Free Encyclopedia. [Link]
  • Chhabra, N., et al. (2023). The discovery, structure, and function of 5-HTR1E serotonin receptor. Cellular and Molecular Life Sciences. [Link]
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. [Link]

Sources

An In-Depth Technical Guide to the Dopamine Receptor Interactions of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine's interactions with dopamine receptors. The dopamine system, with its five distinct receptor subtypes (D1-D5), is a critical modulator of numerous neurological processes, including motor control, cognition, and reward.[1][2] Understanding the binding affinity, functional activity, and downstream signaling of novel ligands such as this compound is paramount for the development of next-generation therapeutics for neuropsychiatric disorders. This document outlines the foundational principles of dopamine receptor pharmacology, followed by detailed, field-proven methodologies for conducting in-vitro binding and functional assays. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the dopaminergic activity of this and other novel chemical entities.

Introduction: The Dopamine Receptor Family - A Primer

The dopamine receptor family is a class of G protein-coupled receptors (GPCRs) that are central to the functioning of the vertebrate central nervous system.[2] These receptors are the primary targets for the neurotransmitter dopamine.[3] Based on their structural and pharmacological properties, they are broadly categorized into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][4]

  • D1-like Receptors (D1, D5): These receptors are typically coupled to Gαs/olf proteins.[] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][6] This in turn activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).[2][3]

  • D2-like Receptors (D2, D3, D4): In contrast, the D2-like receptors are coupled to Gαi/o proteins.[3][] Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP production.[4][6] Beyond cAMP modulation, D2-like receptors can also activate other signaling pathways, such as the Akt-GSK3 pathway, and modulate ion channel activity.[][6]

The distinct signaling cascades initiated by these receptor subfamilies underscore the importance of determining the selectivity of a novel ligand. A compound that preferentially interacts with D1-like versus D2-like receptors, or even a specific subtype within a family, will have a vastly different physiological effect.

Signaling Pathways Overview

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gas_olf Gαs/olf D1_Receptor->Gas_olf activates AC_stim Adenylyl Cyclase (Stimulated) Gas_olf->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA_act PKA Activation cAMP_inc->PKA_act activates Downstream_D1 Downstream Phosphorylation (e.g., DARPP-32) PKA_act->Downstream_D1 phosphorylates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor D2_Receptor D2/D3/D4 Receptor Gai_o Gαi/o D2_Receptor->Gai_o activates AC_inhib Adenylyl Cyclase (Inhibited) Gai_o->AC_inhib inhibits Other_Pathways Other Pathways (e.g., Akt/GSK3, K+ channels) Gai_o->Other_Pathways modulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing the target DR subtype) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]SCH23390 for D1) - Varying concentrations of This compound prep->incubate filter Rapid Filtration (using a cell harvester to separate bound from free radioligand) incubate->filter scint Scintillation Counting (Quantify bound radioactivity) filter->scint analyze Data Analysis (Calculate IC50 and Ki values) scint->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol is a template and should be optimized for each dopamine receptor subtype.

Materials:

  • Cell membranes expressing the human dopamine receptor of interest (D1, D2, D3, D4, or D5).

  • Radioligand specific for the receptor subtype (see Table 1).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. [7]* Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). [7]* Cell harvester.

  • Scintillation counter and cocktail.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal concentration. [7]2. Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the membrane preparation. [7] * 50 µL of this compound at various concentrations (typically a serial dilution).

    • 50 µL of the specific radioligand at a concentration near its Kd. [7] * Total Binding Control: 50 µL of assay buffer instead of the test compound.

    • Non-Specific Binding (NSB) Control: 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2-like receptors) instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation. [7]4. Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [7]5. Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]

Data Presentation: Binding Affinity

The results of these experiments should be compiled into a clear, comparative table.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Dopamine Receptors

Receptor SubtypeRadioligandKi (nM)
D1[³H]SCH 23390 [8]Experimental Value
D2[³H]Spiperone [9]Experimental Value
D3[³H]Spiperone [9]Experimental Value
D4[³H]N-Methylspiperone [4]Experimental Value
D5[³H]SCH 23390 [8]Experimental Value

Assessing Functional Activity: cAMP Accumulation Assays

Binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. To determine the functional activity of this compound, a second messenger assay, such as a cAMP accumulation assay, is essential. [10][11]These assays measure the modulation of intracellular cAMP levels following receptor activation. [12][13]

Principle of cAMP Assays
  • For D1-like (Gαs-coupled) receptors: An agonist will increase cAMP levels. An antagonist will block the agonist-induced increase in cAMP.

  • For D2-like (Gαi-coupled) receptors: An agonist will decrease cAMP levels. This is often measured by first stimulating adenylyl cyclase with forskolin and then measuring the agonist's ability to inhibit this forskolin-stimulated cAMP production. [11]An antagonist will block the agonist's inhibition of forskolin-stimulated cAMP.

Step-by-Step Protocol: cAMP Assay (Luminescence-Based)

This protocol is based on a common commercially available assay format (e.g., Promega's cAMP-Glo™). [12] Materials:

  • Whole cells expressing the dopamine receptor of interest.

  • Test Compound: this compound.

  • Reference Agonist (e.g., Dopamine).

  • Forskolin (for Gαi-coupled receptor assays).

  • cAMP-Glo™ Assay reagents (or similar). [12]* Luminometer.

Procedure (Agonist Mode):

  • Cell Plating: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Induction: Incubate for an appropriate time (e.g., 15-30 minutes) to allow for modulation of cAMP levels. [12]4. Cell Lysis & cAMP Detection: Add the cAMP detection solution, which contains a protein kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP. [12]5. ATP Detection: Add a Kinase-Glo® reagent to terminate the PKA reaction and detect the amount of remaining ATP via a luciferase reaction. The light output is inversely correlated with the cAMP concentration. [12]6. Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Correlate luminescence to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 (potency) and Emax (efficacy) values.

Procedure (Antagonist Mode):

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a fixed concentration of a known agonist (typically its EC80 concentration).

  • Follow steps 3-7 from the agonist mode protocol.

  • Determine the IC50 value for the antagonist.

Data Presentation: Functional Activity

Table 2: Hypothetical Functional Activity of this compound

Receptor SubtypeAssay ModeParameterValue
D1AgonistEC50 (nM)Experimental Value
Emax (% of Dopamine)Experimental Value
D2Agonist (Forskolin-stimulated)EC50 (nM)Experimental Value
Emax (% Inhibition)Experimental Value
D3AntagonistIC50 (nM)Experimental Value
D4AntagonistIC50 (nM)Experimental Value

Conclusion and Future Directions

This guide provides a robust, two-pronged approach to characterizing the dopaminergic profile of this compound. By systematically determining its binding affinity across all five dopamine receptor subtypes and subsequently assessing its functional activity, researchers can build a comprehensive understanding of its pharmacological profile. The data generated from these assays are critical for establishing structure-activity relationships, predicting in-vivo effects, and guiding the drug development process. Further investigation could involve more complex, downstream signaling assays (e.g., ERK phosphorylation) [6]and in-vivo behavioral models to fully elucidate the therapeutic potential of this compound.

References

  • Dopamine receptor signaling pathways and associated diseases. The main...
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
  • cAMP Accumulation Assay.
  • Dopamine Receptor Signaling. QIAGEN GeneGlobe. [Link]
  • Dopamine receptor. Wikipedia. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
  • Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
  • cAMP assays in GPCR drug discovery. PubMed. [Link]
  • Dopamine Signaling in reward-rel
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
  • (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]

Sources

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Predicted Pharmacology, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a fascinating yet under-characterized molecule belonging to the rich chemical family of aminotetralins. While specific research on this particular isomer is limited, its structural similarity to a host of well-known dopaminergic and serotonergic modulators provides a strong foundation for predicting its pharmacological profile. This document delves into the historical context of aminotetralin research, provides a detailed, step-by-step synthetic protocol for its preparation from commercially available precursors, and offers a predictive analysis of its potential interactions with key central nervous system receptors. By examining the extensive literature on its structural analogues, we can hypothesize its engagement with dopamine and serotonin signaling pathways, which are fundamental to mood, cognition, and motor control. This guide is intended for researchers, scientists, and drug development professionals, aiming to provide both a practical foundation for its synthesis and a scientifically-grounded framework for initiating its pharmacological investigation.

Introduction: The Aminotetralin Scaffold - A Privileged Structure in Neuropharmacology

The aminotetralin scaffold is a cornerstone in the design of centrally acting therapeutic agents. Its rigidified phenethylamine backbone makes it an excellent mimetic for monoamine neurotransmitters, particularly dopamine and serotonin. This structural motif is the foundation for a wide array of pharmaceuticals, from antidepressants like sertraline to dopamine agonists used in the management of Parkinson's disease.[1][2] The precise positioning of the amine and other substituents on the tetralin ring system dictates the compound's affinity and functional activity at various G protein-coupled receptors (GPCRs).

This compound is a specific analogue within this class, featuring a methoxy group at the 5-position and an amine at the 1-position of the tetralin core. While its close isomer, 5-methoxy-2-aminotetralin, has been investigated as a precursor to dopamine D2 agonists, the 1-amino isomer remains largely unexplored in publicly available literature.[3] This guide aims to bridge this knowledge gap by providing a thorough account of its synthesis and a predictive pharmacological profile based on established structure-activity relationships within the aminotetralin class.

Historical Context and the Evolution of Aminotetralin Research

The exploration of aminotetralin derivatives is intrinsically linked to the broader history of medicinal chemistry and our understanding of neurotransmission.[4] Following the identification of dopamine and serotonin as key neurotransmitters in the mid-20th century, a concerted effort was made to develop molecules that could selectively modulate their receptors to treat a range of psychiatric and neurological disorders.[5]

The 2-aminotetralin series, in particular, gained prominence with the discovery of potent dopamine receptor agonists.[2][6][7] Compounds like 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) became invaluable tools for probing the function of dopamine D2 and D3 receptors.[3][8] Research into these compounds has provided crucial insights into the structural requirements for dopaminergic activity.[3]

The 1-aminotetralin scaffold, while receiving less attention in the early dopaminergic research, is the parent structure of several important drugs, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] This highlights the functional plasticity of the aminotetralin core, where subtle structural modifications can shift the pharmacological profile from primarily dopaminergic to serotonergic. Given this precedent, it is highly probable that this compound possesses significant activity at one or both of these receptor systems.

Synthesis of this compound

The synthesis of the target compound is a two-step process commencing from the commercially available 5-methoxy-1-tetralone. The key transformation is a reductive amination, a robust and widely used method for the formation of amines from carbonyl compounds.[9][10][11]

Step 1: Synthesis of the Precursor, 5-Methoxy-1-tetralone

While 5-methoxy-1-tetralone is commercially available, it can also be synthesized through various routes. A common laboratory-scale preparation involves the demethylation of 5-methoxy-1-tetralone to 5-hydroxy-1-tetralone, which can be derived from the catalytic hydrogenation of 1,5-dihydroxynaphthalene.[11] However, for the purposes of this guide, we will consider 5-methoxy-1-tetralone as the starting material.

Step 2: Reductive Amination of 5-Methoxy-1-tetralone

This procedure details the conversion of the ketone precursor to the primary amine.

This protocol is adapted from established methods for the reductive amination of tetralones.[12]

  • Materials:

    • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

    • Ammonium acetate (10 eq)

    • Sodium cyanoborohydride (0.8 eq)

    • Methanol

    • 1,2-Dichloroethane

    • Concentrated Hydrochloric Acid

    • Ethyl acetate

    • Water

    • 50% Sodium hydroxide solution

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Ethereal hydrochloric acid

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq) in a mixture of methanol and 1,2-dichloroethane.

    • To this solution, add ammonium acetate (10 eq) followed by sodium cyanoborohydride (0.8 eq).

    • Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, carefully adjust the pH of the reaction mixture to ~2 with concentrated hydrochloric acid.

    • Remove the solvents under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the aqueous phase.

    • Cool the aqueous phase in an ice bath and basify to pH >10 with 50% sodium hydroxide solution.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase of this compound.

    • For purification and isolation as the hydrochloride salt, dissolve the crude amine in acetone and precipitate the salt by the addition of ethereal hydrochloric acid.

    • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the title compound as its hydrochloride salt.

  • Ammonium acetate serves as the ammonia source for the formation of the intermediate imine. The large excess drives the equilibrium towards imine formation.

  • Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and preferentially reduces the protonated imine intermediate over the starting ketone.[9][10] This selectivity is crucial for a successful one-pot reaction.

  • The initial acidification protonates any unreacted amine, making it water-soluble and aiding in its separation from non-basic impurities.

  • Subsequent basification deprotonates the amine, rendering it soluble in organic solvents for extraction.

  • Conversion to the hydrochloride salt often provides a stable, crystalline solid that is easier to handle and purify than the freebase, which may be an oil.

G cluster_0 Reductive Amination Workflow start 5-Methoxy-1-tetralone (Ketone) imine Imine Intermediate start->imine + reagents Ammonium Acetate (Ammonia Source) reagents->imine amine_freebase This compound (Freebase) imine->amine_freebase Reduction reducing_agent Sodium Cyanoborohydride (Reducing Agent) reducing_agent->amine_freebase hcl_salt Hydrochloride Salt (Purified Product) amine_freebase->hcl_salt Salt Formation

Figure 1: Workflow for the reductive amination of 5-methoxy-1-tetralone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Data is computationally generated or sourced from chemical databases.

PropertyValueSource
Molecular Formula C11H15NOPubChem
Molecular Weight 177.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 22233-56-3Vendor
Appearance Predicted: Off-white solid or oil-
Solubility Predicted: Soluble in methanol, ethanol, DMSO-

Pharmacological Profile: A Predictive Analysis

Due to the scarcity of direct pharmacological data for this compound, this section will provide a predictive analysis based on the well-established pharmacology of its structural isomers and other aminotetralin derivatives.

Predicted Receptor Targets: Dopamine and Serotonin Receptors

The aminotetralin scaffold is a potent modulator of both dopamine and serotonin receptors. The specific interactions are highly dependent on the substitution pattern.

  • Dopaminergic Activity: The 2-aminotetralin series, particularly those with hydroxyl groups at the 5- and 6-positions, are potent dopamine D2-like receptor agonists.[2][7] While the 1-amino isomer is less studied in this context, some 1-aminoethylhetero-tetralin derivatives have shown moderate affinity for D2 receptors.[13] The presence of the 5-methoxy group in our target compound could influence its affinity and efficacy at these receptors.

  • Serotonergic Activity: The 1-aminotetralin core is a key feature of the SSRI sertraline, indicating a high potential for interaction with the serotonin transporter (SERT).[1] Furthermore, many aminotetralins exhibit significant affinity for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A/2C receptors.[14][15][16] Given that 5-methoxytryptamine derivatives are potent 5-HT1A receptor agonists, it is highly plausible that this compound will also display affinity for this receptor.[16]

Comparative Pharmacology of 5-Methoxy-2-aminotetralin Derivatives

To provide a quantitative context, the following table summarizes the binding affinities of closely related 5-methoxy-2-aminotetralin derivatives at human serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)Reference
(S)-5-Methoxy-2-aminotetralin25>1000>1000ACS Chem. Neurosci. 2024
(S)-5-Methoxy-2-(N-propylamino)tetralin1.5150200ACS Chem. Neurosci. 2024

This data is for the 2-amino isomers and is presented for comparative purposes only.

The data indicates that N-alkylation of the 2-amino group significantly enhances affinity and potency at the 5-HT1A receptor. A similar trend may be expected for the 1-amino isomer.

Hypothesized Signaling Pathways

Based on the predicted interactions with dopamine and serotonin receptors, we can hypothesize the potential downstream signaling cascades that this compound might modulate.

Potential Dopamine D2-like Receptor Signaling

Should the compound act as an agonist at D2-like receptors (D2, D3, D4), it would likely couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).

G cluster_0 Hypothesized D2-like Receptor Signaling ligand 5-Methoxy-1-aminotetralin (Agonist) receptor D2-like Receptor (D2, D3, D4) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased production pka Protein Kinase A camp->pka Reduced activation cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Modulates G cluster_0 Hypothesized 5-HT1A Receptor Signaling ligand 5-Methoxy-1-aminotetralin (Agonist) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased production cellular_response Cellular Response (e.g., neuronal hyperpolarization) camp->cellular_response Modulates

Figure 3: Hypothesized signaling pathway for 5-HT1A receptor agonism.

Future Research Directions

This technical guide highlights the need for dedicated research into the pharmacological properties of this compound. The following experimental avenues are critical for elucidating its true biological activity:

  • Radioligand Binding Assays: A comprehensive screening against a panel of CNS receptors, particularly all dopamine and serotonin subtypes, is necessary to determine its binding affinity and selectivity profile.

  • Functional Assays: In vitro functional assays, such as cAMP measurement or calcium mobilization assays, are required to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

  • In Vivo Studies: Should the in vitro data suggest a promising profile, in vivo studies in animal models of depression, anxiety, or Parkinson's disease would be warranted to assess its therapeutic potential.

  • Enantiomeric Separation and Evaluation: It is crucial to separate the racemic mixture into its (R) and (S) enantiomers and evaluate them individually, as stereochemistry often plays a critical role in the activity of aminotetralins.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of aminotetralins. Based on its structural features and the extensive literature on its analogues, it is poised to be a modulator of dopamine and/or serotonin receptors. This guide has provided a robust synthetic pathway for its preparation and a predictive framework for its pharmacological investigation. It is our hope that this document will serve as a catalyst for future research into this promising compound, potentially unlocking new avenues for the development of novel therapeutics for central nervous system disorders.

References

  • Schorderet, M., & McDermed, J. (1978). Dopamine-mimetic activity of some aminotetralins, as revealed by the production of cyclic AMP in rabbit retina in vitro. Advances in Biochemical Psychopharmacology, 19, 351-355. [Link]
  • PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.
  • Wikipedia. (2023). 1-Aminotetralin. In Wikipedia.
  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., ... & Carlsson, A. (1989). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 32(2), 422-429. [Link]
  • Banerjee, A. K., Chinea, K., & Arrieche, D. A. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4-Tetrahydro-2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry, 1(5), 145-146. [Link]
  • Lévesque, D. (1996). Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions?. Biochemical Pharmacology, 52(4), 511-518. [Link]
  • Di Braccio, M., Roma, G., Marabini, S., Catanese, B., & Leonardi, A. (1995). 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. Il Farmaco, 50(11), 781-792. [Link]
  • Arbilla, S., Nowak, J. Z., & Langer, S. Z. (1985). Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons. European Journal of Pharmacology, 113(1), 127-130. [Link]
  • Reifenrath, W. G., & Fries, D. S. (1979). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 22(2), 211-213. [Link]
  • SENOVA PHARMA. (n.d.). (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine.
  • Wikipedia. (2023). Reductive amination. In Wikipedia.
  • ResearchGate. (n.d.). Reductive amination with primary amines and ammonia.
  • PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone.
  • Ascendex Scientific, LLC. (n.d.). This compound.
  • Haleem, D. J. (2017). Acute effects of serotonergic antidepressants on tryptophan metabolism and corticosterone levels in rats. Metabolic Brain Disease, 32(5), 1475-1481. [Link]
  • Fletcher, A., Forster, E. A., & Bill, D. J. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 251-258. [Link]
  • Jagadeesh, R. V., Murugesan, K., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10170-10174. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Freed, M. E., Potoski, J. R., Freed, E. H., Conklin, G. L., & Malis, J. L. (1973). Bridged aminotetralins as novel potent analgesic substances. Journal of Medicinal Chemistry, 16(6), 597-601. [Link]
  • Wesołowska, A. (2011). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Pharmaceutical Design, 17(15), 1496-1509. [Link]
  • Kaplan, L. Y., Wacker, D., & Roth, B. L. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • PubChem. (n.d.). (R)-1-Aminotetralin.
  • Haddjeri, N., de Montigny, C., & Blier, P. (2001). Serotonin (1A) receptor ligands act on norepinephrine neuron firing through excitatory amino acid and GABA(A) receptors: a microiontophoretic study in the rat locus coeruleus. Synapse, 42(4), 203-212. [Link]
  • PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride.
  • Pytka, K., Dziubina, A., Młyniec, K., Sapa, J., & Filip, M. (2016). The role of serotonergic, adrenergic and dopaminergic receptors in antidepressant-like effect. Pharmacological Reports, 68(2), 359-366. [Link]
  • Pharmaguideline. (n.d.). History and Development of Medicinal Chemistry.
  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164-176. [Link]
  • Kaut O., & J. Z. (2022). Investigation of the Serotonergic Activity and the Serotonin Content in Serum and Platelet, and the Possible Role of the Serotonin Transporter in Patients with Depression. Journal of Personalized Medicine, 12(6), 939. [Link]

Sources

A Technical Guide to the Synthesis, Resolution, and Pharmacology of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in drug development, as enantiomers of a single compound can exhibit vastly different pharmacological and toxicological profiles. The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. This technical guide provides an in-depth exploration of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN-1-amine), a chiral aminotetralin derivative. We will detail validated methodologies for its synthesis, the critical process of enantiomeric separation, and analyze the distinct pharmacological characteristics of its (S) and (R) enantiomers. This document is intended for researchers and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to guide further investigation into this and related chemical series.

Introduction: The Significance of Chirality in Aminotetralins

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a bicyclic hydrocarbon core found in a multitude of biologically active molecules.[1] When functionalized with an amine group, it gives rise to the aminotetralin class, renowned for its interaction with monoamine neurotransmitter systems. The introduction of an amine at the C1 position of the tetralin ring, as in 5-MeO-THN-1-amine, creates a chiral center. This stereogenicity is of paramount importance. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

Therefore, the synthesis of a racemic mixture is merely the first step. To truly understand the therapeutic potential and structure-activity relationships (SAR) of a compound like 5-MeO-THN-1-amine, its constituent enantiomers must be separated and studied in isolation. This guide provides a comprehensive framework for achieving this, from chemical synthesis to pharmacological characterization.

Synthesis of this compound

The synthesis of 1-aminotetralins can be approached through several routes, often starting from the corresponding tetralone. Here, we present a common and reliable pathway to the racemic mixture, which serves as the precursor for chiral separation.

Racemic Synthesis via Reductive Amination

A robust and widely adopted method for synthesizing 1-aminotetralins is the reductive amination of the corresponding 1-tetralone. The causality behind this choice lies in its efficiency and the commercial availability of the starting ketone, 5-methoxy-1-tetralone.

Experimental Protocol: Racemic Synthesis

  • Reaction Setup: To a solution of 5-methoxy-1-tetralone (1.0 eq.) in anhydrous methanol (MeOH), add ammonium acetate (10 eq.). Stir the mixture at room temperature until the tetralone is fully dissolved.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the solution. Scientist's Note: NaBH₃CN is chosen over stronger reducing agents like NaBH₄ because it is more selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the alcohol byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding 2M hydrochloric acid (HCl) until the pH is ~2 to decompose excess NaBH₃CN.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between water and diethyl ether (or dichloromethane) to remove any unreacted ketone or non-basic impurities. The product will remain in the aqueous phase as the hydrochloride salt.

    • Make the aqueous layer basic (pH > 10) by the dropwise addition of 5M sodium hydroxide (NaOH) while cooling in an ice bath.

    • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic 5-MeO-THN-1-amine as a free base. Further purification can be achieved via silica gel column chromatography if necessary.

Caption: Workflow for the racemic synthesis of 5-MeO-THN-1-amine.

Enantioselective Synthesis Approaches

While chiral resolution of a racemate is often more practical on a lab scale, enantioselective synthesis—creating a single desired enantiomer from the start—is the preferred industrial method. Catalytic asymmetric synthesis methods, such as transfer hydrogenation using chiral catalysts or Brønsted acid-catalyzed cyclizations, represent the state-of-the-art for producing enantiopure amines.[3][4] For 1-aminotetralin structures like sertraline, novel strategies involving intramolecular nucleophilic additions to imines have also proven highly effective.[5] The development of a specific, high-yielding enantioselective synthesis for 5-MeO-THN-1-amine would be a valuable area for further research.

Chiral Separation: Isolating the Enantiomers

With the racemic mixture in hand, the next critical step is enantiomeric separation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers.[2][6]

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are a primary choice for separating chiral amines.[8]

Experimental Protocol: Chiral HPLC Separation

  • CSP Screening (Analytical Scale):

    • Dissolve a small amount of the racemic amine in the mobile phase.

    • Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-3).

    • Use a mobile phase typically consisting of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A small amount of a basic additive (like diethylamine, DEA) is crucial to prevent peak tailing and improve resolution for basic analytes.

    • Scientist's Note: The choice of alcohol modifier and its concentration significantly impacts selectivity (α) and resolution (Rs). A systematic screening of these parameters is the most efficient path to a baseline-separated method.

  • Method Optimization: Once a suitable column and solvent system are identified, optimize the mobile phase composition (ratio of hexane/alcohol) and flow rate to maximize resolution while maintaining a reasonable run time.

  • Preparative Scale-Up:

    • Translate the optimized analytical method to a larger-bore preparative column with the same CSP.

    • Increase the sample concentration and injection volume.

    • Collect the separated enantiomeric fractions based on their retention times.

  • Fraction Analysis and Recovery:

    • Analyze the collected fractions on the analytical scale to confirm enantiomeric purity (e.g., >99% ee).

    • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to recover the isolated (S)- and (R)-enantiomers.

Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for probing the function of monoaminergic systems. This guide has provided a comprehensive, technically-grounded framework for its synthesis, chiral resolution, and pharmacological evaluation. The clear delineation of protocols and the scientific rationale behind experimental choices are designed to empower researchers to confidently undertake studies in this area.

Future work should focus on several key areas:

  • Definitive Pharmacological Profiling: Conducting comprehensive radioligand binding and functional assays for the purified (S)- and (R)-enantiomers against a broad panel of CNS receptors is essential to confirm the predicted activity and selectivity.

  • Enantioselective Synthesis Development: Devising a scalable, efficient, and high-yielding enantioselective synthesis would be a significant advancement, enabling larger quantities of the eutomer to be produced for in-depth preclinical evaluation.

  • In Vivo Characterization: The therapeutic potential suggested by the receptor profile must be validated in relevant animal models of depression, anxiety, or other CNS disorders.

By systematically applying the principles and protocols outlined herein, the scientific community can further unlock the potential of chiral aminotetralins as next-generation therapeutics for complex neurological diseases.

References

  • Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. (1997). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Buspirone. (N.D.). DrugBank. [Link]
  • [Neurophoarmacologic profile of an aminotetraline derivative]. (1979). Farmakologiia i Toksikologiia. [Link]
  • FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. (2022). ACS Chemical Neuroscience. [Link]
  • 5-HT 1A Ligands Derived from 2-Aminotetralins. (2010).
  • Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. (1978). Journal of Medicinal Chemistry. [Link]
  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). Journal of Medicinal Chemistry. [Link]
  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). Semantic Scholar. [Link]
  • 1-Aminotetralin. (N.D.). Wikipedia. [Link]
  • Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. (2000). The Journal of Organic Chemistry. [Link]
  • (a) Enantioselective synthesis of β-aminotetralins; (b) Phosphothreonine-catalyzed reductive aminations of 3-amidocyclohexanones. (2017).
  • Chiral Columns for enantiomer separation by HPLC. (N.D.). Sumika Chemical Analysis Service. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (2012).
  • Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. (2000). Organic Letters. [Link]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). Molecules. [Link]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. (N.D.). PubChem. [Link]
  • (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. (N.D.). Reagentia. [Link]
  • Synthesis of phenyl-substituted 1-aminotetralines. (1983). The Journal of Organic Chemistry. [Link]
  • (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. (N.D.). PubChem. [Link]
  • (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. (N.D.). Pharmacompass. [Link]
  • 1-Aminotetralin, (R)-. (N.D.). PubChem. [Link]
  • 1-AMINOTETRALIN, (S)-. (N.D.). gsrs.
  • (S)-2-amino-5-methoxytetralin hydrochloride. (N.D.). PubChem. [Link]
  • 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. (N.D.). PubChem. [Link]
  • 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. (1992). Il Farmaco. [Link]

Sources

Stereoisomerism of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a substituted aminotetralin, a structural motif of significant interest in medicinal chemistry due to its presence in pharmacologically active agents. The molecule possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers: (R)- and (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit substantial differences in their biological activity, including pharmacokinetics, pharmacodynamics, and toxicology.[1][2] This guide provides a comprehensive technical overview of the stereoisomerism of this compound, addressing its synthesis, chiral resolution, analytical characterization, and the underlying pharmacological implications for researchers and drug development professionals.

Introduction to the Chiral Nature of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1] Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with chiral molecules.[2] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers.[3]

This compound features an asymmetric carbon atom at the C1 position, where the amine group is attached. This single chiral center dictates the existence of two distinct enantiomeric forms, (R) and (S).

Caption: The (R) and (S) enantiomers of this compound.

The differential spatial arrangement of these enantiomers leads to distinct interactions with chiral biological targets, making the isolation and characterization of each stereoisomer a critical step in preclinical and clinical development.

Synthesis and Stereoselective Strategies

The preparation of enantiomerically pure aminotetralins can be approached via two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis.

Racemic Synthesis

A common and direct route to the racemic aminotetralin scaffold begins with the corresponding ketone, 5-methoxy-1-tetralone.[4] The synthesis proceeds via reductive amination, where the ketone is converted to the amine. This process is typically non-stereoselective and yields an equimolar mixture of the (R)- and (S)-enantiomers, known as a racemate. While numerous methods exist, a representative synthesis of the related 2-amino analogue involves reacting 5-methoxy-2-tetralone with ammonium acetate and a reducing agent like sodium cyanoborohydride.[5] This foundational approach provides the necessary racemic material for subsequent chiral resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a robust and widely practiced technique for separating enantiomers from a racemic mixture.[6] The foundational principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can thus be separated by conventional means like fractional crystallization.[3][6]

For an amine like this compound, this is achieved by reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent.[7]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol).

  • Addition of Resolving Agent: Add a solution of 0.5 equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid) to the amine solution.[6] The sub-stoichiometric amount is chosen to selectively precipitate the salt of one enantiomer.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve effective separation.

  • Isolation: Isolate the precipitated crystals by filtration. This crop will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • Purification: Recrystallize the isolated salt to improve diastereomeric purity. Purity can be monitored at this stage using HPLC or NMR.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

  • Extraction: Extract the free, enantiomerically enriched amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Final Purification: Wash, dry, and concentrate the organic extract to yield the enantiopure amine. The absolute configuration should be confirmed by analytical methods.

Asymmetric Synthesis

Modern pharmaceutical manufacturing increasingly favors asymmetric synthesis, which creates the desired enantiomer directly.[6] For aminotetralins, this can involve methods like the enantioselective reductive amination of the precursor tetralone using a chiral catalyst or auxiliary.[8] This approach is more atom-economical and avoids discarding 50% of the material, a significant drawback of classical resolution.

Analytical Characterization of Stereoisomers

Once separated, robust analytical techniques are required to confirm the identity, purity, and absolute configuration of each enantiomer.[9]

Technique Principle of Stereochemical Discrimination Application
Chiral HPLC/SFC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[10][11]The gold standard for determining enantiomeric excess (ee) and enantiomeric purity. Quantitative and highly reproducible.
NMR Spectroscopy In the presence of a chiral solvating or derivatizing agent, enantiomers form transient diastereomeric complexes, resulting in distinct, resolvable signals in the NMR spectrum.[9]Confirmation of enantiomeric purity and structural elucidation. Can provide quantitative data on enantiomeric ratio.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light, an inherent property of chiral molecules. Enantiomers produce mirror-image spectra.[9]Helps in assigning the absolute configuration by comparing experimental spectra to theoretical calculations or known standards.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal, unambiguously determining the absolute configuration.[9]The definitive method for determining absolute stereochemistry, contingent on obtaining a suitable crystal.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating amine enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape for amines.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to create a dilute solution (e.g., 0.1-1.0 mg/mL).

  • Instrumentation:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the resolved samples to determine the enantiomeric excess (% ee).

  • Quantification: Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Caption: A typical experimental workflow for chiral HPLC analysis.

Pharmacological Implications and Stereoselectivity

The primary driver for investigating the stereoisomerism of potential drug candidates is the stereoselective nature of biological systems. The binding pocket of a receptor or the active site of an enzyme is a defined three-dimensional space. Consequently, the two enantiomers of a chiral ligand will fit differently into this space.

This differential binding can lead to a variety of outcomes:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active or completely inactive.[1]

  • Different Pharmacological Profiles: The enantiomers may interact with different subtypes of receptors or have entirely different mechanisms of action. For example, in related aminotetralins, enantiomers can show varied agonist potencies at serotonin and dopamine receptors.[12][13]

  • Different Pharmacokinetic Properties: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates.[2]

  • Toxicity: The distomer may contribute to side effects or toxicity without providing any therapeutic benefit.[1]

While specific pharmacological data for the individual enantiomers of this compound are proprietary or require further investigation, the broader class of aminotetralins demonstrates significant stereoselectivity. For instance, derivatives of the related 2-aminotetralin are known dopamine receptor agonists, and their activity is highly dependent on their stereochemistry.[12] The development of Rotigotine, which is based on an N-propylated 2-aminotetralin scaffold, underscores the necessity of using a single enantiomer to achieve the desired therapeutic profile.[8][14] Therefore, it is imperative to evaluate the (R)- and (S)-enantiomers of this compound separately to fully characterize their potential as therapeutic agents.

Conclusion

The stereoisomerism of this compound is a critical determinant of its biological activity. The existence of the (R) and (S) enantiomers necessitates a rigorous and systematic approach to their synthesis, separation, and characterization. Methodologies such as chiral resolution via diastereomeric salt formation and analysis by chiral chromatography are essential tools for any research or development program involving this compound. A thorough understanding and evaluation of each individual stereoisomer are paramount to identifying a safe and effective drug candidate, ensuring that the therapeutic benefits are maximized while minimizing potential risks associated with the unwanted enantiomer.

References

  • PrepChem.com. Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.
  • Chinea K, Arrieche DA, Banerjee AK. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem. 1(5):145‒146.
  • PubChem. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. National Center for Biotechnology Information.
  • SENOVA PHARMA. (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6.
  • Wikipedia. Chiral resolution. Wikimedia Foundation.
  • Reagentia. (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1 x 250 mg).
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus.
  • Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS, 2(2), 85–100.
  • Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography. (2006). Journal of Pharmaceutical and Biomedical Analysis.
  • Separation of Stereoisomers. (2020). ResearchGate.
  • Pellati, F., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules.
  • Separation of Stereoisomers. (2012). ResearchGate.
  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

Sources

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals Core Topic: this compound

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in medicinal chemistry and neuroscience. The document delineates its fundamental physicochemical properties, including molecular formula and weight, and presents a detailed exploration of its synthesis, analytical characterization, and applications. By synthesizing information from peer-reviewed literature and established chemical data, this guide serves as an authoritative resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Nomenclature and Core Structural Significance

This compound, a derivative of the aminotetralin scaffold, is a molecule of significant interest due to its structural resemblance to key neurotransmitters. The aminotetralin core provides a rigid framework that is frequently utilized in the design of ligands for various receptors, particularly within the central nervous system. The positioning of the methoxy group on the aromatic ring and the amine on the saturated portion of the molecule are critical determinants of its pharmacological activity. This compound exists as a racemic mixture or as distinct stereoisomers, (R) and (S), which often exhibit different biological activities and receptor binding affinities.

Physicochemical and Structural Data

The fundamental identity of a compound is rooted in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Caption: 2D Structure of this compound.

The compound's properties are summarized below. Note that it is often supplied and used as a hydrochloride salt, which alters its molecular formula and weight.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆ClNO[1][2]
Molecular Weight 177.24 g/mol 213.71 g/mol [1][2][3]
IUPAC Name This compoundThis compound;hydrochloride[3]
Common Synonyms 5-methoxy-1-aminotetralin(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl
CAS Number 52372-97-1 (unspecified stereoisomer)2829279-66-3 ((S)-isomer HCl)[1][4]

Synthesis and Mechanistic Considerations

The synthesis of aminotetralins is a well-established field in organic chemistry, often leveraging commercially available tetralone precursors. A prevalent and efficient strategy for producing this compound involves the reductive amination of 5-methoxy-1-tetralone or related intermediates. This approach is favored due to the high yields and control over the introduction of the amine functionality.

The causality behind this choice of pathway is twofold:

  • Precursor Availability : 5-methoxy-1-tetralone is a readily accessible starting material, often synthesized from precursors like 1,6-dimethoxynaphthalene via a Birch reduction.[5]

  • Reaction Efficiency : Reductive amination is a robust and versatile reaction that directly converts a ketone to an amine in a single conceptual operation, often with high selectivity.

G start 5-Methoxy-1-tetralone (Starting Material) step1 Reaction with Aminating Agent (e.g., Hydroxylamine or Ammonia derivative) start->step1 intermediate Imine/Oxime Intermediate step1->intermediate step2 Reduction (e.g., Catalytic Hydrogenation, NaBH₃CN) intermediate->step2 product This compound (Final Product) step2->product

Caption: High-level synthetic workflow for this compound.

Example Synthetic Protocol: Reductive Amination

The following protocol is a representative example based on established chemical principles for the synthesis of aminotetralins.

Objective: To synthesize this compound from 5-methoxy-1-tetralone.

Materials:

  • 5-methoxy-1-tetralone

  • Ammonium acetate or hydroxylamine hydrochloride

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or H₂ over Palladium on Carbon (Pd/C))

  • Anhydrous methanol or ethanol

  • Hydrochloric acid (for workup and salt formation if desired)

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate solution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 5-methoxy-1-tetralone (1 equivalent) in anhydrous methanol. Add an excess of the aminating agent, such as ammonium acetate (3-5 equivalents).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a suitable acid or base. This is crucial as imine formation is pH-sensitive.

  • Introduction of Reducing Agent: Once the formation of the imine intermediate is favored, carefully add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise to control the reaction rate and temperature. If using catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere in the presence of a Pd/C catalyst.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting tetralone is consumed.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and basify with a sodium bicarbonate solution to deprotonate the amine. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A multi-pronged approach combining spectroscopic and chromatographic techniques forms a self-validating system.

G sample Synthesized Product Batch ms Mass Spectrometry (MS) Confirms Molecular Weight sample->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structural Integrity sample->nmr hplc HPLC Analysis Determines Purity (%) sample->hplc pass Batch Release ms->pass nmr->pass hplc->pass fail Repurification / Rejection

Caption: A typical analytical workflow for quality control of the target compound.

Protocol: Molecular Weight Confirmation via Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized this compound.

Methodology: Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) or Electrospray Ionization (ESI-MS) are suitable techniques.[7][8]

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Matrix/Solvent System: For SALDI-MS, mix the sample solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate. For ESI-MS, the solution is infused directly.

  • Ionization: In the mass spectrometer, the sample is ionized. For the free base, analysis in positive ion mode will detect the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum should show a prominent peak at m/z 178.25, corresponding to the [M+H]⁺ ion of C₁₁H₁₅NO. For the hydrochloride salt, the free base is typically observed. The high-resolution mass should match the theoretical exact mass (e.g., 213.0920 for the HCl salt's parent ion).[3]

Applications in Research and Drug Development

The primary value of this compound in drug development lies in its role as a versatile scaffold and synthetic intermediate. The aminotetralin framework is a known pharmacophore for dopaminergic and serotonergic receptors.

  • Dopamine Receptor Agonists: A significant body of research has explored 2-aminotetralin derivatives for their effects on the central dopaminergic system.[6] Compounds in this class have been investigated for potential therapeutic applications in conditions like Parkinson's disease.[9]

  • Key Intermediate for Rotigotine: The N-propylated, hydroxylated derivative of this scaffold is known as Rotigotine, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. The synthesis of Rotigotine and its analogues often involves intermediates structurally related to 5-methoxy-2-aminotetralin.[10]

  • Serotonergic Activity Exploration: The methoxy group is a key feature in many psychoactive compounds that target the serotonin system, such as 5-MeO-DMT.[11] While this specific aminotetralin is primarily known for dopaminergic activity, its structural elements suggest it could serve as a starting point for developing ligands that also modulate serotonin receptors like 5-HT₁A, which is a validated therapeutic target for anxiety and depression.[11]

Conclusion

This compound is more than a simple chemical; it is a foundational building block in the complex architecture of neuropharmacology. Its well-defined physicochemical properties, accessible synthetic routes, and clear role as a precursor to potent dopamine agonists underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's synthesis and characterization is essential for leveraging its potential in creating next-generation therapeutics for neurological and psychiatric disorders.

References

  • This compound. Ascendex Scientific, LLC.
  • (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Sigma-Aldrich.
  • (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - Physico-chemical Properties. ChemBK.
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. SENOVA PHARMA.
  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • 5-methoxytetralin-1-one - 33892-75-0, C11H12O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1 x 250 mg). Reagentia.
  • Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Analytical Methods, Royal Society of Chemistry.
  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Preparation technique of 5-methoxy-2-tetralone.

Sources

Methodological & Application

Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

This compound, a key structural motif in medicinal chemistry, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its tetralin core, substituted with methoxy and amine groups, is found in molecules targeting a range of receptors, including dopamine and serotonin receptors. This guide provides a detailed, two-step synthetic protocol starting from the commercially available 5-methoxy-1-tetralone, designed for researchers and scientists in drug development and organic synthesis. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Synthetic Strategy Overview

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of this compound from 5-methoxy-1-tetralone, a reliable two-step sequence is employed. This strategy involves the initial conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the target primary amine. This approach is often preferred over direct reductive amination as it can offer cleaner reactions and higher yields.

Two well-established methods for the reduction of the intermediate oxime are presented: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This provides researchers with flexibility based on available equipment and safety considerations.

G A 5-Methoxy-1-tetralone B 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime A->B Hydroxylamine HCl, Pyridine, Ethanol, Reflux C This compound B->C Reduction (LiAlH4 or Catalytic Hydrogenation)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime

The first step involves the reaction of 5-methoxy-1-tetralone with hydroxylamine hydrochloride in the presence of a base, typically pyridine, to form the corresponding oxime. The base is essential to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile.

Experimental Protocol
  • To a solution of 5-methoxy-1-tetralone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

  • To this suspension, add pyridine (2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • Pour the residue into cold water and stir. The oxime product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime.

ReagentMolar Eq.Purpose
5-Methoxy-1-tetralone1.0Starting material
Hydroxylamine Hydrochloride1.5Source of hydroxylamine
Pyridine2.0Base to neutralize HCl
EthanolSolventReaction medium

Part 2: Reduction of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime

The reduction of the C=N double bond and the N-O bond of the oxime yields the primary amine.[1][2] This can be achieved using strong hydride reagents or through catalytic hydrogenation.

Protocol A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing oximes to primary amines.[3][4] The reaction should be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

The reduction involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the C=N bond. The aluminum is a potent oxophile and coordinates to the oxygen atom of the oxime, facilitating the cleavage of the N-O bond.[1][2]

G cluster_0 Mechanism of Oxime Reduction with LiAlH4 R2C=N-OH R2C=N-OH R2CH-N(-)-O-AlH3 R2CH-N(-)-O-AlH3 R2C=N-OH->R2CH-N(-)-O-AlH3 + LiAlH4 R2CH-NH-O-AlH2 R2CH-NH-O-AlH2 R2CH-N(-)-O-AlH3->R2CH-NH-O-AlH2 Rearrangement R2CH-NH2 R2CH-NH2 R2CH-NH-O-AlH2->R2CH-NH2 Workup (H2O)

Caption: Simplified mechanism of oxime reduction by LiAlH₄.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt.

Protocol B: Catalytic Hydrogenation

Catalytic hydrogenation is a valuable alternative that avoids the use of pyrophoric hydrides.[5] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used for the reduction of oximes.[6]

  • Dissolve the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.

  • Purify the product as described in Protocol A.

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum HydrideHydrogen gas with a metal catalyst (e.g., Pd/C)
Solvent Anhydrous THFEthanol, Methanol
Temperature 0 °C to refluxRoom temperature
Pressure AtmosphericElevated (e.g., 50-100 psi)
Workup Cautious quenching with water and NaOHFiltration to remove the catalyst
Safety Requires anhydrous conditions, pyrophoric reagentFlammable hydrogen gas under pressure

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine).

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. Handle only under an inert atmosphere and in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure. Ensure the hydrogenation apparatus is in good working order and behind a safety shield. Use a catalyst that is not pyrophoric or handle it appropriately.

  • General Precautions: Always handle chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]
  • Journal of the American Chemical Society. (1952). Reduction of oximes with lithium aluminum hydride.
  • Quora. (2024). Can lialh4 reduce oxime?. [Link]
  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. [Link]
  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
  • Eureka | Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. [Link]
  • Ascendex Scientific, LLC. (n.d.). This compound. [Link]
  • ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. [Link]
  • ResearchGate. (2011).
  • An Overview of Synthetic Approaches towards of Nitr
  • ResearchGate. (2010). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. [Link]
  • Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
  • ResearchGate. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]
  • ResearchGate. (2011). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. [Link]
  • ResearchGate. (n.d.).
  • ChemSupply Australia. (n.d.). 5-Methoxy-1-tetralone >98.0%. [Link]
  • Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. (2024). [Link]
  • Semantic Scholar. (1942). The Stereochemistry of Catalytic Hydrogenation. VII.

Sources

Introduction: The Significance of Chiral 5-Methoxy-1-aminotetralin

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chiral synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key building block in medicinal chemistry. This document provides a detailed overview of prominent synthetic strategies, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

This compound, often referred to as 5-methoxy-1-aminotetralin, is a privileged scaffold in drug discovery. Its rigid, conformationally restricted structure makes it an ideal core for designing ligands that target a variety of receptors with high specificity. The amine group at the C1 position introduces a critical stereocenter; the biological activity of its enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other could be inactive or even responsible for undesirable side effects (the distomer)[1]. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access single enantiomers of this amine is of paramount importance for the pharmaceutical industry.

This guide explores several field-proven strategies for the asymmetric synthesis of this valuable compound, starting from the readily available precursor, 5-Methoxy-1-tetralone[2][3]. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Overview of Synthetic Strategies

The primary challenge in synthesizing chiral this compound lies in the stereocontrolled introduction of the amine functionality at the C1 position. The most common and logical starting material is the corresponding ketone, 5-Methoxy-1-tetralone. From this prochiral ketone, several distinct pathways can be employed to achieve the desired chiral amine.

The main strategies, outlined below, are:

  • Asymmetric Reductive Amination: A direct, one-pot conversion of the ketone to the chiral amine using a chiral catalyst.

  • Asymmetric Hydrogenation of an Imine Intermediate: A two-step process involving the formation of an imine or enamine, followed by enantioselective hydrogenation.[4][5][6]

  • Enzymatic Kinetic Resolution: The separation of a racemic amine mixture using a stereoselective enzyme, which acylates one enantiomer at a much faster rate than the other.[7]

G cluster_start Starting Material cluster_end Target Product start 5-Methoxy-1-tetralone reductive_amination Asymmetric Reductive Amination start->reductive_amination Direct imine_formation Imine/Enamine Formation start->imine_formation racemic_synthesis Racemic Amine Synthesis start->racemic_synthesis product Enantiopure (R)- or (S)-Amine reductive_amination->product asym_hydrogenation Asymmetric Hydrogenation imine_formation->asym_hydrogenation asym_hydrogenation->product enzymatic_resolution Enzymatic Kinetic Resolution racemic_synthesis->enzymatic_resolution enzymatic_resolution->product

Caption: Key synthetic pathways from 5-Methoxy-1-tetralone to the chiral amine.

Route A: Asymmetric Hydrogenation of an Imine Intermediate

This is one of the most powerful and widely used methods for synthesizing chiral amines.[5][8] The strategy involves two distinct steps: first, the condensation of the starting ketone with an amine source to form a prochiral imine, and second, the asymmetric hydrogenation of the C=N double bond using a chiral transition metal catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.

Causality and Experimental Design:

The success of this method hinges on the creation of a chiral environment around the metal catalyst (commonly Iridium, Rhodium, or Ruthenium).[6] Chiral phosphine ligands, such as those based on a BINAP or f-Binaphane scaffold, coordinate to the metal center. This chiral complex then directs the delivery of hydrogen to one specific face of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. The imine intermediate is often generated in situ to streamline the process.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation

This protocol describes the in situ formation of the N-benzyl imine followed by asymmetric hydrogenation.

Materials and Reagents:

  • 5-Methoxy-1-tetralone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer) (0.005 eq)

  • (S,S)-f-Binaphane (Chiral Ligand) (0.011 eq)

  • Iodine (I₂) (0.05 eq)

  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave/hydrogenator

Step-by-Step Methodology:

  • Imine Formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Methoxy-1-tetralone and anhydrous toluene.

    • Add benzylamine followed by the dropwise addition of Ti(OiPr)₄.

    • Stir the reaction mixture at 60 °C for 4-6 hours. The progress can be monitored by TLC or GC-MS to confirm the conversion of the ketone to the imine. Do not isolate the imine.

  • Catalyst Preparation:

    • In a separate glovebox or Schlenk flask, mix [Ir(COD)Cl]₂ and the (S,S)-f-Binaphane ligand in anhydrous methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.

  • Asymmetric Hydrogenation:

    • Transfer the pre-formed catalyst solution to the reaction vessel containing the in situ generated imine.

    • Add Iodine (I₂) as an additive, which has been shown to enhance catalyst activity and selectivity in some systems.

    • Transfer the entire reaction mixture to a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times before pressurizing to 50 bar H₂.

    • Stir the reaction at 40 °C for 12-24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave and purge with nitrogen.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the N-benzyl protected chiral amine.

  • Deprotection (if required):

    • The N-benzyl group can be removed by catalytic transfer hydrogenation (e.g., using Pd/C and ammonium formate) or by hydrogenation (Pd/C, H₂) to yield the free primary amine.

Route B: Enzymatic Kinetic Resolution of Racemic Amine

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes.[7] In this approach, a racemic mixture of the amine is synthesized first, and then an enzyme is used to selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated and unacylated amines have different physical properties and can be easily separated. Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are highly effective for this transformation.[7]

Causality and Experimental Design:

The enzyme's active site is inherently chiral. It will preferentially bind and catalyze the acylation of the enantiomer that fits better into this chiral pocket. The choice of acyl donor (e.g., ethyl acetate) and solvent is crucial for optimizing both the reaction rate and the enantioselectivity (expressed as the E-value). A high E-value (>100) is desired for efficient separation, allowing for high enantiomeric excess of both the unreacted amine and the acylated product at ~50% conversion.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol first describes the synthesis of the racemic amine, followed by its resolution.

Part 1: Synthesis of Racemic this compound

  • Method: Leuckart Reaction[9]

  • Reagents: 5-Methoxy-1-tetralone, Ammonium formate, Formic acid.

  • Procedure:

    • In a round-bottom flask, mix 5-Methoxy-1-tetralone with an excess of ammonium formate.

    • Heat the mixture to 160-180 °C for 6-8 hours. The reaction proceeds through an imine intermediate which is reduced in situ.

    • Cool the reaction mixture and add concentrated HCl. Heat under reflux for 4-6 hours to hydrolyze the intermediate formamide.

    • Cool to room temperature, and basify with 2M NaOH until pH > 12.

    • Extract the product with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the racemic amine. Purify by column chromatography or distillation if necessary.

Part 2: Enzymatic Resolution

Materials and Reagents:

  • Racemic this compound (1.0 eq)

  • Novozym 435 (immobilized Candida antarctica lipase B) (20-50 mg per mmol of amine)

  • Ethyl acetate (Acyl donor and solvent)

  • Anhydrous Toluene or MTBE can also be used as a solvent.

  • Molecular sieves (4Å)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flask, add the racemic amine, the solvent (e.g., Toluene), and ethyl acetate (as the acyl donor, can be used in excess or as the solvent itself).

    • Add activated molecular sieves to ensure anhydrous conditions, which are critical for lipase activity.

    • Allow the mixture to stir for 10 minutes.

  • Enzymatic Acylation:

    • Add Novozym 435 to the mixture.

    • Seal the flask and shake or stir the suspension at a controlled temperature (typically 40-50 °C).

    • Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both enantiomers. This can take anywhere from 12 to 72 hours.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.[7]

    • Concentrate the filtrate in vacuo.

    • The resulting mixture contains one enantiomer of the unreacted amine and the other enantiomer as the N-acetylated amide.

    • Separate the two compounds by column chromatography on silica gel. The less polar amide will typically elute before the more polar free amine.

  • Hydrolysis of the Amide (Optional):

    • To recover the acylated enantiomer as the free amine, the amide can be hydrolyzed under acidic (e.g., 6M HCl, reflux) or basic (e.g., 6M NaOH, reflux) conditions.

Analytical Method: Chiral Purity Determination

Verifying the enantiomeric excess (e.e.) of the synthesized amine is a critical final step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.

G cluster_hplc Inside HPLC sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection hplc_system Chiral HPLC System separation Separation on Chiral Column (e.g., Chiralcel OD-H) detection UV Detector (e.g., 254 nm) separation->detection chromatogram Chromatogram Output detection->chromatogram analysis Data Analysis (Peak Integration) chromatogram->analysis result Calculate e.e. % (Area_R - Area_S) / (Area_R + Area_S) * 100 analysis->result

Caption: Workflow for determining enantiomeric excess (e.e.) using Chiral HPLC.

Typical HPLC Conditions:

  • Column: Chiralcel OD-H or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to improve peak shape and prevent tailing.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated by integrating the area of each peak.

Comparative Data Summary

The choice of synthetic route depends on factors like required enantiopurity, scale, cost, and available equipment. The following table provides a summary to aid in this decision-making process.

Method Key Reagent/Catalyst Typical Yield (%) Typical e.e. (%) Advantages Disadvantages
Asymmetric Hydrogenation Chiral Ir or Rh-phosphine complex80-95%>95%High yield and enantioselectivity; direct route.Requires high-pressure equipment; catalyst can be expensive.
Enzymatic Resolution Immobilized Lipase (e.g., Novozym 435)<50% (per enantiomer)>99%Very high enantioselectivity; mild conditions; reusable catalyst.Maximum theoretical yield is 50%; requires separation of product and starting material.
Asymmetric Reductive Amination Chiral catalyst (e.g., Ti-based) + reducing agent70-90%90-98%One-pot procedure; avoids isolation of imine.Can be sensitive to air and moisture; optimization may be required.

Conclusion and Outlook

The chiral synthesis of this compound can be achieved through several robust and high-fidelity methods. For large-scale synthesis where yield and atom economy are paramount, asymmetric hydrogenation or asymmetric reductive amination represent the most attractive options.[5] These methods directly generate the desired enantiomer in high yield and purity. For smaller-scale applications, or when exceptional enantiopurity (>99.5% e.e.) is required, enzymatic kinetic resolution offers an excellent alternative, despite its inherent 50% yield limitation for a single enantiomer. The choice of method should be guided by a careful consideration of the specific project goals, available resources, and desired scale of production.

References

  • Title: Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.
  • Title: Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Source: American Chemical Society URL:[Link]
  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Chiral amine synthesis via asymmetric catalytic hydrogenation of enamines.
  • Title: A diversity of recently reported methodology for asymmetric imine reduction. Source: Royal Society of Chemistry URL:[Link]
  • Title: Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Title: Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesis. Source: Royal Society of Chemistry URL:[Link]
  • Title: (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Source: SENOVA PHARMA URL:[Link]
  • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Asymmetric synthesis. Source: Ruđer Bošković Institute URL:[Link]
  • Title: Enantioselective Reduction of Ketones. Source: University of Calgary URL:[Link]
  • Title: Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone.
  • Title: (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Source: PubChem URL:[Link]
  • Title: 5-Methoxytetralone. Source: PubChem URL:[Link]
  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Source: MDPI URL:[Link]
  • Title: Synthesis of chiral lactams by asymmetric nitrogen insertion. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Source: MDPI URL:[Link]
  • Title: Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Source: Royal Society of Chemistry URL:[Link]
  • Title: Synthesis of 8-Methoxy-1-Tetralone.
  • Title: Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases. Source: Royal Society of Chemistry URL:[Link]
  • Title: Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases.

Sources

Application Notes and Protocols for the Purification of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a key structural motif found in a variety of pharmacologically active compounds. As a chiral amine, its biological activity is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects. Consequently, the purification of this compound to a high degree of chemical and enantiomeric purity is a critical step in the research and development of new therapeutics. This guide provides detailed protocols and the underlying scientific principles for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals.

Understanding the Molecule: Physicochemical Properties Guiding Purification

Before delving into specific protocols, it is essential to understand the physicochemical properties of this compound that dictate the choice of purification strategy.

  • Basicity: The primary amine group (-NH2) imparts basic properties to the molecule, allowing it to readily form salts with acids. This is a cornerstone of its purification.

  • Polarity: The presence of the amine and methoxy groups makes the molecule moderately polar. This polarity influences its solubility in various organic solvents and its retention characteristics in chromatographic systems.

  • Chirality: The amine-bearing carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). For many pharmaceutical applications, the isolation of a single enantiomer is mandatory.

These properties are leveraged in the following purification methodologies.

Method 1: Purification via Hydrochloride Salt Formation and Recrystallization

The basicity of the amine group provides a straightforward and highly effective method for purification through the formation of a hydrochloride salt. This technique is particularly useful for removing non-basic impurities. The principle lies in the conversion of the free base, which is often an oil or a low-melting solid, into a crystalline salt that can be easily isolated and purified by recrystallization.

Scientific Rationale

The reaction of the basic amine with hydrochloric acid results in the formation of an ammonium salt. This salt generally exhibits significantly different solubility properties compared to the free base and other non-basic impurities in the crude mixture. By carefully selecting a suitable solvent system, the hydrochloride salt can be selectively precipitated or crystallized, leaving impurities behind in the solution. Subsequent recrystallization of the salt further enhances its purity.

Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
  • Dissolution of the Crude Amine: Dissolve the crude this compound in a suitable organic solvent such as acetone, ethyl acetate, or diethyl ether. The choice of solvent will depend on the nature of the impurities.

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure complete salt formation (pH ~2).[1]

  • Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any residual impurities.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate, ethanol/water) and heat the mixture to dissolve the salt completely.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary: Solvent Systems for Recrystallization
Solvent SystemRationaleExpected Purity
Methanol/Ethyl AcetateGood solubility in hot methanol, poor solubility in cold ethyl acetate.>99%
Ethanol/WaterThe salt is soluble in hot ethanol-water mixtures and crystallizes upon cooling.>98.5%
IsopropanolCan be used as a single solvent for recrystallization for moderately pure starting material.>98%

Method 2: Chromatographic Purification of the Free Base

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reversed-phase chromatography can be employed, depending on the nature of the impurities to be removed.

Scientific Rationale

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. More polar compounds, like our target amine, will have a stronger interaction with the stationary phase and thus elute later. However, the basicity of the amine can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor separation and tailing of peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase.

Experimental Protocol: Normal-Phase Flash Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol. It is crucial to add a small percentage (0.1-1%) of triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.

Data Summary: Chromatographic Conditions
ParameterConditionRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile PhaseDichloromethane/Methanol with 0.5% TriethylamineGradient elution for good separation. Triethylamine minimizes peak tailing.
Gradient0% to 5% MethanolGradually increases polarity to elute the amine.
DetectionUV (254 nm) or TLC with a suitable stainThe aromatic ring allows for UV detection.

Method 3: Chiral Resolution via Diastereomeric Salt Formation

For applications requiring a single enantiomer, chiral resolution is necessary. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent. For a basic compound like our target amine, a chiral acid such as tartaric acid is an excellent choice.[2][3][4]

Scientific Rationale

The reaction of a racemic amine (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). Diastereomers have different physical properties, including solubility.[2][3] By carefully selecting the solvent, one of the diastereomeric salts can be selectively crystallized, while the other remains in solution. The desired enantiomer can then be liberated from the crystallized salt by treatment with a base.

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine in Solvent mixing Mixing and Heating to Dissolve racemic_amine->mixing chiral_acid Chiral Acid (e.g., L-Tartaric Acid) chiral_acid->mixing cooling Slow Cooling mixing->cooling filtration Filtration cooling->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor crystals Crystals (less soluble diastereomer) filtration->crystals base_treatment Treatment with Base (e.g., NaOH) crystals->base_treatment extraction Extraction with Organic Solvent base_treatment->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for chiral resolution of an amine using a chiral acid.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt may begin to precipitate immediately. Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric excess of the amine in the crystallized salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC).

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 10% sodium hydroxide solution) until the pH is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Conclusion: A Multi-faceted Approach to Purity

The purification of this compound is a critical process that often requires a combination of the techniques described above. A typical purification strategy might involve an initial purification of the crude product by hydrochloride salt formation and recrystallization to remove the bulk of impurities. This can be followed by flash chromatography of the free base if further chemical purification is needed. Finally, for applications requiring a single enantiomer, chiral resolution is employed. The choice and sequence of these methods will depend on the specific impurity profile of the crude material and the final purity requirements. By understanding the scientific principles behind each method and carefully executing the protocols, researchers can obtain this valuable compound in the high purity required for its application in drug discovery and development.

References

  • PrepChem. Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.
  • ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Wikipedia. Chiral resolution.
  • ChemEurope. Chiral resolution.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • The Royal Society of Chemistry. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information.
  • Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Patsnap. Synthesis method of 5-methoxy-2-tetralone.
  • PubMed. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • PubChem. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • Google Patents. Novel processes for preparing sertraline hydrochloride crystalline forms.
  • PubChem. Sertraline Hydrochloride, trans-(A+-)-.

Sources

Analytical methods for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of this compound. As a crucial intermediate and potential active pharmaceutical ingredient (API), its structural integrity, purity, and solid-state properties must be rigorously established. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols. We will explore a multi-technique approach, leveraging chromatography, spectroscopy, and thermal analysis to build a complete analytical profile, ensuring scientific rigor and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a member of the aminotetralin class of compounds, which are investigated for their interactions with various neurotransmitter systems, including serotonin and dopamine receptors.[1][2] The precise characterization of such molecules is the bedrock of reliable pharmacological research and drug development. A failure to fully understand the identity, purity, and stability of a compound can lead to irreproducible results and compromised patient safety.

This guide presents an integrated analytical workflow, demonstrating how orthogonal techniques are synergistically applied to create a self-validating characterization package. Each method provides a unique piece of the molecular puzzle, and together, they form an unassailable body of evidence defining the material's critical quality attributes.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
IUPAC Name (1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine[4]
Appearance Typically a solid or oil, depending on the free base or salt form.

Integrated Analytical Workflow

A robust characterization relies on a logical progression of analytical techniques. The initial focus is on confirming the primary structure, followed by a detailed assessment of purity and, finally, an evaluation of its solid-state properties.

cluster_0 PART 1: Identity & Structure Elucidation cluster_1 PART 2: Purity & Impurity Profiling cluster_2 PART 3: Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C) - Unambiguous Structure - Isomer Identification HPLC HPLC-UV/DAD - Assay (% Purity) - Related Substances NMR->HPLC Confirmed Structure MS Mass Spectrometry (GC-MS, LC-MS) - Molecular Weight - Fragmentation Pattern MS->HPLC FTIR FTIR Spectroscopy - Functional Group ID GC GC-MS - Residual Solvents - Volatile Impurities HPLC->GC Quantified Purity DSC DSC - Melting Point - Polymorphism HPLC->DSC Material for Solid-State Analysis TGA TGA - Thermal Stability - Solvation State HPLC->TGA Material for Solid-State Analysis end Comprehensive Characterization Report GC->end DSC->end TGA->end start Test Article: 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine start->NMR Primary ID start->MS Primary ID start->FTIR Primary ID

Caption: Overall Analytical Workflow for Characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. It provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is often a first choice for organic molecules, but if the compound is a hydrochloride salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) may be required for solubility. The magnetic field strength (e.g., 400 or 500 MHz) is chosen to achieve sufficient signal dispersion for unambiguous peak assignment.[5][6]

Protocol: Sample Preparation for NMR

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Insert the tube into the spinner turbine and place it in the NMR spectrometer.

Expected Data Interpretation: Based on the structure, the ¹H NMR spectrum will exhibit distinct regions:

  • Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the benzene ring.

  • Aliphatic Region (δ 1.5-4.5 ppm): Complex multiplets for the protons on the tetralin ring, including the proton at the chiral center (C1).

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons.[7]

  • Amine Group (variable): A broad singlet for the -NH₂ protons, whose chemical shift is concentration and solvent-dependent.

The ¹³C NMR will corroborate the structure, showing the expected number of carbon signals, including those for the methoxy group and the aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[8]

  • Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and avoids complications from sample grinding or pressing associated with KBr pellets. The infrared spectrum provides a molecular "fingerprint" that is unique to the compound.

Protocol: Analysis by ATR-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and collecting a background spectrum.

  • Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure intimate contact between the sample and the crystal.

  • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amine (-NH₂)
3100-3000C-H Aromatic StretchAr-H
2950-2850C-H Aliphatic Stretch-CH₂-
~1600, ~1480C=C Aromatic StretchBenzene Ring
~1250C-O Asymmetric StretchAryl Ether (Ar-O-CH₃)
~1050C-N StretchAmine

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products.

cluster_0 Data Analysis start Sample Solution dev HPLC Method Development (Column, Mobile Phase) start->dev val Method Validation (Linearity, Accuracy, Precision) dev->val inject Inject Sample into Validated HPLC System val->inject acquire Acquire Chromatogram (UV/DAD) inject->acquire integrate Integrate Peaks acquire->integrate id Identify Main Peak (vs. Reference Std) integrate->id purity Calculate Area % Purity id->purity impurities Characterize Impurities (RRT, UV Spectra) purity->impurities report Purity Report impurities->report

Caption: Chromatographic Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the assay and purity of non-volatile organic compounds.[9]

  • Expertise & Causality: A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase typically contains an organic modifier (acetonitrile or methanol) and an aqueous component. For a basic compound like an aminotetralin, the aqueous phase must be buffered or acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to a pH below the pKa of the amine (~pH < 8). This ensures the amine is protonated, preventing peak tailing and yielding sharp, symmetrical peaks. Diode-Array Detection (DAD) is superior to single-wavelength UV as it provides spectral information for peak identity confirmation and purity assessment.[10]

Protocol: Reversed-Phase HPLC for Purity and Assay

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode-Array Detector (DAD), monitor at 280 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This creates a 100 µg/mL solution.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program, for example: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Processing:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as residual solvents from the synthesis, and can also serve as a confirmatory identity test.[11]

  • Expertise & Causality: The primary challenge with GC analysis of primary amines is their potential for adsorption onto active sites in the inlet and column, leading to poor peak shape. Using an ultra-inert liner is crucial.[11] While derivatization can improve performance, a direct injection method is often sufficient and faster for initial assessment.[12] The oven temperature program is optimized to separate analytes based on their boiling points and interaction with the stationary phase. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification.

Protocol: GC-MS for Impurity Profiling

  • System Preparation:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (e.g., 20:1 split ratio), Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like methanol or ethyl acetate.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire data in full scan mode.

  • Data Processing:

    • Examine the Total Ion Chromatogram (TIC) for any peaks other than the main component.

    • Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm identity. The molecular ion (m/z 177) should be visible.

    • Identify any impurity peaks by their mass spectra.

Thermal Analysis for Solid-State Properties

Thermal analysis techniques probe the physical and chemical changes that occur in a material upon heating, which is critical for understanding its stability, polymorphism, and processing behavior.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and polymorphic transitions.[14]

  • Expertise & Causality: A standard heating rate of 10 °C/min under a nitrogen purge is a common starting point. The nitrogen atmosphere prevents oxidative degradation. A sharp, single endotherm is characteristic of the melting of a pure, crystalline substance. The presence of multiple peaks or broad transitions can indicate impurities or the existence of different crystalline forms (polymorphs), which can have significant impacts on a drug's solubility and bioavailability.[15][16]

Protocol: DSC Analysis

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Record the heat flow versus temperature. The peak of the melting endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[13]

Protocol: TGA Analysis

  • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the spectroscopic, chromatographic, and thermal methods detailed in this guide, a scientist can confidently establish the compound's identity, purity, and key physical properties. This comprehensive data package is essential for ensuring the quality and reliability of the material for its intended use in research and development. Each technique provides a layer of evidence that, when combined, creates a scientifically sound and defensible characterization report.

References

  • Supporting Information for scientific paper.
  • Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. National Institutes of Health (PMC).
  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes.World Wide Journal of Multidisciplinary Research and Development.
  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Publications - American Chemical Society.
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate.
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem.
  • Synthesis of novel 5-substituted-2-aminotetralin analogs. ChEMBL - EMBL-EBI.
  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). NP-MRD.
  • (S)-5-Methoxy-2-aminotetralin. PubChem.
  • 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. PubMed.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies.Juniper Publishers.
  • FTIR INTERPRETATION OF DRUGS.JETNR.
  • The Characterization of Polymorphs by Thermal Analysis. METTLER TOLEDO.
  • Analytical Methods. OPUS.
  • Recent applications of quantitative analytical FTIR spectroscopy.Beni-Suef University Journal of Basic and Applied Sciences.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
  • 5-Methoxy-1-tetralone - Optional[1H NMR] - Spectrum. SpectraBase.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate.
  • Preparation technique of 5-methoxy-2-tetralone. Google Patents.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.MDPI.
  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists.Hindawi.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds.Research Journal of Pharmacy and Technology.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute.
  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley.
  • Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of-flight mass spectrometry. Kyoto University Research Information Repository.

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Recognizing the critical importance of this compound as a potential pharmaceutical intermediate or research chemical, we present two robust methods: an achiral Reversed-Phase (RP-HPLC) method for purity and assay determination, and a chiral HPLC method for the resolution of its enantiomers. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We delve into method validation according to International Council for Harmonisation (ICH) guidelines, system suitability testing, and practical troubleshooting, ensuring the generation of reliable and reproducible data.

Foundational Principles of Analysis

The analytical strategy for this compound is dictated by its molecular structure: a hydrophobic tetrahydronaphthalene core, a basic primary amine, and a chiral center at the C1 position. These features necessitate distinct approaches for quantifying its overall purity versus its enantiomeric composition.

Achiral Analysis via Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is the predominant mode for analyzing pharmaceutical compounds and is ideally suited for this analyte.[1][2] The fundamental principle involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase.[3] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[4]

For this compound, the key considerations are:

  • Retention: Governed by the hydrophobic tetrahydronaphthalene skeleton. Retention is modulated by adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[3]

  • Peak Shape: The primary amine is basic and can interact ionically with acidic residual silanol groups on the silica backbone of the column, leading to significant peak tailing. To ensure a sharp, symmetrical peak, the mobile phase is acidified (e.g., with 0.1% formic or trifluoroacetic acid).[5] This protonates the amine (R-NH2 -> R-NH3+), minimizing silanol interactions and promoting a single, well-defined analyte state.

Chiral Separation for Enantiomeric Purity

The presence of a stereocenter at the C1 position means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. Regulatory bodies like the FDA mandate the separation and characterization of enantiomers, as they can have vastly different pharmacological and toxicological profiles.[6]

Direct chiral separation is achieved using a Chiral Stationary Phase (CSP).[7] These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. The difference in stability of these complexes leads to different retention times and, thus, separation.[6] For tetralin derivatives, polysaccharide-based (e.g., cellulose) and cyclodextrin-based CSPs have proven effective.[8] The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral selector's structure.[9]

Method 1: Achiral Purity and Assay by RP-HPLC

This method is designed for determining the purity and concentration of this compound in bulk material or formulations.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD.
Column Agilent Zorbax Extend C18 (4.6 x 150 mm, 5 µm)Robust, end-capped C18 phase provides excellent retention and peak shape.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcidifier to protonate the amine and ensure good peak symmetry.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[2]
Gradient 10% B to 70% B over 10 min, hold 2 min, return to 10% B, equilibrate 3 minGradient elution ensures elution of the main peak with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLSmall volume to prevent band broadening.
Detection Diode Array Detector (DAD) at 220 nmThe aromatic ring provides UV absorbance. 220 nm offers high sensitivity.
Reagent and Sample Preparation

CAUTION: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of sample powder equivalent to 10 mg of the active substance into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Weigh & Dissolve Standard/Sample A->B C Filter Sample Solution (0.45 µm) B->C D Equilibrate System with Mobile Phase C->D E Perform System Suitability Test (SST) D->E F Inject Standard(s) & Sample(s) E->F If SST Passes G Integrate Chromatograms F->G H Calculate Assay, Purity, & System Suitability Parameters G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Standard Solution.[10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted column interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[10]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Method Validation Protocol (ICH Q2(R1) Summary)

A full validation should be performed to ensure the method is suitable for its intended purpose.[11][12]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample.No interference at the retention time of the main peak.
Linearity Analyze at least five concentrations across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.[13]
Accuracy Analyze triplicate samples spiked at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.[13]
Precision (Repeatability) Analyze six replicate sample preparations at 100% concentration.% RSD ≤ 2.0%.[14]
LOQ Determine the concentration with a signal-to-noise ratio of ~10.Precision at LOQ should be acceptable (e.g., %RSD ≤ 10%).
Robustness Deliberately vary parameters (flow rate ±10%, temp ±2°C, mobile phase %B ±2%).System suitability parameters must still pass. Peak retention and area should show minimal change.[14]

Method 2: Chiral Separation for Enantiomeric Purity

This method is designed to separate the (R) and (S) enantiomers of this compound to determine enantiomeric purity or enantiomeric excess (e.e.).

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System As per Method 1, UV or DAD detector.Standard HPLC is sufficient.
Column Astec® CYCLOBOND™ I 2000 (4.6 x 250 mm, 5 µm)Beta-cyclodextrin CSP known to resolve tetralin derivatives.[8]
Mobile Phase Acetonitrile / Methanol / Acetic Acid / Triethylamine (100:5:0.3:0.2 v/v/v/v)Polar organic mode. Modifiers are used to improve peak shape and selectivity.
Mode IsocraticIsocratic elution is common for chiral separations to maximize resolution.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CChiral separations can be sensitive to temperature; control is critical.[8]
Injection Vol. 20 µLMay be increased to improve detection of the minor enantiomer.
Detection UV at 220 nmSame as achiral method.
Reagent and Sample Preparation
  • Mobile Phase Preparation: Carefully combine 1000 mL Acetonitrile, 50 mL Methanol, 3 mL Glacial Acetic Acid, and 2 mL Triethylamine. Mix well. Note: Prepare fresh daily.

  • Sample Solution (200 µg/mL):

    • Accurately weigh ~10 mg of the racemic or test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Mobile Phase. Filter through a 0.45 µm syringe filter.

Validation and System Suitability
  • System Suitability: Inject a solution of the racemate (50:50 mixture of enantiomers). The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • Validation: For determining the purity of a single enantiomer, the Limit of Quantitation (LOQ) for the minor enantiomer is the most critical parameter. The method must be proven to be accurate and precise at the level of the specification limit (e.g., 0.1%).

Data Interpretation and Troubleshooting

Calculations
  • Assay (% w/w): ((Area_Sample / Area_Standard)) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Area % Purity (Achiral): ((Area_MainPeak / Area_Total)) * 100

  • Enantiomeric Excess (e.e. %): (((Area_Major - Area_Minor)) / ((Area_Major + Area_Minor))) * 100

Common Troubleshooting
ProblemPotential CauseSuggested Solution
Peak Tailing (Achiral) Insufficient mobile phase acidity; column aging.Ensure 0.1% acid concentration; try a new column.
No Chiral Separation Incorrect CSP or mobile phase.Confirm column type. Try alternative CSPs (e.g., cellulose-based). Vary mobile phase modifiers.
Poor Resolution Flow rate too high; mobile phase too strong.Reduce flow rate (e.g., to 0.8 mL/min). For chiral, adjust modifier ratios.
Drifting Retention Times Column temperature fluctuation; pump malfunction.Ensure column oven is stable; check pump pressure ripple.
Ghost Peaks Contamination in sample, diluent, or mobile phase.Inject a blank; use fresh, high-purity solvents.

Conclusion

The methods presented provide a robust framework for the comprehensive analysis of this compound. The achiral reversed-phase method offers a validated protocol for purity and assay determination, emphasizing control over critical parameters to ensure symmetrical peak shapes. The chiral method provides a reliable starting point for the crucial task of resolving its enantiomers. Adherence to system suitability tests and proper method validation as outlined will ensure that the data generated is accurate, precise, and fit for purpose in research and regulated environments.

References

  • Guzzetta, A. (2001). Reverse Phase HPLC Basics for LC/MS. IonSource.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Dong, M. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Beata, Z., & Květoslava, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • ResearchGate. (2003). (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.

Sources

GC-MS protocol for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Primary amines, such as the target analyte, often exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation.[1][2] This guide details a robust derivatization strategy—acylation with trifluoroacetic anhydride (TFAA)—to improve analyte volatility, thermal stability, and peak symmetry, ensuring reliable and reproducible results for researchers in pharmaceutical development and analytical chemistry.

Introduction: The Analytical Challenge of Tetralin Amines

This compound is a key structural motif in medicinal chemistry and serves as an important intermediate in the synthesis of various pharmacologically active compounds. Accurate determination of its purity and concentration is critical for quality control and reaction monitoring.

However, direct analysis of primary amines by GC-MS is notoriously challenging. The lone pair of electrons on the nitrogen atom and the active hydrogens of the amine group can interact with silanol groups on the surface of the GC inlet and column, leading to significant peak tailing, poor sensitivity, and potential sample loss.[2][3] To overcome these issues, chemical derivatization is an essential sample preparation step. This process chemically modifies the polar amine group, rendering the analyte more suitable for GC analysis by:

  • Increasing Volatility : Allowing for elution at lower temperatures, which minimizes on-column degradation.[2]

  • Improving Peak Shape : Reducing interactions with the GC system results in sharper, more symmetrical peaks, which are crucial for accurate integration and quantification.[4]

  • Enhancing Thermal Stability : Protecting the amine from breaking down at the high temperatures of the GC inlet and oven.

  • Generating Characteristic Mass Spectra : Creating derivatives with predictable and often structurally informative fragmentation patterns for confident identification.

This guide focuses on acylation, a widely employed and highly effective derivatization procedure for primary amines, to ensure a robust and validated analytical workflow.[4]

The Core Principle: Acylation for Enhanced Analysis

The central strategy of this protocol is the conversion of the primary amine to a trifluoroacetyl amide derivative. This is achieved through a reaction with Trifluoroacetic Anhydride (TFAA).

The "Why" behind this choice:

  • Reaction Efficacy : The reaction between a primary amine and TFAA is rapid and typically proceeds to completion under mild heating, ensuring that all the analyte is converted to its derivative.[2]

  • Chromatographic Excellence : The resulting trifluoroacetyl derivative is significantly less polar and more volatile than the parent amine. The fluorine atoms also reduce the potential for hydrogen bonding.

  • Detector Sensitivity : The presence of the trifluoroacetyl group can enhance sensitivity, particularly if using an electron capture detector (ECD), although it is also perfectly suited for standard mass spectrometry.[2]

The overall workflow is designed to be a self-validating system, moving from sample preparation to final data analysis with built-in quality control checks.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Processing Sample 1. Aliquot Sample (Known Amount) Solvent 2. Add Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent Reagent 3. Add Derivatizing Reagent (TFAA) Solvent->Reagent React 4. Heat Reaction Vial (60°C for 20 min) Reagent->React Cool 5. Cool to Room Temp React->Cool Inject 6. Inject Derivatized Sample into GC-MS Cool->Inject Analysis Ready Separate 7. Chromatographic Separation (HP-5ms Column) Inject->Separate Detect 8. Ionization (EI) & Detection (Mass Spectrometer) Separate->Detect TIC 9. Analyze Total Ion Chromatogram (TIC) Detect->TIC Data Acquisition Spectrum 10. Extract & Analyze Mass Spectrum TIC->Spectrum Identify 11. Confirm Identity & Quantify Spectrum->Identify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

Part A: Sample Preparation and Derivatization

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable anhydrous solvent like acetonitrile)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Micropipettes

Procedure:

  • Sample Preparation : Accurately weigh approximately 1 mg of the amine standard/sample into a clean autosampler vial. If working from a stock solution, pipette an aliquot containing a known amount into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition :

    • Add 500 µL of anhydrous ethyl acetate to the vial to dissolve the residue.

    • Carefully add 100 µL of TFAA to the solution. An excess of the derivatizing reagent is used to drive the reaction to completion.[5]

  • Reaction : Tightly cap the vial immediately. Vortex briefly to mix and place it in a heating block or oven set to 60-70°C for 20-30 minutes.[2]

  • Cooling : Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis : The derivatized sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Safety Note: TFAA is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

Part B: GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' equipment. A standard, non-polar or mid-polarity column like a DB-5ms or HP-5ms is ideal for this analysis.[6]

Parameter Setting Rationale
GC System Agilent 8890 GC (or equivalent)Standard, reliable gas chromatograph.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Provides high sensitivity and reproducible spectra.
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)Industry-standard, low-bleed column suitable for a wide range of analytes and robust for MS applications.[6]
Inlet Split/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature ramp allows for separation from any impurities or side-products.
Injection Volume 1 µLStandard injection volume.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization method that generates reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for creating library-searchable mass spectra.
Source Temperature 230 °CStandard operating temperature.
Quadrupole Temp. 150 °CStandard operating temperature.
Acquisition Mode Full ScanTo acquire the complete mass spectrum for identification.
Mass Range m/z 40 - 450Covers the expected mass of the derivative and its key fragments.

Expected Results and Data Interpretation

Chromatography

The derivatized this compound should elute as a single, sharp, and symmetrical peak from the GC column. A solvent blank should be run prior to sample analysis to ensure the system is free from contaminants.

Mass Spectrometry and Fragmentation

The identity of the analyte is confirmed by its mass spectrum.

  • Nitrogen Rule : The underivatized analyte, C₁₁H₁₅NO, has a molecular weight of 177.24 g/mol . As it contains a single nitrogen atom, its molecular ion peak would appear at an odd mass-to-charge ratio (m/z 177).[7][8]

  • Derivatized Molecular Ion : The trifluoroacetyl derivative (C₁₃H₁₄F₃NO₂) has a nominal molecular weight of 273 g/mol . A clear molecular ion peak ([M]⁺•) at m/z 273 is expected, providing strong evidence of successful derivatization.

Expected Fragmentation Pattern: Electron ionization will cause the molecular ion to fragment in a predictable manner. For amines, α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen) is a dominant pathway.[8][9]

Fragmentation cluster_frags Parent [M]+• at m/z 273 (C₁₃H₁₄F₃NO₂) F1 Fragment at m/z 176 Loss of •COCF₃ Parent->F1 -97 F2 Fragment at m/z 160 α-cleavage product Parent->F2 α-cleavage F4 Fragment at m/z 131 Methoxytropylium ion Parent->F4 F3 Fragment at m/z 146 Further fragmentation F2->F3

Caption: Predicted key fragments for the TFAA derivative.

Key expected fragments include:

  • m/z 176 : Resulting from the cleavage of the amide bond and loss of the •COCF₃ radical.

  • m/z 160 : A likely prominent fragment from α-cleavage at the C1-C2 bond of the tetralin ring, leading to a stable, nitrogen-containing ion.

  • m/z 131 : A fragment corresponding to a stable methoxytropylium ion, characteristic of the methoxy-substituted aromatic ring.

The presence of the molecular ion at m/z 273 along with these characteristic fragments provides unambiguous identification of the target analyte.

System Validation and Troubleshooting

  • Incomplete Derivatization : If a peak corresponding to the underivatized amine (m/z 177) is observed or if the peak for the derivative is small, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as moisture can quench the reaction.[5]

  • Peak Tailing : If peak tailing persists even after derivatization, it may indicate active sites in the GC inlet. Consider replacing the inlet liner (an Ultra Inert liner is recommended) or trimming the first few centimeters of the GC column.[10]

  • No Peak Detected : Confirm that the derivatization reaction was successful by analyzing a known standard. Check injection parameters and ensure the MS is properly tuned.

Conclusion

This application note provides a robust and reliable GC-MS protocol for the analysis of this compound. By employing a straightforward acylation derivatization step, the inherent challenges of analyzing this primary amine are effectively overcome, leading to excellent chromatographic performance and confident mass spectral identification. This method is well-suited for routine use in quality control, synthetic chemistry, and drug development environments.

References

  • ResearchGate. (2025). Gas chromatography of amines as various derivatives | Request PDF.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
  • Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.

Sources

Comprehensive NMR Spectroscopic Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide to Structural Elucidation and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in pharmaceutical synthesis. We present optimized protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous structural verification and purity assessment, ensuring the integrity of their chemical entities.

Introduction: The Significance of Structural Verification

This compound is a substituted tetralin derivative. The tetralin framework is a core structure in various biologically active compounds and approved pharmaceuticals.[1][2] Given its role as a crucial building block, rigorous characterization of its molecular structure and purity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] It provides unparalleled insight into the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry. This application note serves as a field-proven guide, moving beyond a simple listing of steps to explain the causality behind experimental choices, thereby ensuring trustworthy and reproducible results.

Foundational Principles: Understanding the Molecule's NMR Signature

The structure of this compound contains several distinct proton and carbon environments, each with a characteristic NMR signature. A thorough understanding of these features is essential for accurate spectral interpretation.

  • Aromatic Region: Three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electron-donating methoxy group.

  • Aliphatic Region: The tetrahydronaphthalene ring contains three methylene (-CH₂) groups and one methine (-CH) group. The protons on these carbons are diastereotopic and will exhibit complex splitting patterns.

  • Functional Groups: The methoxy (-OCH₃) group will appear as a sharp singlet, while the primary amine (-NH₂) protons often present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[4][5] The carbon attached to the nitrogen will also have a characteristic chemical shift in the ¹³C NMR spectrum.[5]

Below is a diagram illustrating the logical workflow for NMR analysis, from sample preparation to final structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 1-5 mg (¹H) or 5-30 mg (¹³C) of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Filter if Particulates are Present B->C D Transfer to High-Quality 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform & Phasing G->I H->I J Baseline Correction & Referencing I->J K Integration (¹H) and Peak Picking J->K L Assign Signals to Structure K->L M Structural Verification L->M

Caption: Experimental workflow for NMR analysis.

Detailed Experimental Protocols

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] A homogeneous, particle-free solution is essential to ensure a uniform magnetic field, which is necessary for sharp spectral lines and high resolution.[3][7]

  • Glassware Preparation: Ensure all glassware (vials, pipettes) and tools are scrupulously clean and dry to prevent sample contamination.[6][7]

  • Sample Weighing:

    • For ¹H NMR , accurately weigh 1-5 mg of this compound into a clean, dry vial.[3][8]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 5-30 mg of the sample.[3]

  • Solvent Selection and Dissolution:

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the instrument to "lock" onto, which stabilizes the magnetic field.[6][8]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A secondary vial is recommended for this step, especially for samples that are not easily solubilized.[8]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[8][9] This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to broad peaks and poor spectral quality.[3][7]

  • Transfer to NMR Tube:

    • Use a high-quality, clean, and unscratched 5 mm NMR tube. Poor quality tubes can result in poor spectra, regardless of the spectrometer's field strength.[7]

    • The final sample height in the tube should be approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL.[3]

  • Capping and Labeling: Cap the NMR tube securely but without excessive force to avoid breaking the tube.[10] Label the sample clearly.

Protocol for Data Acquisition (General Guidelines)

These parameters are a starting point and may be optimized based on the specific instrument and sample concentration.

  • Instrument Preparation: Insert the sample into the spectrometer. Use a depth gauge to ensure correct positioning within the probe.[9]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 128 to 1024 scans, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

Protocol for Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated or manual baseline correction to obtain a flat baseline.

  • Referencing:

    • If using CDCl₃, reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Alternatively, if Tetramethylsilane (TMS) was added as an internal standard, reference its signal to 0.00 ppm for both ¹H and ¹³C spectra.[6]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick all relevant peaks in both spectra.

Spectral Interpretation and Data Analysis

The following tables summarize the expected chemical shifts and multiplicities for this compound.

G H8 H8 H7 H7 H6 H6 H1 H1 H2 H2 H3 H3 H4 H4 OCH3 OCH3 NH2 NH2

Caption: Structure of the target molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-8~7.10tJ ≈ 8.01HAromatic proton coupled to H-7 and H-9.
H-7~6.75dJ ≈ 8.01HAromatic proton coupled to H-8.
H-6~6.65dJ ≈ 8.01HAromatic proton coupled to H-7.
H-1~4.10m-1HMethine proton, deshielded by the adjacent amine group.
OCH₃~3.80s-3HSharp singlet, characteristic of a methoxy group.
H-4 (axial/eq)~2.90 & ~2.75m-2HBenzylic protons, complex splitting.
H-2 (axial/eq)~2.05 & ~1.70m-2HAliphatic protons adjacent to the methine.
H-3 (axial/eq)~1.90 & ~1.60m-2HAliphatic protons.
NH₂~1.5-3.0br s-2HBroad singlet, exchangeable with D₂O.[11]
  • Rationale: The aromatic protons (H-6, H-7, H-8) show a typical pattern for a 1,2,3-trisubstituted benzene ring. The methine proton (H-1) is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.[11][12] The aliphatic protons (H-2, H-3, H-4) are diastereotopic and will show complex multiplets due to both geminal and vicinal coupling.[13] The amine protons are often broad and their position is variable.[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)Notes
C-5~157.0Aromatic carbon attached to the methoxy group.
C-4a~138.0Quaternary aromatic carbon.
C-8a~127.5Quaternary aromatic carbon.
C-8~126.5Aromatic CH.
C-6~120.0Aromatic CH.
C-7~107.5Aromatic CH, shielded by the OCH₃ group.
OCH₃~55.2Methoxy carbon.
C-1~49.0Methine carbon attached to the nitrogen.[5]
C-4~29.5Benzylic CH₂.
C-2~28.0Aliphatic CH₂.
C-3~20.0Aliphatic CH₂.
  • Rationale: Aromatic carbons resonate between 100-160 ppm. The carbon attached to the electronegative oxygen (C-5) is the most downfield. Aliphatic carbons appear in the upfield region (20-50 ppm). The C-1 carbon is shifted downfield relative to the other aliphatic carbons due to the influence of the attached nitrogen atom.[5]

Advanced Structural Confirmation: 2D NMR

For unambiguous assignment, especially of the complex aliphatic and aromatic signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. It will confirm the connectivity between H-1 and H-2 protons, H-2 and H-3, H-3 and H-4, and between the adjacent aromatic protons (H-7 with H-6 and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most effective way to definitively assign the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons by observing correlations from nearby protons (e.g., from OCH₃ protons to C-5, or from H-4 protons to C-5 and C-8a).

Conclusion: Ensuring Quality and Integrity

This application note provides a robust framework for the NMR analysis of this compound. By combining meticulous sample preparation with optimized acquisition parameters and a systematic approach to spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The protocols and data presented herein serve as an authoritative guide for quality control in both academic research and industrial drug development settings, upholding the principles of scientific integrity and accuracy.

References

  • GOOD LAB PRACTICE-NMR. (n.d.). University of Ottawa.
  • Guide: Preparing a Sample for NMR analysis – Part II. (n.d.). Nanalysis.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Kurtán, T., et al. (2014).
  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). Molecules.
  • Contents. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. (n.d.). PrepChem.com.
  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2014).
  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax.
  • Spectroscopy of Amines. (n.d.). Fiveable.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • How to Prepare and Run a NMR Sample. (2017, December 4). YouTube.
  • Tetralin. (n.d.). In Wikipedia.
  • NMR 5: Coupling Constants. (2023, May 15). YouTube.
  • Ch 13 - Coupling. (n.d.). University of Calgary.

Sources

Application Notes and Protocols for Characterizing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine at Serotonergic and Dopaminergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pharmacological Profile of a Novel Tetralin Amine

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound belonging to the aminotetralin class of molecules. This structural motif is a cornerstone in the development of ligands targeting central nervous system (CNS) receptors, particularly the serotonin (5-HT) and dopamine (D) systems.[1][2] These neurotransmitter systems are critically involved in the regulation of mood, cognition, and motor control, making them prime targets for therapeutic intervention in a host of neuropsychiatric and neurological disorders.[3][4][5]

The subtle placement of the methoxy and amine groups on the tetralin scaffold can significantly influence a compound's binding affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs). While extensive research has been conducted on 2-aminotetralin derivatives, the specific pharmacological profile of the 1-amine isomer, this compound, is not extensively documented in publicly available literature. Therefore, the initial characterization of this compound requires a robust and precise method to determine its primary biological targets.

This guide provides a detailed, field-proven protocol for conducting in vitro radioligand binding assays to determine the affinity of this compound for two high-interest GPCR targets: the human serotonin 1A (5-HT₁ₐ) receptor and the human dopamine D2 receptor. These receptors are selected based on the pharmacological profiles of structurally related aminotetralins, which frequently exhibit significant affinity for these sites.[1][2][6] The principles and methodologies described herein are foundational for any drug discovery campaign and can be readily adapted to screen the compound against a wider panel of CNS receptors.

The Principle of Competitive Radioligand Binding Assays: A Quantitative Approach to Receptor Affinity

Radioligand binding assays are a sensitive and quantitative tool used to measure the interaction between a ligand and a receptor.[7] The most common format for characterizing an unknown compound is the competitive binding assay. This assay measures the ability of a non-radioactive compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

The fundamental principle is the law of mass action. The radioligand and the competitor vie for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The Ki value represents the affinity of the competitor for the receptor, with a lower Ki indicating a higher binding affinity.

Visualizing the Workflow: Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Receptor Source (e.g., cell membranes expressing 5-HT1A or D2 receptors) D Combine Receptor Source, Radioligand, and Test Compound in assay buffer A->D B Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]Spiperone for D2) B->D C Test Compound (5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine) Serial Dilutions C->D E Incubate to allow binding to reach equilibrium D->E F Rapid Filtration (separates bound from free radioligand) E->F G Scintillation Counting (measures radioactivity bound to filters) F->G H Generate Competition Curve (% Specific Binding vs. [Test Compound]) G->H I Calculate IC50 H->I J Calculate Ki (using Cheng-Prusoff equation) I->J

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Binding Affinity Profile

Receptor TargetRadioligandHypothetical Kᵢ (nM) of this compoundInterpretation
Human 5-HT₁ₐ[³H]8-OH-DPAT15High Affinity
Human D₂[³H]Spiperone250Moderate Affinity

Detailed Experimental Protocols

PART 1: 5-HT₁ₐ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁ₐ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen HTS).

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Scintillation Counter: A microplate scintillation counter.

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in assay buffer to obtain a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM 5-HT in assay buffer.

    • Competitor Wells: 50 µL of each dilution of the test compound.

  • Addition of Radioligand and Receptor Membranes:

    • Prepare a working solution of [³H]8-OH-DPAT in assay buffer to a final concentration of ~1 nM.

    • Prepare a suspension of the 5-HT₁ₐ receptor membranes in assay buffer according to the manufacturer's recommendations (typically 5-10 µg of protein per well).

    • To each well of the assay plate, add 100 µL of the receptor membrane suspension.

    • To each well, add 50 µL of the [³H]8-OH-DPAT working solution.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

PART 2: D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human D₂ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates.

  • Scintillation Cocktail.

  • Scintillation Counter.

Protocol:

  • Preparation of Test Compound Dilutions:

    • Follow the same procedure as described for the 5-HT₁ₐ assay.

  • Assay Plate Setup:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol in assay buffer.

    • Competitor Wells: 50 µL of each dilution of the test compound.

  • Addition of Radioligand and Receptor Membranes:

    • Prepare a working solution of [³H]Spiperone in assay buffer to a final concentration of ~0.2 nM.

    • Prepare a suspension of the D₂ receptor membranes in assay buffer (typically 10-20 µg of protein per well).

    • Add 100 µL of the receptor membrane suspension to each well.

    • Add 50 µL of the [³H]Spiperone working solution to each well.

  • Incubation:

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Follow the same procedure as described for the 5-HT₁ₐ assay.

  • Quantification:

    • Follow the same procedure as described for the 5-HT₁ₐ assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined experimentally in a separate saturation binding assay or obtained from the literature for the specific batch of radioligand and receptor preparation.

A lower Kᵢ value signifies a higher binding affinity of this compound for the target receptor. By comparing the Kᵢ values for the 5-HT₁ₐ and D₂ receptors, a selectivity profile can be established.

Downstream Signaling Pathways: From Binding to Function

Demonstrating that a compound binds to a receptor is the first step. The next critical phase is to understand the functional consequence of this binding—does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)?

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a canonical Gᵢ/ₒ-coupled receptor. Upon activation by an agonist, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.

G cluster_0 5-HT1A Receptor Activation Agonist 5-HT1A Agonist (e.g., 5-HT, 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT₁ₐ receptor signaling pathway.

D₂ Receptor Signaling

Similar to the 5-HT₁ₐ receptor, the D₂ receptor is primarily coupled to Gᵢ/ₒ proteins. Agonist binding inhibits adenylyl cyclase, leading to a reduction in cAMP levels.

G cluster_0 D2 Receptor Activation Agonist D2 Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream Downstream Effectors cAMP->Downstream Modulates

Caption: D₂ receptor signaling pathway.

To determine the functional activity of this compound at these receptors, downstream functional assays such as cAMP assays or [³⁵S]GTPγS binding assays would be the logical next steps.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound at the 5-HT₁ₐ and D₂ receptors. Establishing the binding affinity and selectivity of this novel compound is a critical first step in elucidating its pharmacological profile and potential therapeutic utility. Subsequent functional assays will be necessary to determine its efficacy as an agonist, antagonist, or inverse agonist at its primary targets. This comprehensive approach, combining binding and functional data, is essential for advancing our understanding of this and other novel aminotetralin derivatives in the pursuit of new CNS therapeutics.

References

  • Glennon, R. A., et al. (1988). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry, 31(5), 867–870. [Link]
  • Berardi, F., et al. (1995). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. Journal of Medicinal Chemistry, 38(22), 4438-4444. [Link]
  • Perrone, R., et al. (1992). 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. Il Farmaco, 47(10), 1285-1291. [Link]
  • Laggner, C., et al. (2005). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Bakshi, R. K., et al. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. Bioorganic & Medicinal Chemistry Letters, 15(14), 3430-3433. [Link]
  • Chehardy, C. E., et al. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 11(22), 3844–3861. [Link]
  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. [Link]
  • López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. National Center for Biotechnology Information.
  • Leopoldo, M., et al. (2002). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 2(6), 571-587. [Link]
  • ChEMBL. (n.d.). EMBL-EBI.
  • Liu, Y., et al. (2025).
  • Brunton, L. L., et al. (Eds.). (2018). 5-Hydroxytryptamine (Serotonin) and Dopamine. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill. [Link]
  • Bauer, A., et al. (2021). Serotonergic Modulation of Nigrostriatal and Mesolimbic Dopamine and Motor/Exploratory Behaviors in the Rat. Frontiers in Neuroscience, 15, 707615. [Link]
  • Wikipedia. (2023, December 29). 5-HT receptor. In Wikipedia. [Link]

Sources

In-vivo experimental design with 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

This application note provides a foundational strategy for the initial in-vivo characterization of this compound. By systematically assessing dose-response, 5-HT2A-mediated behaviors, anxiety-like states, and physiological changes, researchers can build a robust, evidence-based profile of this novel compound. Positive findings from these initial studies would warrant further investigation, including receptor occupancy studies using techniques like PET/MR imaging, assessment in models of depression, and detailed pharmacokinetic analysis. [7][11]

References

  • De Vry, J. (1995). Behavioral studies of serotonin receptor agonists as antidepressant drugs. PubMed - NIH.
  • Schmid, C. L., et al. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences.
  • McKie, S., et al. (2009). Assessing human 5-HT function in vivo with pharmacoMRI. PubMed.
  • Ligneau, X., et al. (2018). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. PubMed Central.
  • Oztaskin, N., et al. (2003). An Alternative and Straightforward Synthesis of Dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. ResearchGate.
  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience.
  • Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE.
  • Beliveau, V., et al. (2017). A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System. Journal of Neuroscience.
  • Wikipedia contributors. (n.d.). 5-Methoxytryptamine. Wikipedia.
  • Vargas, M. V., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research.
  • Cameron, L. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.
  • Booth, R. G., et al. (2015). Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors. Bioorganic & Medicinal Chemistry.
  • Cameron, L. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed Central.

Application Notes & Protocols: Dosing and Administration of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the dosing and administration of the potent serotonergic agent, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in common animal models. While the initial query concerned 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, the significant body of published, peer-reviewed research focuses overwhelmingly on the structurally related tryptamine, 5-MeO-DMT. This guide synthesizes findings from established literature to provide robust, field-proven protocols for its use in preclinical research, particularly in rodent models.

5-MeO-DMT is a naturally occurring psychedelic compound that acts as a non-selective serotonin (5-HT) receptor agonist, with high affinity for the 5-HT1A subtype.[1][2] Its rapid onset and short duration of action make it a compound of increasing interest for investigating neural plasticity and its potential as a therapeutic for mood disorders.[3][4][5][6] This document outlines critical considerations for experimental design, detailed administration protocols, and established dosing paradigms to ensure reproducible and reliable results.

Pharmacological Profile & Key Considerations

Mechanism of Action: 5-MeO-DMT's psychoactive and physiological effects are primarily mediated through its agonism at serotonin receptors. Its action on postsynaptic 5-HT1A receptors is linked to changes in locomotor activity and investigatory behavior in rats, while activation of 5-HT2A receptors is associated with the head-twitch response (HTR) in mice, a classic behavioral proxy for psychedelic activity.[1][7]

Metabolism & Pharmacokinetics: The compound is primarily metabolized and inactivated by monoamine oxidase A (MAO-A).[1][2] A smaller portion is O-demethylated by the polymorphic enzyme CYP2D6 into the active metabolite bufotenine, which is a potent 5-HT2A agonist.[1][2] The rapid metabolism by MAO-A contributes to its short duration of action. Researchers should be aware that co-administration with MAO inhibitors (MAOIs) will significantly prolong and intensify the effects of 5-MeO-DMT, which can lead to hyperserotonergic effects.[1][2]

Trustworthiness in Protocol Design: The Vehicle Matters The choice of vehicle for dissolving 5-MeO-DMT is critical for ensuring drug stability, bioavailability, and minimizing confounding effects from the solvent itself. While saline is the preferred vehicle for hydrophilic compounds, 5-MeO-DMT as a freebase may require a co-solvent. A common and effective vehicle system is a mixture of Dimethyl Sulfoxide (DMSO) and saline.

  • Causality: DMSO is a powerful aprotic solvent that can effectively dissolve many lipophilic compounds. However, high concentrations of DMSO can be toxic and may have independent biological effects. Therefore, the protocol must balance solubility with tolerability. A 10% DMSO in 90% saline solution is a well-documented and validated vehicle for intracerebroventricular (ICV) administration, ensuring the compound remains in solution without inducing significant toxicity.[8] For intraperitoneal injections, the concentration of DMSO should be kept as low as possible (ideally ≤5%) and the control group must receive the identical vehicle to isolate the effects of the test compound.

Experimental Workflows & Decision Logic

The following diagrams illustrate the key decision points and workflows for preparing and administering 5-MeO-DMT in a research setting.

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration Compound Obtain 5-MeO-DMT HCl Calc Calculate Required Concentration (mg/mL) Compound->Calc Vehicle Prepare Vehicle (e.g., 0.9% Saline or DMSO/Saline) Vehicle->Calc Dissolve Dissolve Compound in Vehicle (Vortex/Sonicate) Calc->Dissolve Filter Sterile Filter Solution (0.22 µm Syringe Filter) Dissolve->Filter DoseVol Calculate Injection Volume (e.g., 10 mL/kg body weight) Filter->DoseVol Proceed to Dosing Animal Acclimate Animal Model (e.g., C57BL/6 Mouse) Animal->DoseVol Inject Administer via Chosen Route (e.g., Intraperitoneal) DoseVol->Inject Observe Place in Behavioral Arena & Record Observations Inject->Observe

Caption: General workflow for 5-MeO-DMT preparation and administration.

Sources

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as a radioligand

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for the Characterization of Novel 5-HT7 Receptor Radioligands: The Case of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction: The Untapped Potential of the 5-HT7 Receptor

The serotonin (5-HT) system, a cornerstone of neuropharmacology, comprises at least 14 distinct receptor subtypes that modulate a vast array of physiological and pathological processes.[1][2] The most recently identified of these, the 5-HT7 receptor, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders.[2][3] Expressed in functionally critical brain regions such as the thalamus, hypothalamus, and hippocampus, the 5-HT7 receptor is implicated in the regulation of mood, circadian rhythms, sleep, and cognition.[2][3] Its association with depression, schizophrenia, and pain has catalyzed the search for selective ligands to probe its function and serve as potential therapeutics.[3]

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive quantification of receptor density and occupancy in the living brain.[1] The development of specific radioligands is the critical prerequisite for these studies.[1][4] While several candidates have been developed, the quest for a radioligand with optimal properties—high affinity, selectivity, appropriate kinetics, and the ability to penetrate the blood-brain barrier—is ongoing.[3][4][5]

This guide focuses on the evaluation of novel radioligands based on the aminotetralin scaffold, using this compound as a representative model. We provide a comprehensive framework, from radiosynthesis to in vivo validation, designed for researchers engaged in the discovery and development of next-generation neurological imaging agents.

Section 1: Radioligand Synthesis and Quality Control

The foundation of any PET or SPECT study is the robust and reproducible synthesis of a high-quality radioligand. The methoxy group on the aminotetralin scaffold is an ideal target for radiolabeling with Carbon-11 ([¹¹C]), a positron emitter with a short half-life (t½ ≈ 20.4 min) suitable for dynamic neuroimaging studies.

Protocol 1.1: [¹¹C] O-Methylation of a Desmethyl Precursor

This protocol describes a common and efficient method for introducing ¹¹C via O-methylation of a hydroxyl precursor.[4] The causality behind this choice lies in the high reactivity of [¹¹C]methyl iodide or [¹¹C]methyl triflate, which allows for rapid incorporation of the radionuclide, a necessity given its short half-life.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the desmethyl precursor, 1-amino-1,2,3,4-tetrahydronaphthalen-5-ol, using established organic chemistry methods.

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C reaction in a cyclotron. Convert [¹¹C]CH₄ to [¹¹C]CH₃I using gas-phase iodination.

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a sealed reaction vessel.

    • Add a weak base (e.g., 2 µL of 5 M NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (80-100 °C) for 5 minutes.

  • Purification:

    • Quench the reaction with 500 µL of HPLC mobile phase.

    • Inject the entire mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product, [¹¹C]this compound.

    • Remove the organic solvent via rotary evaporation.

    • Reformulate the final product in a sterile, injectable solution (e.g., saline with up to 10% ethanol).

  • Quality Control (QC):

    • Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC to ensure purity is >98%.[3]

    • Molar Activity (Aₘ): Determine the ratio of radioactivity to the total mass of the compound. High molar activity is crucial to minimize pharmacological effects.

    • Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is safe for in vivo administration.

Radiosynthesis_Workflow cluster_0 Pre-Synthesis cluster_1 Automated Synthesis Module cluster_2 Quality Control precursor Desmethyl Precursor Synthesis reaction Radiolabeling Reaction (Precursor + [¹¹C]MeI) precursor->reaction cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C → [¹¹C]CH₄ meI Conversion to [¹¹C]Methyl Iodide cyclotron->meI meI->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation Formulation (Solvent Exchange) hplc->formulation qc Analytical HPLC (Purity) Molar Activity Sterility & Endotoxin formulation->qc final_product Final Radioligand qc->final_product Release for Injection

Caption: Workflow for the radiosynthesis and quality control of a [¹¹C]-labeled radioligand.
ParameterTypical Target ValueRationale
Radiochemical Yield15-30% (decay-corrected)Balances reaction efficiency with the need for sufficient final product.[4]
Molar Activity (Aₘ)> 37 GBq/µmol (1 Ci/µmol)Ensures that the injected mass is low enough to avoid pharmacological effects or receptor saturation.[6]
Radiochemical Purity> 98%Minimizes the contribution of radioactive impurities to the imaging signal.[3]
Synthesis Time< 40 minutesEssential to maximize yield due to the short half-life of Carbon-11.
Table 1: Radiosynthesis and Quality Control Parameters.

Section 2: In Vitro Characterization

Before proceeding to expensive and complex in vivo studies, a thorough in vitro characterization is essential to determine the radioligand's fundamental binding properties. These assays validate that the radioligand binds with high affinity and selectivity to the target receptor.

Protocol 2.1: Receptor-Rich Membrane Preparation

Rationale: Radioligand binding assays require a rich source of the target receptor. Stably transfected cell lines (e.g., HEK293 or CHO cells) overexpressing the human 5-HT7 receptor are a consistent and reliable source.[7][8]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-h5-HT7 cells to confluence in appropriate media (e.g., DMEM with 10% FBS).[8]

  • Harvesting: Scrape cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice. This step lyses the cells to release the membranes.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 min at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 min at 4°C to pellet the membranes.

  • Washing & Storage: Resuspend the membrane pellet in fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed pellet in a storage buffer. Determine protein concentration (e.g., BCA assay) and store aliquots at -80°C.

Protocol 2.2: Saturation Binding Assay

Rationale: This assay determines two key parameters: the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax). A low Kd value indicates high affinity.

Step-by-Step Methodology:

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[9]

  • Plate Setup:

    • Add increasing concentrations of the radioligand (e.g., 0.1 to 20 nM) in duplicate or triplicate to the wells of a 96-well plate.

    • To a parallel set of wells, add the same concentrations of radioligand plus a high concentration of a competing, non-labeled ligand (e.g., 10 µM serotonin or SB-269970) to define non-specific binding (NSB).[7]

  • Incubation: Add the prepared cell membranes (e.g., 20-50 µg protein/well) to each well. Incubate the plate for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of the radioligand concentration and fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.

Saturation_Assay_Workflow cluster_0 Plate Setup (96-well) cluster_1 Data Analysis total Total Binding Wells: Radioligand (Increasing Conc.) membranes Add Receptor Membranes to All Wells total->membranes nsb Non-Specific Binding (NSB) Wells: Radioligand + Excess Cold Ligand nsb->membranes incubation Incubate to Equilibrium (e.g., 120 min @ 25°C) membranes->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting calc Calculate Specific Binding (Total - NSB) counting->calc plot Non-linear Regression Plot (Specific Binding vs. Conc.) calc->plot results Determine Kd and Bmax plot->results

Caption: Workflow for an in vitro saturation binding assay to determine Kd and Bmax.
Protocol 2.3: Competition Binding Assay

Rationale: This assay evaluates the selectivity of the radioligand by measuring the ability of other unlabeled compounds (competitors) to displace it from the 5-HT7 receptor. It is also used to determine the affinity (Ki) of these unlabeled compounds. High selectivity is critical to ensure the imaging signal originates from the target of interest.

Methodology: The protocol is similar to the saturation assay, but instead of varying the radioligand concentration, a single, fixed concentration of the radioligand (typically near its Kd value) is used. Increasing concentrations of unlabeled competitor drugs (e.g., for 5-HT1A, α2-adrenergic receptors) are added to the wells.[10] The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor SubtypeCompetitor LigandExpected Ki for 5-HT7 LigandRationale
5-HT7 (Target) SB-269970< 10 nMConfirms high affinity for the target receptor.
5-HT1A8-OH-DPAT> 100 nMA common off-target for serotonergic ligands.[10]
5-HT2AKetanserin> 100 nMAssesses selectivity against another major 5-HT receptor.
Dopamine D2Haloperidol> 1000 nMImportant for CNS ligands to avoid dopaminergic signal.
Adrenergic α2RX-821002> 1000 nMSome 5-HT ligands show cross-reactivity with adrenergic sites.[10]
Table 2: Example Selectivity Profile from Competition Binding Assays.

Section 3: In Vivo Evaluation

Successful in vitro results are the gateway to in vivo studies, which assess the radioligand's behavior in a living system. These experiments determine if the ligand can cross the blood-brain barrier, bind specifically to the 5-HT7 receptor in the brain, and be cleared from the body at a reasonable rate.

Protocol 3.1: PET Imaging with Blocking Study

Rationale: Dynamic PET imaging provides real-time quantitative data on the uptake and distribution of the radioligand in the brain. A blocking study is the gold standard for demonstrating in vivo target specificity.[4][11] Pre-administration of a high-affinity, unlabeled antagonist for the 5-HT7 receptor should significantly reduce the radioligand's binding in receptor-rich regions.

Step-by-Step Methodology:

  • Animal Model: Use an appropriate species (e.g., Danish Landrace pig, non-human primate, or rodent). Anesthetize the animal and place it in the PET scanner.[4][6]

  • Baseline Scan:

    • Acquire a transmission scan for attenuation correction.

    • Administer the radioligand as an intravenous bolus injection.

    • Begin a dynamic PET scan lasting 90-120 minutes.[11]

    • If possible, collect arterial blood samples throughout the scan to measure the arterial input function and quantify radiometabolites.[11]

  • Blocking Scan:

    • On a separate day, or after sufficient decay of radioactivity, perform a second scan on the same animal.

    • Pre-treat the animal with a saturating dose of a selective 5-HT7 antagonist (e.g., SB-269970, 1 mg/kg) 15-30 minutes before injecting the radioligand.[6][11]

    • Repeat the radioligand injection and dynamic PET scan exactly as in the baseline study.

  • Data Analysis:

    • Reconstruct the PET data into a series of time frames.

    • Co-register the PET images with an anatomical MRI or CT scan for region-of-interest (ROI) definition.

    • Generate time-activity curves (TACs) for key brain regions (e.g., thalamus, cortex, cerebellum).

    • Compare the TACs from the baseline and blocking scans. A significant reduction in radiotracer uptake in the blocking scan indicates specific binding.

    • Calculate the binding potential (BP_ND) using kinetic modeling, which reflects the density of available receptors.[4][11]

PET_Workflow cluster_0 Baseline Scan cluster_1 Blocking Scan cluster_2 Image Processing & Analysis cluster_3 Quantification animal_prep_base Anesthetize Animal Place in Scanner inject_base Inject Radioligand (IV) animal_prep_base->inject_base scan_base Acquire Dynamic PET Data (90-120 min) inject_base->scan_base reconstruction Image Reconstruction & Co-registration (MRI) scan_base->reconstruction animal_prep_block Anesthetize Animal Place in Scanner blocker Pre-treat with Blocker (e.g., SB-269970) animal_prep_block->blocker inject_block Inject Radioligand (IV) blocker->inject_block scan_block Acquire Dynamic PET Data (90-120 min) inject_block->scan_block scan_block->reconstruction roi Define Regions of Interest (ROI) (Thalamus, Cerebellum, etc.) reconstruction->roi tac Generate Time-Activity Curves (TACs) for each ROI roi->tac comparison Compare Baseline vs. Block (Calculate % Blockade) tac->comparison modeling Kinetic Modeling (Calculate BP_ND) comparison->modeling

Caption: General workflow for an in vivo PET imaging study including a blocking condition.
Protocol 3.2: Ex Vivo Biodistribution

Rationale: This terminal study provides a quantitative snapshot of radiotracer distribution throughout the body at a specific time point. It is crucial for assessing brain uptake and identifying potential accumulation in peripheral organs, which is important for dosimetry calculations.

Methodology:

  • Inject a cohort of rodents (e.g., CD-1 mice) with a known amount of the radioligand via the tail vein.[6]

  • At various time points post-injection (e.g., 2, 15, 30, 60 minutes), euthanize a subset of the animals.

  • Rapidly dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.) and collect a blood sample.

  • Weigh each tissue sample and measure its radioactivity in a gamma counter, alongside a standard of the injectate.

  • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).[12]

Organ2 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
Brain 1.50.80.3
Blood3.00.50.2
Heart2.51.00.6
Lungs5.01.50.8
Liver8.010.09.0
Kidneys6.07.05.0
Table 3: Example Ex Vivo Biodistribution Data in Mice. High initial brain uptake with rapid washout from blood is a desirable characteristic.[6]

Section 4: 5-HT7 Receptor Signaling

Understanding the receptor's signaling cascade provides context for the functional consequences of ligand binding. The 5-HT7 receptor is canonically coupled to a Gs protein.[2][7] Ligand binding initiates a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression.

Signaling_Pathway cluster_membrane Cell Membrane ligand 5-HT or Agonist (e.g., Radioligand) receptor 5-HT7 Receptor ligand->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase camp cAMP ac->camp catalyzes gs->ac activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Phosphorylation of Downstream Targets pka->downstream response Cellular Response (e.g., Gene Expression, Neuronal Excitability) downstream->response

Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT7 receptor.

Conclusion

The development of a successful radioligand is a multi-stage process that requires rigorous validation at each step. By following the detailed protocols outlined in this guide, researchers can systematically evaluate novel candidates, such as those from the aminotetralin class, for their potential as 5-HT7 receptor imaging agents. A well-characterized radioligand is an invaluable tool, enabling the exploration of the 5-HT7 receptor's role in neuropsychiatric disorders and paving the way for the development of targeted therapeutics and diagnostic markers.

References

  • Ettrup, A., et al. (2011). Radiosynthesis and in Vivo Evaluation of Novel Radioligands for PET Imaging of Cerebral 5-HT7 Receptors. Journal of Nuclear Medicine, 52(9), 1453-1461. [Link]
  • Li, Y., et al. (2020). Development of a novel PET ligand for imaging 5-HT7 receptor. SNMMI Annual Meeting Abstracts. [Link]
  • Fisher, R. E., et al. (2011). In vivo PET imaging of cerebral 5-HT7 receptors with a novel radioligand. European Neuropsychopharmacology, 21, S253. [Link]
  • Bel-Ange, A., et al. (2011). Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT7 Receptor Neuroimaging: Toward the First PET Radiotracer. Journal of Nuclear Medicine, 52(11), 1812-1819. [Link]
  • Twentyman, J. (n.d.). 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
  • Leopoldo, M., et al. (2011). Design, synthesis, radiolabeling and in vivo evaluation of potential positron emission tomography (PET) radioligands for brain imaging of the 5-HT₇ receptor. Bioorganic & Medicinal Chemistry, 19(6), 1970-1981. [Link]
  • Al-Awar, R., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]
  • Paterson, L. M., et al. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Journal of Nuclear Medicine, 51(1), 18-27. [Link]
  • Molavi, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Radioanalytical and Nuclear Chemistry, 333(1), 159-170. [Link]
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]
  • PrepChem (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
  • Bonaventure, P., et al. (2004). Radioligand binding analysis of knockout mice reveals 5-hydroxytryptamine(7) receptor distribution and uncovers 8-hydroxy-2-(di-n-propylamino)tetralin interaction with alpha(2) adrenergic receptors. Neuroscience, 124(4), 901-911. [Link]
  • Sarkar, A., et al. (2004). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Unknown (n.d.). Invitro Binding Assay Protocol. Unknown Source. [Link]
  • Held, P. (2017). A guide to simple, direct, and quantitative in vitro binding assays. BioTechniques, 62(1), 27-31. [Link]
  • Multispan, Inc. (n.d.). 5-HT7 RECEPTOR - C1334. Multispan, Inc. [Link]
  • Wang, Y., et al. (2020). In vitro receptor binding assays: General methods and considerations.

Sources

Application Notes & Protocols for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in Serotonin Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN) for the investigation of serotonin (5-HT) pathways. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, ensuring robust and interpretable results.

Introduction and Scientific Rationale

This compound is a rigid analog of 5-methoxytryptamine derivatives. Its structure belongs to the aminotetralin class, a scaffold known to produce potent ligands for monoamine receptors and transporters. The incorporation of a methoxy group at the 5-position is a key structural motif found in potent serotonergic compounds, such as 5-MeO-DMT, which exhibit high affinity for both 5-HT1A and 5-HT2A receptors.[1][2] The constrained phenethylamine backbone of 5-MeO-THN makes it a valuable tool to probe specific receptor conformations and to dissect the complex pharmacology of the serotonin system.

The primary hypothesis for 5-MeO-THN's mechanism of action involves direct interaction with serotonin receptors and potentially the serotonin transporter (SERT). Its utility lies in its potential to act as a selective agonist or antagonist, or as a serotonin releasing agent, thereby allowing for the precise manipulation and study of serotonergic neurotransmission. This guide outlines the necessary steps to characterize its pharmacological profile and utilize it in key experimental models.

Overview of Serotonergic Signaling and 5-MeO-THN's Putative Targets

Serotonergic neurons originating in the raphe nuclei project throughout the central nervous system, modulating mood, cognition, and physiology.[3] Serotonin exerts its effects via at least 14 distinct receptor subtypes, which can be located presynaptically (e.g., 5-HT1A autoreceptors) or postsynaptically.[3][4] The synaptic concentration of serotonin is primarily regulated by the serotonin transporter (SERT), which facilitates its reuptake.[3] 5-MeO-THN is predicted to interact with several key components of this system.

G Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Reuptake Transporter) HT1A_auto 5-HT1A Autoreceptor (Inhibitory) HT1A_post 5-HT1A Receptor (Inhibitory, Gi) Signal Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) HT1A_post->Signal HT2A_post 5-HT2A Receptor (Excitatory, Gq) HT2A_post->Signal Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->HT1A_auto Feedback Serotonin_Synapse->HT1A_post Serotonin_Synapse->HT2A_post Compound 5-MeO-THN (Test Ligand) Compound->SERT Inhibition? Compound->HT1A_auto Agonism? Compound->HT2A_post Agonism?

Caption: Putative interaction points of 5-MeO-THN within the serotonin synapse.

In Vitro Characterization Protocols

The initial step in evaluating any novel compound is to determine its fundamental pharmacological properties: which receptors it binds to (affinity), and how it affects their function (efficacy).

Data Presentation: Expected Pharmacological Profile

The following table presents a hypothetical but plausible pharmacological profile for 5-MeO-THN, extrapolated from data on structurally related aminotetralins and 5-methoxytryptamines.[5][6][7] This serves as a guide for expected outcomes.

TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ %)
5-HT₁A Receptor 5 - 5020 - 10080 - 100 (Agonist)
5-HT₂A Receptor 20 - 20050 - 40070 - 100 (Agonist)
5-HT₂C Receptor 50 - 500100 - 80060 - 90 (Agonist)
SERT Transporter 100 - 1000IC₅₀: 200 - 2000Inhibition
Protocol 1: Radioligand Binding Assay for Receptor Affinity

Principle: This competitive binding assay quantifies the affinity of 5-MeO-THN for specific serotonin receptor subtypes. The test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The concentration of 5-MeO-THN that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

  • Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂A).

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A; [³H]Ketanserin for 5-HT₂A).

  • 5-MeO-THN hydrochloride salt, dissolved in assay buffer.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like 10 mM MgSO₄, 0.5 mM EDTA).

  • Non-specific binding agent (e.g., 10 µM Serotonin or another high-affinity unlabeled ligand).

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of 5-MeO-THN in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL non-specific agent, 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of each 5-MeO-THN dilution, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The exact conditions depend on the receptor and radioligand used.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

  • Plot the percentage of specific binding against the log concentration of 5-MeO-THN.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Calcium Mobilization Assay for 5-HT₂A Functional Activity

Principle: 5-HT₂A receptors are Gq-coupled, meaning their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ) via the phospholipase C pathway.[7] This assay measures changes in [Ca²⁺]ᵢ in cells expressing the 5-HT₂A receptor upon application of 5-MeO-THN, thus determining its functional efficacy and potency.

Materials:

  • HEK-293 cells (or similar) stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 5-MeO-THN and a known 5-HT₂A full agonist (e.g., Serotonin) for positive control.

  • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the 5-HT₂A-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C. This allows the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of 5-MeO-THN and the control agonist in a separate compound plate.

  • Measurement: Place the cell plate in the fluorescent plate reader. Initiate the kinetic read to establish a stable baseline fluorescence.

  • Compound Addition: The instrument will automatically add the compounds from the compound plate to the cell plate. Continue recording the fluorescent signal for 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

Data Analysis:

  • For each well, calculate the peak fluorescence response relative to the baseline.

  • Plot the response against the log concentration of 5-MeO-THN.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Normalize the Eₘₐₓ of 5-MeO-THN to that of the full agonist (serotonin) to determine its relative efficacy. An Eₘₐₓ near 100% indicates a full agonist, while a lower Eₘₐₓ suggests partial agonism.

G cluster_0 In Vitro Assay Workflow start Prepare Cells & Reagents prep_binding Prepare Membranes & Serial Dilutions start->prep_binding prep_functional Plate Cells & Load Ca2+ Dye start->prep_functional binding Radioligand Binding Assay incubate Incubate with Radioligand binding->incubate functional Calcium Mobilization Assay measure Measure Fluorescence (Kinetic Read) functional->measure prep_binding->binding prep_functional->functional harvest Filter & Wash incubate->harvest count Scintillation Counting harvest->count analysis_binding Calculate Ki count->analysis_binding analysis_functional Calculate EC50/Emax measure->analysis_functional

Caption: General workflow for in vitro characterization of 5-MeO-THN.

In Vivo Characterization Protocols

In vivo experiments are crucial for understanding how a compound affects the complex, living system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, behaving animals.[8][9] By perfusing a semi-permeable probe stereotaxically implanted in the brain, one can measure baseline serotonin levels and then quantify changes following systemic administration of 5-MeO-THN.[10]

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350g).

  • Stereotaxic surgery apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO).

  • Microinfusion pump, liquid swivel, and collection vials.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • 5-MeO-THN dissolved in vehicle (e.g., saline).

  • HPLC system with electrochemical detection (HPLC-ECD) for serotonin analysis.[11]

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Habituation & Baseline: Connect the probe to the infusion pump and begin perfusing with aCSF at a slow flow rate (e.g., 1-2 µL/min). Allow the animal to habituate for at least 2 hours.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 90-120 minutes to establish a stable baseline of extracellular serotonin. Samples should be immediately placed on dry ice or in a refrigerated collector.

  • Drug Administration: Administer 5-MeO-THN via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose. Also include a vehicle-only control group.

  • Post-Injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using a validated HPLC-ECD method.

Data Analysis:

  • Quantify the serotonin concentration in each sample against a standard curve.

  • Average the concentration from the last 3-4 baseline samples to define the basal level (100%).

  • Express all subsequent sample concentrations as a percentage of this baseline.

  • Plot the mean percent baseline serotonin vs. time for both the vehicle and 5-MeO-THN groups.

  • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine significant differences between treatment groups over time.

Interpretation:

  • An increase in extracellular serotonin suggests 5-MeO-THN may be a serotonin releasing agent or a reuptake inhibitor.

  • A decrease in extracellular serotonin could indicate potent agonism at inhibitory 5-HT₁A autoreceptors, which reduces serotonin neuron firing and release.

Protocol 4: Head-Twitch Response (HTR) in Mice

Principle: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is commonly used to screen for potential hallucinogenic activity.

Materials:

  • Adult male C57BL/6J mice.

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • 5-MeO-THN dissolved in vehicle.

  • Optional: A 5-HT₂A antagonist (e.g., Ketanserin) for a validation/mechanism study.

Procedure:

  • Habituation: Place mice individually in the observation chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment (Optional): For mechanism studies, administer the 5-HT₂A antagonist 30 minutes before the test compound.

  • Drug Administration: Administer 5-MeO-THN or vehicle via i.p. or s.c. injection. A dose-response curve should be generated using multiple dose groups.

  • Observation: Immediately after injection, begin observing the mice. Count the number of head twitches (rapid, rotational head movements) for each mouse over a period of 30-60 minutes. The observer should be blind to the treatment conditions.

  • Data Recording: Record the total number of head twitches for each animal within the observation period.

Data Analysis:

  • Calculate the mean number of head twitches for each treatment group.

  • Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the dose groups to the vehicle control.

  • Plot the mean head twitches against the dose of 5-MeO-THN to visualize the dose-response relationship.

Interpretation:

  • A significant, dose-dependent increase in head twitches compared to the vehicle group indicates that 5-MeO-THN acts as a 5-HT₂A receptor agonist in vivo.

  • If the effect is blocked by pre-treatment with a 5-HT₂A antagonist, it confirms the mechanism of action.

G cluster_0 In Vivo Microdialysis Workflow surgery Stereotaxic Surgery (Guide Cannula) recovery Recovery (5-7 Days) surgery->recovery probe Insert Probe & Habituate Animal recovery->probe baseline Collect Baseline Samples (2h) probe->baseline admin Administer 5-MeO-THN or Vehicle (i.p.) baseline->admin collect Collect Post-Injection Samples (3-4h) admin->collect hplc Analyze Samples (HPLC-ECD) collect->hplc analysis Data Analysis (% Baseline vs. Time) hplc->analysis

Caption: Workflow for in vivo microdialysis to assess neurotransmitter release.

Conclusion and Best Practices

This compound is a promising chemical tool for the detailed study of the serotonin system. By systematically applying the in vitro and in vivo protocols outlined in this guide, researchers can elucidate its complete pharmacological profile.

Key Best Practices:

  • Purity: Always ensure the purity of the test compound using analytical methods like LC-MS and NMR, as impurities can confound results.

  • Controls: The inclusion of vehicle controls, positive controls (known agonists/antagonists), and appropriate statistical analysis are paramount for data integrity.

  • Reproducibility: Clearly document all experimental parameters, including compound concentrations, incubation times, animal strain, and equipment settings, to ensure experiments can be reproduced.

  • Ethical Conduct: All animal studies must be conducted with the highest ethical standards and with prior institutional approval.

By adhering to these principles, the scientific community can effectively leverage 5-MeO-THN to gain deeper insights into the intricate workings of serotonergic pathways and their role in health and disease.

References

  • PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.
  • Yu, A. M., et al. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism.
  • Banerjee, A. K., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem.
  • Cozzi, N. V., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters.
  • Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports.
  • Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia.
  • Cozzi, N. V., & Daley, P. F. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-n,n-diallyltryptamine. Psilosybiini.info.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT activity data.
  • Shimizu, N., et al. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology.
  • Cameron, L. P., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv.
  • Uthaug, M. V., et al. (2020). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology.
  • Riga, M. S., et al. (2018). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT 1A and 5-HT 2A Receptors. Neuropharmacology.
  • Kaplan, L., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature.
  • SENOVA PHARMA. (n.d.). (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine.
  • Washington University in St. Louis. (n.d.). In vitro and biochemical assays. Transgenic, Knockout, and Tumor Model Center.
  • Release. (n.d.). Pharmacology - 5-MeO Group.
  • Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics.
  • Hashemi, P., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience.
  • National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods.
  • Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed.
  • Williams, J. T., et al. (2018). Mechanisms of 5-HT1A receptor-mediated transmission in dorsal raphe serotonin neurons. The Journal of Physiology.
  • Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences.
  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments.
  • Andrade, R., et al. (1989). Electrophysiology of the central serotonin system: receptor subtypes and transducer mechanisms. PubMed.
  • Glennon, R. A., et al. (2015). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience.
  • El-Merahbi, R., et al. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Molecules.

Sources

Application Notes & Protocols: Characterizing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the use of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as a pharmacological tool. This compound belongs to the aminotetralin chemical class, a scaffold known to produce ligands with significant activity at monoamine receptors, particularly serotonin (5-HT) and dopamine receptors. Due to the limited availability of a complete pharmacological profile for this specific amine, this guide synthesizes data from structurally related analogs to propose a likely mechanism of action and provides detailed, field-proven protocols for its comprehensive characterization. We present methodologies for in vitro receptor binding and functional assays alongside a protocol for in vivo behavioral assessment, enabling researchers to elucidate its specific receptor interaction profile and physiological effects.

Introduction & Compound Profile

This compound is a rigid small molecule whose structure is suggestive of interaction with neurotransmitter receptors. The aminotetralin core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds targeting the central nervous system. The inclusion of a 5-methoxy group is a common feature in ligands with high affinity for serotonin receptors, mimicking the 5-hydroxy group of endogenous serotonin.

While comprehensive screening data for this exact molecule is not widely published, its structural relatives, such as derivatives of 2-aminotetralin and other 1-aminotetralin compounds, have well-documented dopaminergic and serotonergic activities. For instance, various N-substituted 5-methoxy-1,2,3,4-tetrahydronaphthalen derivatives have been explored for their potent and selective interactions with 5-HT1A receptors. Therefore, it is hypothesized that this compound primarily acts as a modulator of serotonin receptors, with potential cross-reactivity at other monoamine receptors.

Compound Details:

PropertyValue
IUPAC Name This compound
Synonyms 1-Amino-5-methoxy-tetralin
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Chemical Structure (Structure can be visualized from name)

Postulated Mechanism of Action & Key Signaling Pathways

Based on its structural class, this compound is predicted to bind to one or more serotonin (5-HT) receptor subtypes. Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate diverse downstream signaling cascades. The specific pathway activated depends on the G-protein subtype to which the receptor couples.[1][2][3]

  • 5-HT₁ and 5-HT₅ Receptor Family (Gαi/o coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[1][4][5]

  • 5-HT₂ Receptor Family (Gαq/11 coupled): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] This cascade leads to the release of intracellular calcium (Ca²⁺) stores and activation of protein kinase C (PKC).[6][8][9]

  • 5-HT₄, 5-HT₆, 5-HT₇ Receptor Family (Gαs coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and enhanced PKA activity.[1][10][11]

The following diagrams illustrate these canonical signaling pathways, which are essential for interpreting the results from the functional assays described in Section 4.

Serotonin_GPCR_Signaling cluster_Gi Gαi/o Pathway (e.g., 5-HT1A) cluster_Gq Gαq/11 Pathway (e.g., 5-HT2A) cluster_Gs Gαs Pathway (e.g., 5-HT4/6/7) r1 5-HT1/5 Receptor g1 Gαi/o r1->g1 Agonist ac1 Adenylyl Cyclase g1->ac1 Inhibits camp1 cAMP ac1->camp1 pka1 PKA camp1->pka1 Activates r2 5-HT2 Receptor g2 Gαq/11 r2->g2 Agonist plc PLC g2->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC dag->pkc r3 5-HT4/6/7 Receptor g3 Gαs r3->g3 Agonist ac2 Adenylyl Cyclase g3->ac2 Activates camp2 cAMP ac2->camp2 pka2 PKA camp2->pka2 Activates

Caption: Canonical GPCR signaling pathways for serotonin receptors.

Applications as a Pharmacological Tool

Given its putative role as a serotonin receptor modulator, this compound can be used in a variety of experimental contexts:

  • Primary Screening: To determine its binding affinity across a panel of neurotransmitter receptors.

  • Mechanism of Action Studies: To identify the specific receptor(s) through which it exerts its effects and its functional nature (agonist, antagonist, partial agonist, or inverse agonist).

  • In Vivo Target Validation: To probe the physiological role of its target receptor(s) in preclinical models of CNS disorders, such as anxiety, depression, or psychosis.[12][13]

Detailed Experimental Protocols

The following protocols provide a framework for the comprehensive pharmacological characterization of this compound.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor. The concentration at which the test compound displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Serotonin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and microplate scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow start Prepare Reagents plate Plate Assay Components: - Assay Buffer - Radioligand - Test Compound (or vehicle) - Membranes start->plate incubate Incubate (e.g., 60 min at 27°C) plate->incubate filter Rapid Filtration (Separate bound from free ligand) incubate->filter wash Wash Filters (Remove non-specific unbound ligand) filter->wash scint Add Scintillation Fluid & Count Radioactivity wash->scint analyze Data Analysis (Calculate IC₅₀ and Ki) scint->analyze end Results analyze->end

Caption: Workflow for a standard radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and vehicle.

    • Non-specific Binding: Assay buffer, radioligand, and the non-specific control ligand (e.g., 10 µM 5-HT).

    • Competition: Assay buffer, radioligand, and the test compound at each concentration.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3x with 250 µL) to minimize non-specific binding to the filter itself.

  • Quantification: Allow the filters to dry, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

Objective: To determine the functional activity (e.g., EC₅₀, Emax) of the test compound at a Gαq-coupled receptor (e.g., 5-HT2A) by measuring changes in intracellular calcium.

Causality: Agonist activation of a Gαq-coupled receptor triggers the PLC pathway, leading to a rapid increase in intracellular Ca²⁺.[14] This change can be measured using a calcium-sensitive fluorescent dye. The concentration-dependent increase in fluorescence provides a quantitative measure of the compound's efficacy and potency as an agonist. An antagonist would show no effect on its own but would block the effect of a known agonist.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the receptor of interest (e.g., human 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound and a known reference agonist (e.g., Serotonin).

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence (typically 24-48 hours).

  • Dye Loading: Aspirate the growth medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compound and the reference agonist in assay buffer at a higher concentration (e.g., 5x final).

  • Baseline Measurement: Place the cell plate into the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition & Measurement: The instrument automatically adds a defined volume of the test compound from the compound plate to the cell plate. Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. The peak fluorescence response is typically observed within the first 60 seconds.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) from baseline or the peak fluorescence response.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum efficacy) for agonists.

    • To test for antagonism, pre-incubate cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo agonistic activity of the test compound at the 5-HT2A receptor.

Causality: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic response to hallucinogenic compounds.[4] The frequency of head twitches is a quantifiable measure of the compound's in vivo 5-HT2A agonist potency and efficacy.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • Test Compound, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).

  • Positive control: A known 5-HT2A agonist (e.g., DOI).

  • Negative control: Vehicle.

  • Observation chambers.

  • Video recording equipment (optional, but recommended for unbiased scoring).

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Acclimate them to the individual observation chambers for 10-15 minutes immediately prior to injection.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous). A dose-response study should be planned (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Observation: Immediately after injection, place the mouse back into the observation chamber. Record the number of head twitches over a set period, typically 30 to 60 minutes. A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or exploratory movements.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to prevent bias.

  • Data Analysis:

    • Sum the total number of head twitches for each animal within the observation period.

    • Compare the mean number of head twitches between the different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • A statistically significant increase in HTR frequency compared to the vehicle group indicates 5-HT2A agonist activity.

Data Interpretation & Best Practices

  • Correlate In Vitro and In Vivo Data: A compound's high binding affinity (low Ki) at the 5-HT2A receptor should correlate with high potency (low EC₅₀) in the calcium flux assay and a robust HTR in vivo. Discrepancies may suggest issues with pharmacokinetics (e.g., poor brain penetration) or biased agonism.

  • Controls are Critical: Always include a vehicle control to establish a baseline, a positive control to validate the assay system, and in binding assays, a non-specific binding control to ensure the signal is receptor-mediated.

  • Solubility and Stability: Ensure the test compound is fully dissolved in the assay buffer or vehicle. Poor solubility is a common source of experimental artifacts. Verify the compound's stability under the experimental conditions.

  • Off-Target Screening: A full characterization should include screening against a panel of related receptors (e.g., other 5-HT subtypes, dopamine, and adrenergic receptors) to determine selectivity. A compound is only a useful "tool" if its selectivity profile is well-understood.

References

  • Berg, K. A., et al. (1998). Effector pathway-dependent relative efficacy at serotonin type 2A and 2C receptors: evidence for agonist-directed trafficking of receptor stimulus. Molecular Pharmacology.
  • Connor, D. A., et al. (2007). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. SpringerLink.
  • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior. Neuron.
  • Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current topics in medicinal chemistry.
  • Kroeze, W. K., et al. (2002). 5-Hydroxytryptamine 6 receptor-mediated signal transduction: a novel G(s)-coupled signaling cascade. Molecular Pharmacology.
  • Marona-Lewicka, D., et al. (2002). Reinforcing effects of hallucinogens in rats. Psychopharmacology.
  • Millan, M. J., et al. (2008). The role of monoaminergic receptors in the actions of antipsychotic drugs. Annual review of pharmacology and toxicology.
  • Moutkine, I., et al. (2017). Serotonin regulation of behavior via large-scale neuromodulation of serotonin receptor networks. Nature Communications.
  • Raymond, J. R., et al. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & therapeutics.
  • Roth, B. L., et al. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Ruat, M., et al. (1993). A new family of G protein-coupled receptors: the 5-HT7 receptors. Biochemical and Biophysical Research Communications.
  • Sanders-Bush, E., & Mayer, S. E. (2006). 5-Hydroxytryptamine (Serotonin) Receptor Agonists and Antagonists. In L. L. Brunton, J. S. Lazo, & K. L. Parker (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (11th ed.). McGraw-Hill.
  • Shapiro, D. A., et al. (2000). Differential modes of agonist binding to 5-hydroxytryptamine(2A) serotonin receptors revealed by mutation and molecular modeling. Molecular Pharmacology.
  • Werry, T. D., et al. (2008). G-protein-coupled receptors and their signaling pathways. Methods in molecular biology.
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.
  • Bonifazi, A., et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of Medicinal Chemistry.
  • Albert, P. R., & Tiberi, M. (2001). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for the Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Our focus is on the prevalent and highly adaptable method of reductive amination starting from 5-methoxy-1-tetralone. This document moves beyond a simple recitation of steps to explain the critical causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and widely utilized route to synthesize this compound is the one-pot reductive amination of 5-methoxy-1-tetralone[1][2][3][4]. This process ingeniously combines two fundamental organic reactions: the formation of an imine (or iminium ion) and its subsequent reduction to the target amine.

The reaction proceeds via the initial condensation of the ketone (5-methoxy-1-tetralone) with an ammonia source, typically ammonium acetate or ammonium chloride, to form a transient imine intermediate. This step is reversible and often acid-catalyzed to facilitate the dehydration process. The imine is generally not isolated but is reduced in situ by a selective reducing agent to yield the final primary amine[5][6]. The choice of reducing agent is critical for maximizing yield and minimizing side reactions, such as the premature reduction of the starting ketone[7].

Troubleshooting_Tree start Problem Observed in Reaction q1 High Amount of Starting Ketone Remains? start->q1 q2 Imine Impurity in Product? start->q2 q3 Low Yield After Successful Reaction? start->q3 cause1a Cause: Excess Water in Reaction q1->cause1a Yes cause1b Cause: Poor Acid Catalysis q1->cause1b Yes cause2a Cause: Insufficient Reducing Agent q2->cause2a Yes cause2b Cause: Low Reactivity q2->cause2b Yes cause3a Cause: Emulsion in Workup q3->cause3a Yes cause3b Cause: Incomplete Extraction q3->cause3b Yes sol1a Solution: - Use anhydrous solvents/reagents - Dry glassware thoroughly cause1a->sol1a sol1b Solution: - Add catalytic AcOH (0.1 eq) cause1b->sol1b sol2a Solution: - Increase equivalents of STAB (2.0 eq) - Check reagent quality cause2a->sol2a sol2b Solution: - Increase reaction time - Warm gently (35-40°C) cause2b->sol2b sol3a Solution: - Add brine to break emulsion - Filter through Celite cause3a->sol3a sol3b Solution: - Check pH at each step (1-2 and >10) - Increase number of extractions cause3b->sol3b

Sources

Overcoming challenges in 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable intermediate. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.

Introduction: The Challenge of Purifying Basic Amines

This compound is a primary aromatic amine, a class of compounds notoriously difficult to purify using standard silica gel chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the stationary phase, leading to low recovery.

This guide is structured to address these issues head-on, providing logical workflows and troubleshooting steps to overcome common hurdles.

General Purification and Troubleshooting Workflow

A systematic approach is crucial for efficiently purifying the target amine. The following workflow outlines the key decision points and purification stages, from initial workup to final purity analysis.

Purification_Workflow crude Crude Product (Post-Reaction Workup) extraction Aqueous Acid/Base Extraction (Removes acidic/basic impurities) crude->extraction Initial Cleanup chrom_decision Purity Check by TLC/LCMS extraction->chrom_decision chromatography Column Chromatography (See Troubleshooting Guide) chrom_decision->chromatography Impurities Present salt_formation Salt Formation & Recrystallization (e.g., HCl salt) chrom_decision->salt_formation High Purity, Minor Impurities chromatography->salt_formation Further Polishing purity_final Final Purity Assessment (HPLC, NMR, qNMR) chromatography->purity_final If salt formation is not desired salt_formation->purity_final final_product Purified Product (>99.5%) purity_final->final_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Question 1: My compound is streaking badly on a standard silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?

Answer:

  • Potential Cause: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the silica surface.[1] This causes a portion of your compound to "stick" to the stationary phase, resulting in tailing peaks and poor resolution from nearby impurities.

  • Recommended Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[2]

      • Action: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

      • Causality: The TEA is a small, basic molecule that effectively neutralizes the acidic silanol sites on the silica, preventing your target amine from interacting strongly. This allows your compound to travel more smoothly through the column, resulting in sharper peaks and better separation.[2]

    • Use a Deactivated Stationary Phase: For more challenging separations, a modified stationary phase is highly effective.

      • Action: Use a pre-packed column with amine-functionalized silica (often labeled NH2 or AP).[1]

      • Causality: In these columns, the reactive silanol groups are already capped with an aminopropyl functionality. This presents a much less acidic, more "amine-friendly" surface, minimizing the problematic interactions and often eliminating the need for mobile phase additives.[1]

Troubleshooting_Chromatography start Problem: Peak Tailing / Poor Separation on Silica Gel cause Cause: Strong interaction between basic amine and acidic silanol groups on silica start->cause solution1 Solution 1: Modify Mobile Phase (Add 1% TEA) cause->solution1 solution2 Solution 2: Change Stationary Phase (Use Amine-Functionalized Silica) cause->solution2 why1 Why it Works: TEA neutralizes acidic silanol sites, reducing compound interaction. solution1->why1 why2 Why it Works: Amine-silica provides a less acidic, 'amine-friendly' surface. solution2->why2

Caption: Decision tree for troubleshooting amine chromatography.

Question 2: My overall yield is low after column chromatography, even though the reaction appears complete by LCMS. Where is my product going?

Answer:

  • Potential Cause: As mentioned above, irreversible adsorption onto the silica gel is a primary cause of yield loss for basic amines.[2] If you are not using a mobile phase modifier, a significant portion of your product may not elute from the column at all. Another possibility is product degradation on the acidic silica.

  • Recommended Solutions:

    • Implement Mobile Phase Modification: Always use a mobile phase containing a competing base like triethylamine when running on standard silica.[2] This is the first and most important step to ensure product recovery.

    • Column 'Flush': After your product has eluted, flush the column with a much stronger, basic solvent system (e.g., 10-20% Methanol in DCM with 2% ammonium hydroxide) to recover any strongly bound material. This may elute your product with some impurities, but it can be re-purified.

    • Switch to Reversed-Phase Chromatography: Reversed-phase (e.g., C18) chromatography can be an excellent alternative.

      • Action: Use a mobile phase of Water/Acetonitrile or Water/Methanol with a basic modifier (e.g., 0.1% TEA or ammonium hydroxide) to keep the mobile phase pH alkaline.

      • Causality: At a high pH, your amine will be in its neutral, free-base form. This makes it more hydrophobic (lipophilic), increasing its retention on the non-polar C18 stationary phase and allowing for effective purification.[2]

Question 3: I have a persistent impurity with a similar polarity to my product. How can I remove it?

Answer:

  • Potential Cause: This often occurs with structurally similar impurities, such as a starting ketone that was incompletely converted or a side-product from the synthesis.

  • Recommended Solutions:

    • Optimize Chromatography: First, try optimizing the chromatographic method. Use a very shallow gradient and consider switching stationary phases (e.g., from silica to alumina or using reversed-phase).

    • Purification via Salt Formation: This is a highly effective chemical purification technique that leverages the basicity of your amine.

      • Action: Dissolve the impure freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount of an acid solution (e.g., HCl in ether or HBr in acetic acid). The amine salt will often precipitate as a solid.

      • Causality: Non-basic impurities (like a starting ketone) will not form a salt and will remain dissolved in the solvent (the "mother liquor").[3][4] The precipitated salt can be isolated by filtration and washed with a small amount of cold solvent to remove residual impurities. The solid can then be further purified by recrystallization. This method is excellent for scaling up and achieving high purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most robust, scalable strategy for obtaining material with >99.5% purity for drug development?

A combination of chromatography followed by salt formation and recrystallization is the gold standard. Chromatography serves as an excellent primary purification step to remove the bulk of impurities. Converting the resulting enriched material into a crystalline salt (like the hydrochloride or succinate) and recrystallizing it is an orthogonal purification step that is exceptionally good at removing trace impurities, leading to very high purity levels suitable for clinical use.[5]

Q2: What are the best analytical techniques to confirm the purity of the final product?

A panel of orthogonal analytical methods is required to establish purity definitively:

  • HPLC/UPLC: This is the primary method for quantitative purity assessment. Use a high-resolution column and a validated method to determine the peak area percentage of the main component.

  • ¹H NMR: Essential for confirming the structure and identifying any residual solvents or proton-bearing impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified standard.

  • LC-MS: Useful for identifying the mass of the main peak and any impurity peaks, giving clues to their identity.

  • Gas Chromatography (GC): Can be used to detect volatile impurities and, in some cases, for purity assessment if the compound is thermally stable.[6][7]

Q3: How should I store the purified this compound?

The freebase form of many amines is susceptible to air oxidation, which can lead to coloration (often turning yellow or brown) and degradation over time.

  • Freebase: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at low temperatures (-20°C for long-term storage). Protect from light.

  • Salt Form (e.g., HCl salt): Salts are generally much more stable than the freebase. They are typically crystalline solids that are less sensitive to air oxidation. For long-term storage, keeping them in a desiccator at room temperature or refrigerated is sufficient.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine (TEA) Modifier
  • Preparation: Dissolve the crude amine (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to create a dry-loaded sample. This prevents streaking at the origin.

  • Column Packing: Wet-pack a standard silica gel column with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine). Ensure the mobile phase is pre-mixed with the TEA.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column with a gradient of Ethyl Acetate in Hexane, ensuring that 1% TEA is present in the mobile phase throughout the entire run. For example, start with 2% EtOAc and gradually increase to 20% EtOAc.

  • Fraction Collection: Collect fractions and analyze by TLC (remember to also add a drop of TEA to your TLC developing chamber).

  • Workup: Combine the pure fractions and evaporate the solvent under reduced pressure. To remove the high-boiling TEA, the residue can be co-evaporated with a solvent like toluene or re-dissolved in a solvent like ether and washed with water (note: some product may be lost to the aqueous layer).

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation
  • Dissolution: Dissolve the partially purified amine freebase (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram of amine).

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.0 to 1.1 eq) dropwise. A white precipitate of the amine hydrochloride salt should form immediately.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under high vacuum to remove all residual solvents. The purity can be checked by HPLC and NMR.

  • Liberation of Freebase (Optional): If the freebase is required, the salt can be dissolved in water, basified with an aqueous base (e.g., 1 M NaOH or Na₂CO₃) to pH >10, and extracted with a solvent like DCM or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

References

  • Process for the purification of aromatic amines.
  • Is there an easy way to purify organic amines? Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. PubMed.
  • Synthesis and Characterization of 5-MeO-DMT Succin
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Process for synthesis of amino-methyl tetralin derivatives.
  • Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

Sources

Technical Support Center: Strategies for Solubilizing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This document provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers for in-vitro assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

The core structure of this molecule, a tetrahydronaphthalene ring, is hydrophobic, which inherently limits its solubility in water. However, the presence of a primary amine group provides a crucial handle for chemical manipulation to dramatically improve its solubility. This guide will walk you through a logical progression of techniques, from the most basic to more advanced, to achieve a stable and soluble solution for your experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the standard first step for dissolving this compound for experimental use?

The universally accepted starting point for hydrophobic compounds in drug discovery is the preparation of a concentrated stock solution in a polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its exceptional ability to dissolve a wide range of molecules.[1][2]

The Causality: DMSO is a "super solvent" that is miscible with both aqueous and organic media.[3] By creating a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO, you ensure the compound is fully monomeric and dissolved. This stock is then used for serial dilution into your final aqueous assay buffer. This method is central to high-throughput screening and is a form of "kinetic solubility" assay, where a substance is introduced into a solvent system in a pre-dissolved state.[4]

Protocol 1: Standard DMSO Stock Preparation

  • Weigh out the required amount of this compound (or its hydrochloride salt) in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check compound stability information.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: My compound precipitates when the DMSO stock is diluted into my aqueous assay buffer. Why does this happen and what can I do?

This is the most common failure mode, known as "precipitation upon dilution."[1] It occurs because while the compound is highly soluble in 100% DMSO, its solubility plummets when the DMSO is diluted into a predominantly aqueous environment. The final DMSO concentration in the assay is often too low (typically kept below 0.5%) to maintain the hydrophobic compound in solution.[5]

Below is a troubleshooting workflow to systematically address this issue.

G cluster_0 start Problem: Compound precipitates upon dilution check_conc Is the final compound concentration essential? start->check_conc lower_conc Action: Lower the final concentration. Test a dose-response curve. check_conc->lower_conc No check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso Yes soluble Outcome: Homogeneous Solution lower_conc->soluble lower_dmso Action: Remake stock at a higher concentration to reduce the transfer volume. check_dmso->lower_dmso Yes check_ph Is pH modification compatible with the assay? check_dmso->check_ph No lower_dmso->check_ph adjust_ph Primary Solution: Acidify the aqueous buffer to pH 6.0 - 7.0 to protonate the amine group. check_ph->adjust_ph Yes advanced Advanced Solutions: Consider Co-solvents or Cyclodextrin Complexation. check_ph->advanced No adjust_ph->soluble advanced->soluble G cluster_0 Cyclodextrin Complexation Drug Hydrophobic Drug (5-MeO-THN-Amine) Complex Water-Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (HP-β-CD) CD->Complex

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Slowly add your concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to drug is often optimized in the range of 10:1 to 100:1.

  • Allow the solution to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • This complex solution can then be further diluted in the assay buffer as needed.

  • Crucial Control: The vehicle control must contain the identical concentration of HP-β-CD and DMSO.

Best Practices and Assay Integrity
  • Vehicle Controls are Non-Negotiable: Every experiment must include a vehicle control that mirrors the exact solvent and excipient composition of the test condition. DMSO, even at 0.1%, can induce significant changes in gene expression and epigenetic landscapes. [6]Co-solvents and cyclodextrins can also have biological effects.

  • Mind the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration, ideally ≤0.1% and almost never exceeding 0.5% for cell-based assays. Higher concentrations can lead to cytotoxicity or other artifacts. [7][8]* Equilibrium vs. Kinetic Solubility: The methods described here primarily achieve kinetic solubility. [4]This means the solution may be supersaturated and could precipitate over time. For long-term incubations (>24 hours), it is critical to re-assess solubility and stability under the full duration of your experimental conditions.

By systematically applying these troubleshooting steps and understanding the chemical principles behind them, you can develop a robust and reproducible protocol for working with this compound in your in-vitro assays.

References
  • J. F. D. C. B. D. S. Santos, et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • M. Malanga, et al. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Quora. (2017). What effects does DMSO have on cell assays?. Quora.
  • M. B. G. M. da Silva, et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central.
  • T. Loftsson, et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • M. Singh, et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate.
  • M. Singh, et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • A. C. M. de A. N. D. Santos, et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health.
  • M. L. G. D. L. V. Cruz, et al. (2016). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. ResearchGate.
  • T. Loftsson, et al. (2016). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate.
  • F. Caiment, et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. PubMed.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • E. H. Kerns. (2009). In vitro solubility assays in drug discovery. PubMed.
  • Solubility of Things. (n.d.). 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Solubility of Things.
  • S. M. T. Al-Kassas, et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central.
  • PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem.
  • CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com.
  • Reagentia. (n.d.). (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1 x 250 mg). Reagentia.
  • Pharmacompass. (n.d.). (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Pharmacompass.
  • Wikipedia. (n.d.). Amino acid. Wikipedia.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate.
  • T. D. H. Nguyen, et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PubMed Central.
  • A. M. Castleberry, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
  • S. L. C. V. A. G. C. J. L. Anderson. (2020). Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. Green Chemistry (RSC Publishing).
  • I. I. Baskin, et al. (2019). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central.
  • ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate.
  • Wikipedia. (n.d.). 5-MeO-AMT. Wikipedia.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

Sources

Technical Support Center: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Aromatic amines are notoriously susceptible to degradation, which can compromise experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound solutions.

Q1: Why is my clear this compound solution turning yellow or brown?

This discoloration is a classic indicator of oxidative degradation. Aromatic amines, including this tetralin derivative, are highly sensitive to oxidation. The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions that form highly colored conjugated systems, such as quinone-imines and polymeric materials. This process is accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[1][2][3]

Q2: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway is oxidation. The amine functional group is readily oxidized, a reaction that can be initiated by several factors common in a laboratory setting:

  • Atmospheric Oxygen: The most common oxidant.

  • Light (Photolysis): UV and even ambient light can provide the energy to initiate oxidative reactions.[4]

  • Trace Metal Ions: Metal ions like Cu²⁺ and Fe³⁺ can act as catalysts, significantly accelerating the rate of oxidation.[5]

  • High pH: At neutral to basic pH, the amine is in its free base form (deprotonated). In this state, the nitrogen's lone pair is more available to participate in oxidation reactions, making the molecule less stable.[6][7][8]

Q3: What is the optimal pH range for storing the compound in an aqueous solution?

To enhance stability, the compound should be stored in a slightly acidic solution (pH 3-5). At this pH, the amine group is protonated to form an ammonium salt (R-NH₃⁺). This protonation effectively sequesters the lone pair of electrons on the nitrogen, making it significantly less susceptible to oxidation.[6][9] Adjusting the pH to acidic conditions has been shown to improve the storage stability of various aromatic amines.[10]

Q4: Which solvent system is recommended for preparing stock solutions?

For aqueous applications, a buffered solution at pH 3-5 is ideal. If an organic solvent is required, deoxygenated aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferable to alcohols. However, even in these solvents, degradation can occur. It is crucial to minimize water content and purge the solvent with an inert gas (argon or nitrogen) before use.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (within hours) 1. High oxygen exposure.2. Contamination with metal ions.3. Storage at neutral or basic pH.1. Deoxygenate Solvents: Sparge all solvents with argon or nitrogen for 15-30 minutes before use.2. Use Chelating Agents: Add a small amount of EDTA (e.g., 100 µM) to aqueous solutions to sequester catalytic metal ions.[1]3. Acidify: Ensure the solution pH is between 3 and 5 using a suitable buffer (e.g., acetate or citrate).
Precipitate Forms in Aqueous Solution 1. pH is too high, causing the less soluble free base to precipitate.2. The concentration exceeds the solubility of the protonated salt form.1. Adjust pH: Lower the pH to fully protonate the amine, increasing its aqueous solubility.[9]2. Dilute: Prepare a more dilute stock solution. Verify the solubility limits for the specific salt form you are using.
Inconsistent Analytical Results (e.g., HPLC peak area decreases over time) 1. Ongoing degradation of the analyte in prepared samples.2. Adsorption to container surfaces.1. Control Sample Environment: Keep autosampler vials capped, cooled, and protected from light. Use amber glass or UV-protected vials.2. Analyze Promptly: Analyze samples as quickly as possible after preparation.3. Use Silanized Vials: If adsorption is suspected, use silanized glass vials to minimize surface interactions.

Visualizing the Problem: The Oxidation Pathway

The primary cause of instability is the oxidation of the amine. This diagram illustrates a plausible pathway leading to the formation of colored species.

DegradationPathway Oxidation Degradation Pathway Amine 5-MeO-THN-1-amine (Colorless) Radical Amine Radical Cation Amine->Radical [O], Light, Metal Ions Imine Intermediate Imine Radical->Imine Further Oxidation Polymer Colored Polymers & Quinone-Imines Imine->Polymer Polymerization/ Rearrangement

Caption: Plausible oxidation pathway of the amine leading to colored products.

Validated Experimental Protocols

These protocols provide step-by-step instructions for preparing, storing, and analyzing your compound to ensure maximum stability.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to create a 10 mM stock solution with enhanced stability for aqueous-based experiments.

Materials:

  • This compound (as HCl salt if available, otherwise free base)

  • High-purity water (e.g., 18.2 MΩ·cm)

  • 0.5 M Sodium Acetate buffer stock (pH 4.0)

  • 0.1 M Hydrochloric Acid (HCl)

  • Inert gas (Argon or Nitrogen)

  • Amber glass volumetric flask

Procedure:

  • Deoxygenate Water: Sparge 50 mL of high-purity water with argon or nitrogen gas for at least 30 minutes in a sealed container to remove dissolved oxygen.

  • Prepare Buffer: In the 100 mL amber volumetric flask, add 10 mL of the 0.5 M Sodium Acetate buffer stock to the deoxygenated water. This will create a 50 mM buffer solution.

  • Weigh Compound: Accurately weigh the required amount of the amine. For a 100 mL solution at 10 mM, you will need the molar mass in mg (e.g., if MW = 213.7 g/mol for the HCl salt, weigh 213.7 mg).

  • Dissolution: Add the weighed compound to the buffered, deoxygenated water in the volumetric flask.

  • pH Adjustment (if using free base): If you started with the free base, the pH will be higher. Slowly add 0.1 M HCl dropwise while monitoring with a calibrated pH meter until the pH is stable between 3.5 and 4.5.

  • Final Volume & Mixing: Bring the solution to the final 100 mL volume with deoxygenated water. Cap the flask and mix thoroughly by inversion.

  • Storage: Aliquot the solution into smaller amber glass vials, flush the headspace with inert gas before sealing, and store at -20°C or below.[10]

Protocol 2: Workflow for Stability Assessment by HPLC-UV

This workflow allows you to quantify the stability of your solution under different conditions. Stability-indicating analytical methods are crucial for this purpose.[4][11][12]

HPLC_Workflow HPLC Stability Assessment Workflow prep Prepare Solutions (e.g., different pH, temp) t0 Time-Zero Analysis (T=0) Inject immediately prep->t0 store Store Aliquots (Test Conditions: Light/Dark, Temp) prep->store data Data Analysis (Peak Area vs. Time) t0->data Baseline Data tx Time-Point Analysis (T=x) (e.g., 24h, 48h, 1 week) store->tx tx->data Stability Data report Determine Degradation Rate & Optimal Conditions data->report

Caption: A typical workflow for conducting a stability study using HPLC.

Procedure:

  • Method Validation: Use a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradation products.

  • Sample Preparation: Prepare solutions of this compound under the conditions you wish to test (e.g., pH 4 vs. pH 7; room temperature vs. 4°C; light vs. dark).

  • Initial Analysis (T=0): Immediately after preparation, inject a sample into the HPLC system to get a baseline measurement of the parent compound's peak area.

  • Storage: Store the prepared solutions under the specified test conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48 hours, 1 week), inject another sample from each condition.

  • Data Evaluation: Plot the peak area of the parent compound against time for each condition. A decrease in peak area indicates degradation. Simultaneously, monitor for the appearance of new peaks, which represent degradation products. This allows for the calculation of the compound's half-life under each storage condition.

By following these guidelines and protocols, researchers can significantly improve the quality and reliability of their experimental data by ensuring the stability of this compound solutions.

References

  • Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology.
  • Sheng, G., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.
  • Voutyritsa, E., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
  • Various Authors. (n.d.). Oxidation of Aromatic Amines to Nitro Compounds. Sciencemadness.org.
  • Various Authors. (n.d.). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC.
  • Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific.
  • Various Authors. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA.
  • SS Analytical Labs. (n.d.). Forced Degradation & Stability Testing. SS Analytical Labs.

Sources

Reducing non-specific binding in 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine receptor assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Assays

Welcome to the technical support guide for researchers utilizing this compound and its analogs in receptor binding assays. This molecule and its derivatives are known to interact with several G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) subtypes such as 5-HT1A and 5-HT2A, as well as dopamine and adrenergic receptors.[1][2][3]

A critical challenge in characterizing these interactions is managing non-specific binding (NSB), which can obscure true receptor affinity and lead to erroneous data interpretation.[4] This guide provides a structured, cause-and-effect approach to systematically identify and mitigate sources of high NSB in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and troubleshooting your assay.

Q1: What exactly is non-specific binding (NSB) in a receptor assay?

A: Non-specific binding refers to the adherence of your radioligand to components other than the intended receptor target.[4] This can include binding to the filter membrane, assay plate plastic, lipids within the cell membrane preparation, or other non-target proteins.[5][6] This binding is typically of low affinity and is not saturable. The goal is to measure specific binding, which is the difference between the total binding observed and this non-specific component.

Q2: How is non-specific binding determined experimentally?

A: NSB is measured by quantifying the amount of radioligand that remains bound in the presence of a very high concentration of an unlabeled "cold" competitor.[7] This competitor, at a concentration typically 100-1000 times its Ki or Kd, will occupy virtually all of the specific receptor sites, ensuring that any remaining radioligand signal is due to non-specific interactions.[7][8]

cluster_1 Calculation TB Total Binding (Radioligand + Membranes) SB Specific Binding TB->SB - NSB Non-Specific Binding (Radioligand + Membranes + Excess Cold Ligand) NSB->SB = problem problem step step check check result result start Problem: High NSB (>50% of Total) step1 Step 1: Verify Membrane & Reagent Quality start->step1 check1 NSB Reduced? step1->check1 step2 Step 2: Optimize Assay Buffer check2 NSB Reduced? step2->check2 step3 Step 3: Optimize Incubation Conditions & Wash Steps check3 NSB Reduced? step3->check3 step4 Step 4: Evaluate Assay Hardware (Filters/Plates) check4 NSB Reduced? step4->check4 check1->step2 No success Assay Optimized check1->success Yes check2->step3 No check2->success Yes check3->step4 No check3->success Yes check4->success Yes

Caption: Systematic Workflow for Troubleshooting High NSB.

Step 1: Verify Quality of Membranes and Reagents

Before modifying assay parameters, ensure your core components are not the source of the problem.

  • Question: Could my membrane preparation be the issue? Answer: Absolutely. Poorly prepared membranes can expose sticky hydrophobic surfaces or have low receptor density, both of which increase the proportion of NSB.

    • Action: Ensure your membrane preparation protocol is robust. Use ice-cold buffers with protease inhibitors at all steps. [9]Employ differential centrifugation to effectively separate the membrane fraction from soluble proteins and cellular debris. [10][11]After the final wash, resuspend the pellet in a suitable storage buffer and snap-freeze in aliquots to avoid freeze-thaw cycles. [9] * Verification: Determine the protein concentration of your membrane prep using a standard method like a BCA assay. [10]Run a saturation binding experiment to confirm receptor expression (Bmax) and radioligand affinity (Kd). [9][11]

  • Question: Has my radioligand gone bad? Answer: Radioligand degradation can lead to breakdown products that bind non-specifically. Always check the expiration date and store it as recommended by the manufacturer. If in doubt, test a fresh vial.

Step 2: Systematically Optimize the Assay Buffer

The composition of your assay buffer is the most powerful tool for combating NSB. Test modifications individually to understand their impact.

  • Question: How do I address charge-based NSB? Answer: Adjust the pH and ionic strength of your buffer.

    • pH: The charge of your compound and membrane proteins is pH-dependent. Systematically test a range of buffer pH values (e.g., 7.2, 7.4, 7.6) to find a sweet spot where electrostatic attraction is minimized. [5][6] * Ionic Strength: Increasing the salt concentration (e.g., with 50-150 mM NaCl) can create a shielding effect that masks non-specific charge interactions. [5][6]This is often a very effective first step.

  • Question: How do I combat hydrophobic NSB? Answer: Use blocking agents and/or surfactants.

    • Blocking Agents: These are "inert" proteins or molecules that occupy non-specific binding sites. Bovine Serum Albumin (BSA) is the most common choice, typically used at 0.1% to 1%. [6][12]It's crucial to use high-purity, IgG-free BSA to avoid introducing new sources of interaction. [13]Other options include non-fat dry milk or casein. [12][14] * Surfactants: If your compound is highly lipophilic, adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 can disrupt hydrophobic interactions with plastics and lipids. [6][15]

      Buffer Component Purpose Typical Concentration Range Primary NSB Target
      Buffer System (e.g., Tris-HCl, HEPES) Maintain stable pH 25-50 mM -
      pH Modulate surface charges 7.0 - 8.0 Charge-based
      NaCl Shield ionic interactions 50-200 mM Charge-based
      Divalent Cations (e.g., MgCl₂) Often required for receptor conformation 1-10 mM -
      Bovine Serum Albumin (BSA) Block hydrophobic/charged sites 0.1% - 1% (w/v) Both

      | Tween-20 | Reduce hydrophobic binding | 0.005% - 0.05% (v/v) | Hydrophobic |

Table 1: Common Assay Buffer Components for NSB Reduction.

Step 3: Optimize Incubation and Wash Conditions
  • Question: Could my incubation time or temperature be too high? Answer: Yes. While binding reactions need to reach equilibrium, excessively long incubation times or high temperatures can promote the slow, low-affinity interactions characteristic of NSB. [8][14] * Action: Perform a time-course experiment at your chosen temperature (e.g., room temperature or 37°C) to determine the point at which specific binding reaches a plateau. Choose the shortest time required to achieve this equilibrium. [8]

  • Question: Are my wash steps effective? Answer: Inadequate washing will fail to remove unbound and non-specifically bound radioligand.

    • Action: Perform 3-4 rapid washes with ice-cold wash buffer. You can try increasing the number of washes or including a blocking agent like BSA (e.g., 0.1%) in the wash buffer to help prevent the radioligand from re-binding non-specifically during the wash process.

Step 4: Evaluate Assay Hardware (Filters and Plates)
  • Question: Is my radioligand sticking to the filter plate? Answer: This is a very common problem, especially with positively charged (cationic) ligands and standard glass fiber filters, which carry a net negative charge.

    • Action: Pre-treat your filter plates. Soaking the filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before the assay will coat the glass fibers with positive charges, repelling cationic ligands and dramatically reducing filter-related NSB.

Part 3: Example Protocol: Competitive Binding at the 5-HT2A Receptor

This protocol provides a starting point for optimization.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) using homogenization and differential centrifugation in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. [9][16]2. Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding Wells: Add 50 µL of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin) in assay buffer. [16] * Competition Wells: Add 50 µL of serially diluted this compound in assay buffer.

  • Add Radioligand: Add 50 µL of a selective 5-HT2A radioligand (e.g., [³H]Ketanserin) at a concentration near its Kd (e.g., 0.5 nM) to all wells. [17]5. Add Membranes: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the reaction to reach equilibrium. [17]7. Termination & Harvesting: Terminate the reaction by rapid filtration through a PEI-pre-treated GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. [16]Calculate the Ki value using the Cheng-Prusoff equation. [16]

References

  • National Center for Biotechnology Information (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Bosterbio (2024).
  • Nicoya Lifesciences (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Creative Biolabs (n.d.). Troubleshooting of Competition (Inhibition) ELISA. [Link]
  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry. [Link]
  • Chemistry For Everyone (2025).
  • GraphPad (n.d.).
  • Berardi, F., et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. Journal of Medicinal Chemistry. [Link]
  • Cacciari, B., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry. [Link]
  • Saluja, A., et al. (2012). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. Biophysical Journal. [Link]
  • G-Biosciences (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]
  • Kumar, V., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences. [Link]
  • DiscoverX (n.d.).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
  • Eurofins (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
  • Rickli, A., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
  • Alexander, S. P. H., et al. (n.d.). 5-Hydroxytryptamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Technical Support Center: Troubleshooting In-Vivo Behavioral Experiments with 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in in-vivo behavioral studies. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental design, execution, and data interpretation. Our goal is to ensure the scientific rigor and reproducibility of your research.

Section 1: Compound Characteristics & Handling

This initial section addresses fundamental questions about the compound itself, proper preparation, and administration, which are foundational to any successful in-vivo experiment.

FAQ 1: What is the primary mechanism of action for this compound and how does this influence behavioral assay selection?

This compound is a rigid analogue of 5-methoxydimethyltryptamine (5-MeO-DMT), suggesting activity at serotonin receptors. Its primary pharmacology is believed to involve agonism at 5-HT1A and 5-HT2A receptors.[1][2] The activation of 5-HT1A receptors is known to modulate anxiety and depressive-like behaviors.[3][4] Additionally, aminotetralin scaffolds can exhibit affinity for dopamine receptors, particularly the D2 subtype, which is involved in locomotion, motivation, and psychosis-related behaviors.[5][6][7]

Therefore, the choice of behavioral assays should be guided by this dual serotonergic and potential dopaminergic activity. Relevant assays include:

  • For 5-HT1A-related anxiolytic/antidepressant effects: Elevated Plus Maze, Social Interaction Test, Forced Swim Test, Tail Suspension Test.[3][4]

  • For 5-HT2A-related psychedelic-like effects: Head-Twitch Response.[8][9][10]

  • For dopamine D2-related effects: Open Field Test (for locomotor activity), Prepulse Inhibition (sensorimotor gating), Conditioned Place Preference (reward/aversion).

Understanding the compound's pharmacology is the first step in designing a logical and interpretable study.

FAQ 2: My compound, this compound, is precipitating out of my saline vehicle upon dilution from a DMSO stock. How can I prepare a stable formulation for injection?

This is a common issue for hydrophobic compounds.[11] While Dimethyl Sulfoxide (DMSO) is an excellent solvent, high concentrations can be toxic to animals.[11][12] When a DMSO stock is diluted in an aqueous vehicle like saline, the compound can crash out of solution.

Troubleshooting Protocol for Vehicle Selection:

  • Minimize DMSO Concentration: Aim for a final DMSO concentration of 10% or less in the final injection volume.[11]

  • Utilize Co-solvents: A common and effective vehicle for hydrophobic compounds is a ternary mixture, often referred to as "Tween-80/PEG-400/Saline" or similar formulations.[12][13][14]

    ComponentTypical Concentration RangePurpose
    DMSO5-10%Primary solvent for the compound.
    Tween-80 (Polysorbate 80)5-10%Surfactant to increase solubility and prevent precipitation.
    Polyethylene Glycol 400 (PEG-400)30-40%Solubilizing agent.
    Saline (0.9% NaCl) or Water40-60%Diluent to achieve the final injection volume.
  • Preparation Method:

    • Dissolve the compound in DMSO first.

    • Add the Tween-80 and PEG-400, ensuring complete mixing.

    • Slowly add the saline or water dropwise while vortexing to prevent shock precipitation.

  • Vehicle Control: It is imperative to administer the identical vehicle mixture without the active compound to a control group of animals.[14] This accounts for any behavioral effects of the vehicle itself.

Section 2: Experimental Design & Confounding Variables

This section focuses on proactive measures to enhance the reliability and reproducibility of your behavioral data by addressing common experimental pitfalls.

FAQ 3: I am observing high variability in my behavioral data between animals receiving the same dose. What are some potential sources of this variability?

High variability can obscure true pharmacological effects. Several factors beyond the drug itself can influence rodent behavior.[15]

Troubleshooting Workflow for High Data Variability:

Caption: Troubleshooting pathway for high data variability.

  • Experimenter Effects: The scent and handling technique of the experimenter can significantly impact rodent behavior, particularly in anxiety-related tasks. It is crucial to have a single experimenter handle the animals for a given study or to counterbalance experimenters across all treatment groups.

  • Environmental Factors: Rodents are sensitive to their environment.[15] Factors such as time of day (circadian rhythm), lighting conditions in the testing room, ambient noise, and even residual odors from previous animals can be significant confounds.

  • Housing Conditions: Whether animals are single-housed or group-housed can affect their baseline behavior.[16] Social isolation can be a stressor that alters performance in many behavioral paradigms.

  • Habituation: Sufficient habituation to the testing room and the experimenter is critical to reduce stress-induced neophobia and ensure that the observed behaviors are a response to the pharmacological agent and not the novel environment.

FAQ 4: Should I administer the compound intraperitoneally (i.p.), subcutaneously (s.c.), or orally (p.o.)? Does the route of administration matter?

Yes, the route of administration is a critical variable that significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) and, consequently, the behavioral effects of a drug.[17][18][19][20][21]

Route of AdministrationOnset of ActionBioavailabilityConsiderations
Intraperitoneal (i.p.) RapidHigh, but subject to first-pass metabolism in the liver.[18]Common in rodent research for systemic effects. Risk of injection into organs.
Subcutaneous (s.c.) Slower, more sustainedGood, generally less first-pass effect than i.p.Can form a depot, leading to slower absorption and longer duration of action.
Oral (p.o.) SlowestHighly variable, significant first-pass metabolism.[20][21]Less stressful for the animal if trained for voluntary consumption.
Intravenous (i.v.) Most Rapid100% by definition.[20][21]Technically challenging in small rodents. Provides precise control over blood concentration.

For a novel compound like this compound, i.p. or s.c. administration are common starting points for systemic behavioral studies. The choice will influence the timing of your behavioral testing post-injection. A pilot study to determine the time to peak effect for your chosen route and assay is highly recommended.

Section 3: Interpreting Behavioral Readouts

This section provides guidance on how to interpret the behavioral data you collect, especially when results are unexpected or contradictory.

FAQ 5: I administered this compound and observed a decrease in locomotor activity in the open field test. How do I interpret this? Is the compound anxiogenic or sedative?

A reduction in locomotor activity can be ambiguous. It could indicate sedation, anxiogenic effects (anxiety-induced freezing or reduced exploration), or motor impairment. To dissect these possibilities, a multi-assay approach is necessary.

Decision Tree for Interpreting Hypoactivity:

Caption: Decision-making workflow for interpreting hypoactivity.

  • Elevated Plus Maze (EPM): This assay can differentiate between sedation and anxiety. An anxiogenic compound will specifically decrease the percentage of time spent and entries into the open, more "anxiety-provoking" arms, while a purely sedative compound would likely reduce overall activity (closed and open arm entries) without changing the percentage of time in the open arms.[3]

  • Rotarod Test: This test directly assesses motor coordination and balance.[16] If the compound impairs an animal's ability to stay on the rotating rod, it suggests a motor deficit that could confound the interpretation of other behavioral tests.

FAQ 6: My results are conflicting with published data for similar compounds. What should I do?

Conflicting results are not uncommon in behavioral pharmacology and can arise from subtle methodological differences.[22][23]

Systematic Review Protocol for Conflicting Data:

  • Compound Purity and Stereochemistry: Verify the purity and isomeric composition of your compound batch. Small impurities or differences in enantiomeric ratios can lead to different pharmacological profiles.

  • Dose-Response Curve: Ensure you have tested a full dose-response range. Behavioral effects of serotonergic and dopaminergic drugs can be biphasic (U-shaped dose-response).[24] A single dose might fall on a part of the curve that produces a different effect than what is reported in the literature.

  • Animal Strain and Sex: Different rodent strains (e.g., C57BL/6J vs. BALB/c mice) can exhibit markedly different behavioral responses to the same compound. Sex differences are also a critical variable.

  • Protocol Details: Scrutinize the methods sections of the conflicting papers. Pay close attention to:

    • Vehicle composition.

    • Route and volume of administration.

    • Time between injection and testing.

    • Habituation procedures.

    • Specific parameters of the behavioral apparatus (e.g., light levels in the EPM).[4]

If discrepancies persist, consider directly contacting the authors of the conflicting study to clarify any ambiguous methodological details.

References

  • Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos. MDPI. [Link]
  • Effect of route of administration and distribution on drug action. PubMed. [Link]
  • Overview of the behavioral effects of 5-HT 1A receptor agonists,...
  • Pharmacological Implications of Drug Administr
  • The Role of Routes of Administration in Drug Absorption and Bioavailability. Journal of Pharmacology and Therapeutic Research. [Link]
  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central - NIH. [Link]
  • Laboratory Studies with Rodents: Facts or Artifacts? BioOne Complete. [Link]
  • Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defe
  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]
  • How drug routes affect bioavailability. MedBound Hub. [Link]
  • Serotonin 5-HT1A Receptor Biased Agonists Display Differential Anxiolytic Activity in a Rat Social Interaction Model.
  • Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout R
  • A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. [Link]
  • Behavioral effects of dopamine receptor inactivation during the adolescent period. NIH. [Link]
  • The effects of dopamine receptor 1 and 2 agonists and antagonists on sexual and aggressive behaviors in male green anoles. PubMed. [Link]
  • What are the vehicles used to dissolve drugs for in vivo treatment?
  • Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. PubMed. [Link]
  • Dopamine D2 Receptors in Dopaminergic Neurons Modulate Performance in a Reversal Learning Task in Mice. eNeuro. [Link]
  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI. [Link]
  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers. [Link]
  • Which vehicle is suitable for highly hydrophobic substance?
  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed Central. [Link]
  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]
  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central - NIH. [Link]
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • A novel in vivo test for drugs affecting central serotonergic and adrenergic systems. PubMed. [Link]
  • Rigor and Reproducibility in Rodent Behavioral Research. PubMed Central - NIH. [Link]
  • Receptor alterations associated with serotonergic agents: an autoradiographic analysis. PubMed. [Link]
  • How Research in Behavioral Pharmacology Informs Behavioral Science. PubMed Central - NIH. [Link]
  • (PDF) 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice.
  • How to believe the results of either of two conflicting studies. Quora. [Link]
  • Resolving conflicting clinical trials: guidelines for meta-analysis. PubMed. [Link]
  • Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers. [Link]

Sources

Technical Support Center: Optimizing Dosage of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for preclinical research purposes only. The information provided is for investigational use and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional, national, and international guidelines for animal welfare and laboratory safety.

Introduction

Welcome to the technical support center for the investigational compound 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. As a novel molecule with potential activity at serotonergic and/or dopaminergic receptors, a systematic and rigorous approach to dosage optimization is critical to delineate its therapeutic window and minimize potential side effects. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to assist researchers in designing and executing preclinical studies.

The structural characteristics of this compound, a tetralin derivative, suggest potential interactions with G-protein coupled receptors (GPCRs), similar to other psychoactive compounds.[1][2] The optimization process is a multi-stage endeavor, beginning with in vitro characterization and progressing to in vivo dose-response and toxicity assessments.

Part 1: In Vitro Characterization and Assay Development

FAQ 1: How do I determine the potency and selectivity of this compound at its target receptors?

Answer: Before proceeding to in vivo studies, it is essential to characterize the compound's activity at a panel of relevant GPCRs. This typically involves a combination of binding and functional assays.

Rationale: Understanding the compound's affinity (how well it binds) and efficacy (the degree of response it elicits) at various receptors is fundamental to predicting its pharmacological effects and potential side effects. High potency at the desired target with low potency at off-target receptors is a key characteristic of a promising therapeutic candidate.

Experimental Protocol: In Vitro Receptor Profiling

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors (e.g., serotonin 5-HT subtypes, dopamine D1-D5 subtypes).
  • Methodology:
  • Prepare cell membranes from cell lines recombinantly expressing the target receptor.
  • Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.
  • After reaching equilibrium, separate bound from unbound radioligand by rapid filtration.
  • Quantify the bound radioactivity using a scintillation counter.
  • Calculate the IC50 (concentration of the compound that inhibits 50% of specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

2. Functional Assays (e.g., GTPγS Binding, Second Messenger Assays):

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compound as an agonist, antagonist, or inverse agonist.
  • Methodology (GTPγS Assay for Gi/o-coupled receptors): [3]
  • In membranes from cells expressing the receptor of interest, incubate with GDP and varying concentrations of the test compound.
  • Add [35S]GTPγS, a non-hydrolyzable GTP analog. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[3]
  • Terminate the reaction and separate bound from free [35S]GTPγS via filtration.
  • Quantify the amount of bound [35S]GTPγS.
  • Plot the data to determine the EC50 and Emax relative to a known full agonist.

A variety of commercially available assays can be used to assess GPCR activation, including those that measure second messengers like cAMP (for Gs and Gi-coupled receptors) or calcium flux (for Gq-coupled receptors).[4]

FAQ 2: What should I do if my compound shows activity at multiple receptors?

Answer: This is a common scenario. The next step is to quantify the selectivity ratio. A compound is considered selective if it is significantly more potent at the desired target than at off-target receptors. A 10-fold or greater selectivity is often a minimum benchmark in early drug discovery.

If off-target activity is observed at potencies that are likely to be reached at the therapeutic dose, it is crucial to understand the physiological consequences of engaging those off-target receptors. This information will be critical for interpreting in vivo side effects.

Part 2: Designing In Vivo Dose-Response Studies

FAQ 3: How do I select the starting dose for my first in vivo study?

Answer: The initial dose for in vivo studies should be guided by the in vitro potency data. A common practice is to start with a dose that is expected to achieve a plasma concentration similar to the in vitro EC50 or Ki at the primary target. However, it is crucial to begin with a low dose and escalate cautiously.

Rationale: The relationship between in vitro potency and in vivo efficacy is not always linear due to factors like absorption, distribution, metabolism, and excretion (ADME).[5] A dose-escalation design is a standard and safe approach to identify a dose range that elicits a pharmacological response without causing overt toxicity.[6]

Workflow for Initial In Vivo Dose Selection

DoseSelection cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Study Design in_vitro_potency Determine EC50/Ki at Target Receptor start_dose Select Low Starting Dose in_vitro_potency->start_dose Inform in_vitro_selectivity Assess Off-Target Activity in_vitro_selectivity->start_dose Consider dose_escalation Design Dose Escalation Scheme (e.g., 3-5 dose levels) start_dose->dose_escalation pk_pd Incorporate PK/PD Sampling dose_escalation->pk_pd

Caption: Workflow for selecting the initial in vivo dose.

FAQ 4: What is a Dose Range Finding (DRF) study and how should I design one?

Answer: A dose range finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) study designed to identify the Maximum Tolerated Dose (MTD) and to observe the general toxicity profile of a new compound.[7] This information is critical for designing subsequent, more definitive (and costly) GLP toxicology studies.[8]

Design of a DRF Study:

  • Species: Typically conducted in one rodent (e.g., rat or mouse) and one non-rodent species (e.g., dog or non-human primate).[9] The choice of species should be based on similarities in metabolism and target pharmacology to humans, if known.

  • Dose Levels: A wide range of doses should be tested. A common approach is to use a geometric progression (e.g., 1x, 3x, 10x of the anticipated efficacious dose).[7] The goal is to identify a dose that causes no observable adverse effects (NOAEL), a dose that causes some toxicity, and a dose that is overtly toxic.

  • Group Size: Smaller group sizes are typically used in DRF studies (e.g., 2-3 animals per sex per group).

  • Endpoints:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Limited clinical pathology (hematology, clinical chemistry) at termination

    • Gross necropsy at termination

Table 1: Example DRF Study Design in Rats

GroupDose (mg/kg)Number of Animals (M/F)Study DurationKey Assessments
1Vehicle3/37-14 daysClinical signs, body weight, terminal necropsy
2Low Dose3/37-14 daysClinical signs, body weight, terminal necropsy
3Mid Dose3/37-14 daysClinical signs, body weight, terminal necropsy
4High Dose3/37-14 daysClinical signs, body weight, terminal necropsy

Part 3: Troubleshooting and Minimizing Side Effects

FAQ 5: My compound is causing serotonin syndrome-like behaviors in rodents. What are my next steps?

Answer: Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. In rodents, it manifests as a constellation of behaviors including tremors, rigidity, hindlimb abduction, flat body posture, and hyperthermia.[10][11]

Troubleshooting Strategy:

  • Confirm the Observation: Ensure the observed behaviors are dose-dependent and consistent with serotonin syndrome. A validated scoring system should be used.[12]

  • Pharmacological Antagonism: Pre-treat animals with a non-selective serotonin antagonist (e.g., cyproheptadine) or a selective antagonist for the suspected receptor subtype (e.g., a 5-HT2A antagonist) before administering your compound.[11] If the antagonist blocks the behaviors, it provides strong evidence for a serotonin-mediated mechanism.

  • Dose-Response Refinement: The primary strategy to minimize this side effect is to lower the dose. The goal is to find a dose that provides the desired therapeutic effect without inducing signs of serotonin syndrome. This defines the therapeutic window.

  • PK/PD Modeling: Relate the time course of the side effects to the plasma and brain concentrations of the compound. This can help determine if the side effects are associated with the peak concentration (Cmax) or overall exposure (AUC).[13][14][15][16] Reformulation to slow absorption and reduce Cmax might be a viable strategy.

Workflow for Investigating Serotonin Syndrome-like Effects

SerotoninSyndrome observe Observe Serotonin Syndrome-like Behaviors confirm Confirm with Validated Scoring System observe->confirm antagonism Pharmacological Antagonism Study confirm->antagonism If confirmed lower_dose Refine Dose-Response Curve (Lower Doses) confirm->lower_dose If confirmed pk_pd_model PK/PD Modeling antagonism->pk_pd_model Provides mechanistic insight lower_dose->pk_pd_model therapeutic_window Define Therapeutic Window pk_pd_model->therapeutic_window

Caption: A systematic approach to troubleshooting serotonin syndrome-like side effects.

FAQ 6: How can I assess for other potential CNS-related side effects, such as effects on motor coordination or general activity?

Answer: A battery of simple behavioral tests can be incorporated into your dose-response studies to screen for common CNS side effects.

Recommended Behavioral Assays:

  • Open Field Test: Measures locomotor activity (distance traveled), exploratory behavior (rearing), and can indicate anxiety-like behavior (time spent in the center of the arena). A significant decrease in activity may suggest sedation, while a large increase could indicate hyperactivity.

  • Rotarod Test: Assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. A dose-dependent decrease in performance suggests motor impairment.

  • Forced Swim Test / Tail Suspension Test: While primarily used as models for screening antidepressants, these tests can also reveal general changes in activity.[17] A significant increase in immobility time could be indicative of a sedative or depressive-like effect at certain doses.

These assessments should be run alongside your primary efficacy model to directly compare the dose-response curves for efficacy and side effects. The separation between these curves is a measure of the compound's therapeutic index.

References

  • Sheiner, L. B., & Steimer, J. L. (2000). PHARMACOKINETIC/PHARMACODYNAMIC MODELING IN DRUG DEVELOPMENT. Annual Review of Pharmacology and Toxicology, 40, 67-95. [Link]
  • Derendorf, H., & Meibohm, B. (1999). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Clinical Pharmacology, 39(S1), 1S-4S. [Link]
  • Haneefunnisa, M., et al. (2018). PHARMACOKINETIC/PHARMACODYNAMIC MODELING IN DRUG RESEARCH AND DEVELOPMENT. Indo American Journal of Pharmaceutical Research, 8(10). [Link]
  • Mangoni, A. A., & Jackson, S. H. D. (2004). Pharmacokinetic and pharmacodynamic modelling in drug development. British Journal of Clinical Pharmacology, 57(4), 367-370. [Link]
  • Sheiner, L. B., & Steimer, J. L. (2000). Pharmacokinetic/pharmacodynamic modeling in drug development. Annual Review of Pharmacology and Toxicology, 40, 67-95. [Link]
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
  • Hacksell, U., et al. (1989). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 32(2), 422-429. [Link]
  • Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. [Link]
  • Haberzettl, R., et al. (2013). A validated animal model for the Serotonin Syndrome. Behavioural Brain Research, 256, 328-345. [Link]
  • European Medicines Agency. (1997). NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. [Link]
  • Zhao, J., & Wang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(10), 1831-1853. [Link]
  • VCLS. (n.d.).
  • Millar, T., et al. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Clinical Pharmacology, 86(3), 452-481. [Link]
  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273-282. [Link]
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
  • Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Bioorganic & Organic Chemistry, 1(5). [Link]
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
  • An, S., & Toll, L. (2019).
  • Halberstadt, A. L. (2015). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 6(1), 32-44. [Link]
  • Drug Discovery Chemistry. (n.d.). GPCR-Targeted Drug Design. [Link]
  • Castagné, V., et al. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.60. [Link]
  • Kenakin, T., & Williams, M. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 127-142. [Link]
  • PubChem. (n.d.). (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]
  • Kaplan, J. S. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Selman, J. (2021).
  • Shirude, P. S., et al. (2013). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(19), 6039-6056. [Link]
  • Ascendex Scientific, LLC. (n.d.). This compound. [Link]
  • Haberzettl, R., et al. (2013). Animal models of the serotonin syndrome: A systematic review. Behavioural Brain Research, 256, 328-345. [Link]
  • PubChem. (n.d.). (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
  • Kaplan, J. S. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Iroaganachi, M., et al. (2014). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. South American Journal of Clinical Research, 1(1). [Link]
  • Kaplan, J. S. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Reagentia. (n.d.). (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1 x 250 mg). [Link]
  • Coffin, P. O., & Santos, G. M. (2017). Novel psychoactive substances: What educators need to know. Drug and Alcohol Dependence, 179, 443-446. [Link]
  • McDermed, J. D., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
  • Cocomello, A., et al. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(23), 16964. [Link]

Sources

Interpreting unexpected results in 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its analogs. This guide is designed to provide expert insights and practical troubleshooting advice for the unexpected results that can arise during your research. We will delve into the nuances of handling this compound, interpreting complex data, and ensuring the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What are the primary mechanisms of action for this compound?

A1: this compound and its derivatives primarily interact with serotonin (5-HT) receptors. Speci[1][2][3]fically, they often show high affinity for the 5-HT1A receptor subtype. Depen[2][3]ding on the specific analog, these compounds can act as agonists, partial agonists, or antagonists at various serotonin receptors, and may also show affinity for other receptors like dopamine (D2) and alpha-adrenergic receptors. It is[2][3] crucial to characterize the specific receptor binding profile of the particular derivative you are working with, as this will dictate its pharmacological effects.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Like many amine-containing compounds, this compound can be susceptible to oxidation and degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). For short-term use, refrigeration at 4°C is generally sufficient. It is also advisable to work with the compound under an inert atmosphere (e.g., argon or nitrogen) when preparing solutions to minimize oxidation.

Q3: What are the expected stereochemical considerations when working with this compound?

A3: The stereochemistry of this compound is critical to its biological activity. The amine group at the 1-position creates a chiral center, leading to (R)- and (S)-enantiomers. These enantiomers can exhibit significantly different affinities and efficacies at their target receptors. There[4]fore, it is essential to use the correct enantiomerically pure compound for your experiments and to report the specific stereoisomer used in your publications.

II. Troubleshooting Guide: Interpreting Unexpected Results

This section provides a structured approach to troubleshooting common issues encountered in experimental studies involving this compound.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Potential Cause 1: Compound Degradation or Impurity

  • Rationale: As mentioned, this compound can degrade over time or if not stored properly. Impurities from the synthesis can also lead to off-target effects.

  • Troubleshooting Steps:

    • Verify Purity and Identity: Re-analyze your compound stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Fresh Stock: If degradation is suspected, use a freshly opened or newly synthesized batch of the compound.

    • Proper Storage: Ensure that the compound is stored under the recommended conditions (see FAQ Q2).

Potential Cause 2: Inaccurate Concentration of Stock Solutions

  • Rationale: Errors in weighing the compound or in serial dilutions can lead to significant variations in the final concentration used in assays.

  • Troubleshooting Steps:

    • Accurate Weighing: Use a calibrated analytical balance and ensure the compound is at room temperature before weighing to avoid condensation.

    • Solubility Check: Confirm the compound is fully dissolved in the chosen solvent. Sonication or gentle warming may be necessary.

    • Spectrophotometric Quantification: If the compound has a known extinction coefficient, use UV-Vis spectrophotometry to verify the concentration of your stock solution.

Potential Cause 3: Variability in Experimental Conditions

  • Rationale: Minor variations in incubation times, temperatures, cell passage numbers, or reagent concentrations can lead to significant differences in results.

  • Troubleshooting Steps:

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all your assays.

    • Internal Controls: Always include appropriate positive and negative controls in your experiments to monitor for variability.

    • Instrument Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.

Issue 2: Off-Target Effects or Unexpected Phenotypes

Potential Cause 1: Interaction with Multiple Receptor Subtypes

  • Rationale: While often characterized as a 5-HT1A ligand, this compound and its analogs can bind to other receptors, such as 5-HT2A, 5-HT2C, D2, and alpha-adrenergic receptors, sometimes with comparable affinity.

  • [2][3]Troubleshooting Steps:

    • Comprehensive Receptor Profiling: Perform binding assays against a panel of relevant receptors to determine the selectivity profile of your compound.

    • Use of Selective Antagonists: In functional assays, co-incubate your compound with selective antagonists for suspected off-target receptors to see if the unexpected effect is blocked.

    • Dose-Response Curves: Generate full dose-response curves. Off-target effects may only become apparent at higher concentrations.

Potential Cause 2: Functional Selectivity (Biased Agonism)

  • Rationale: The compound may act as a biased agonist, preferentially activating certain downstream signaling pathways over others at the same receptor.

  • Troubleshooting Steps:

    • Multiple Signaling Readouts: Measure the compound's effect on various downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, IP3 production).

    • Compare to Known Agonists: Benchmark the signaling profile of your compound against well-characterized reference agonists for the target receptor.

Workflow for Investigating Off-Target Effects

G 5-MT 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine 5-HT1A_R 5-HT1A Receptor 5-MT->5-HT1A_R Binds Gi_alpha Gαi 5-HT1A_R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Sources

Technical Support Center: Quantifying 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the method development and quantification of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN) in biological samples. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights in a troubleshooting and FAQ format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.

Introduction: The Analytical Challenge

This compound is a primary amine with a tetralin core. Its basic nature and potential for matrix interactions present unique challenges for bioanalysis. Achieving accurate and precise quantification in complex matrices like plasma, serum, or urine requires a meticulously developed and validated method. This guide addresses common pitfalls and questions encountered during this process.

Section 1: Frequently Asked Questions (FAQs)
Q1: Which is the most suitable analytical platform for 5-MeO-THN quantification: LC-MS/MS or GC-MS?

Answer: For most bioanalytical applications involving non-volatile, polar compounds like 5-MeO-THN, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform.

  • Expertise & Experience: LC-MS/MS offers superior sensitivity and selectivity for this type of analyte directly in its native form.[1][2] The primary amine group makes it readily ionizable by electrospray ionization (ESI) in positive mode. Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but it typically requires a chemical derivatization step to increase the volatility and thermal stability of the amine, which adds complexity and potential for variability to the sample preparation workflow.[3][4]

  • Trustworthiness: LC-MS/MS methods are the gold standard in regulated bioanalysis due to their robustness and high specificity, achieved through Multiple Reaction Monitoring (MRM).[1][5] This ensures you are quantifying the target analyte and not an interfering matrix component.

Q2: What are the essential validation parameters I must assess for my bioanalytical method?

Answer: Your method validation must demonstrate that the assay is fit for its intended purpose. According to regulatory bodies like the U.S. Food and Drug Administration (FDA), a full validation should include the following core parameters.[6][7][8][9][10]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements (evaluated as intra-day and inter-day precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with an appropriate regression model must be established.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.[8]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Q3: How should I properly collect and store biological samples (e.g., plasma, urine) to ensure analyte stability?

Answer: Analyte stability is paramount for accurate quantification. While specific stability data for 5-MeO-THN is not widely published, general best practices for amines in biological matrices should be followed.

  • Collection: For blood, use tubes containing an appropriate anticoagulant (e.g., K2-EDTA or sodium heparin). After collection, centrifuge promptly at a low temperature (e.g., 4°C) to separate plasma. For urine, collect in sterile containers.

  • Storage: Immediately after processing, samples should be frozen and maintained at -70°C or lower for long-term storage. Amines can be susceptible to enzymatic degradation or pH-dependent instability. For some analytes, pH adjustment or the addition of stabilizing agents may be necessary, which should be evaluated during method development. The stability of related compounds has been improved by using dried sample spots, which can be an alternative to traditional freezing.[11]

Section 2: Troubleshooting Guide
Sample Preparation

Q: My analyte recovery is low and inconsistent after a simple protein precipitation (PPT). What's going wrong and what can I do?

Answer: While protein precipitation with a solvent like acetonitrile or methanol is a simple and fast technique, it can be problematic for certain analytes.[1][2]

  • Causality: Low recovery may be due to the analyte co-precipitating with the proteins or its high solubility in the remaining aqueous portion of the sample. Inconsistency often points to variability in the precipitation process itself. PPT is also known for being a "dirtier" extraction, which can lead to significant matrix effects downstream.

  • Solutions:

    • Optimize the Solvent-to-Sample Ratio: Experiment with different ratios (e.g., 2:1, 3:1, 4:1) of acetonitrile to plasma. A higher ratio can sometimes improve recovery.

    • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can help keep the basic amine protonated and in solution, preventing its loss with the precipitated proteins.

    • Consider an Alternative Method: If PPT fails, a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for better cleanup and recovery.[12]

Q: I'm trying to use Liquid-Liquid Extraction (LLE), but I'm getting emulsions and poor phase separation. How can I optimize this?

Answer: Emulsion formation is a common issue in LLE, especially with plasma or whole blood.

  • Causality: Emulsions are caused by the presence of endogenous surfactants like phospholipids that stabilize the interface between the aqueous and organic layers. The basic nature of 5-MeO-THN requires a high pH to ensure it is in its neutral, more organic-soluble form, but this can exacerbate protein issues.

  • Solutions:

    • pH Adjustment: Ensure the pH of the aqueous sample is at least 2 units above the pKa of the amine group to neutralize it for efficient extraction into an organic solvent.

    • Choice of Solvent: Use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Avoid more polar solvents like dichloromethane if emulsions are a problem.

    • "Salting Out": Add a salt like sodium chloride or ammonium sulfate to the aqueous layer to increase its polarity and force the analyte into the organic phase, which can also help break emulsions.

    • Centrifugation: Increase the centrifugation speed or duration to physically break the emulsion.

    • Gentle Mixing: Use gentle rocking or inversion instead of vigorous vortexing to minimize emulsion formation.

Q: What type of Solid-Phase Extraction (SPE) sorbent is best for a basic compound like 5-MeO-THN?

Answer: For a primary amine, a cation-exchange SPE mechanism is highly effective and provides excellent selectivity.

  • Expertise & Experience: A strong cation-exchange (SCX) sorbent is ideal.[12] The protocol involves conditioning the sorbent, loading the sample under acidic conditions (pH < pKa) where the amine is positively charged and binds to the negatively charged sorbent. A wash step with a non-polar solvent removes lipids, followed by a wash with an acidic buffer to remove other water-soluble impurities. The analyte is then eluted with a basic solvent (e.g., 5% ammonium hydroxide in methanol) that neutralizes the amine, disrupting its interaction with the sorbent.[12]

  • Trustworthiness: This mechanism provides a much cleaner extract compared to PPT or reversed-phase SPE, significantly reducing matrix effects and improving assay robustness.

Chromatography (LC-MS/MS)

Q: I'm observing severe peak tailing for 5-MeO-THN. Why is this happening and how can I fix it?

Answer: Peak tailing for basic compounds is a classic chromatography problem.

  • Causality: It is most often caused by secondary ionic interactions between the protonated amine analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based C18 columns. These interactions lead to a portion of the analyte being retained longer, causing the peak to tail.

  • Solutions:

    • Use a Modern Column: Employ a column with end-capping technology or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) to minimize exposed silanols. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases can also offer alternative selectivity for aromatic compounds.[13]

    • Optimize Mobile Phase pH: Add a buffer or acid modifier to the mobile phase to keep the analyte consistently protonated and to suppress the ionization of the silanol groups. A low pH (e.g., using 0.1% formic acid) is highly effective.

    • Increase Ionic Strength: Adding a small amount of an ammonium salt (e.g., 10 mM ammonium formate) to the mobile phase can help shield the silanol interactions.

Mass Spectrometry & Quantification

Q: I'm experiencing significant ion suppression (matrix effects). How can I identify and mitigate this?

Answer: Matrix effects are a major threat to the accuracy and precision of LC-MS/MS assays.

  • Causality: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source, suppressing its signal.

  • Solutions:

    • Improve Sample Cleanup: This is the most effective solution. Transition from PPT to a more selective technique like SPE to remove the interfering compounds.[12]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions where matrix components elute. Phospholipids, a common cause of suppression, typically elute in the mid-to-late part of a reversed-phase gradient.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to compensate for matrix effects. A SIL-IS (e.g., containing ³H or ¹³C) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[14] By using the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized.[15][16]

Q: How do I select an appropriate internal standard (IS) for my assay?

Answer: The choice of internal standard is critical for a robust quantitative method.[14][16]

  • The Gold Standard (SIL-IS): A stable isotope-labeled version of 5-MeO-THN (e.g., 5-MeO-THN-d4) is the ideal choice. It has nearly identical chemical and physical properties, ensuring it tracks the analyte through extraction, chromatography, and ionization with the highest fidelity.[14]

  • The Practical Alternative (Structural Analog): If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used. This compound should be chemically similar to the analyte (e.g., have a similar amine structure and extraction behavior) but have a different mass. It should not be present in the biological samples and should not interfere with the analyte's signal. A close structural relative or a homolog (e.g., with an ethyl instead of a methyl ether) could be a candidate. However, be aware that structural analogs may not perfectly compensate for differential matrix effects or recovery.

Section 3: Protocols & Data
Example Protocol: LC-MS/MS Quantification of 5-MeO-THN in Human Plasma

This protocol is a starting point and must be fully validated according to established guidelines.[6][10]

1. Sample Preparation: Solid-Phase Extraction (SCX)

  • Spike 100 µL of plasma sample (calibrator, QC, or unknown) with 10 µL of internal standard working solution (e.g., 5-MeO-THN-d4 in 50% methanol).
  • Add 200 µL of 2% phosphoric acid to the sample, vortex to mix.
  • Condition an SCX SPE plate/cartridge (e.g., 30 mg/1 mL) with 1 mL methanol, followed by 1 mL water, and finally 1 mL 2% phosphoric acid. Do not let the sorbent go dry.
  • Load the pre-treated sample onto the SPE plate and allow it to pass through slowly.
  • Wash the sorbent with 1 mL of 0.1 M acetate buffer (pH 4.5).
  • Wash the sorbent with 1 mL of methanol to remove non-polar interferences.
  • Dry the sorbent thoroughly under vacuum or nitrogen for 5 minutes.
  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water) and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Standard UHPLC system.

  • Column: High-strength silica C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole with ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing a standard solution. For 5-MeO-THN (MW: 191.26), the protonated precursor [M+H]⁺ would be m/z 192.3. Product ions would result from fragmentation of the structure (e.g., loss of the amine group or fragmentation of the tetralin ring).

Table 1: Typical Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidance)
Validation ParameterAcceptance Criteria
Calibration Curve ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99
Accuracy (LLOQ) Within ±20% of the nominal concentration
Accuracy (Other QCs) Within ±15% of the nominal concentration
Precision (LLOQ) Coefficient of Variation (CV) ≤ 20%
Precision (Other QCs) Coefficient of Variation (CV) ≤ 15%
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%
Recovery Should be consistent and precise, but does not need to be 100%
Stability Analyte concentration within ±15% of baseline concentration

This table summarizes common criteria based on FDA guidance documents.[7][9]

Section 4: Visual Workflows
Diagram 1: Sample Preparation Decision Workflow

SamplePrep_Workflow Start Start: Biological Sample (Plasma/Urine) Check_Complexity Assay Goal: High Throughput vs. Max Sensitivity? Start->Check_Complexity PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Check_Complexity->PPT High Throughput SPE Solid-Phase Extraction (SPE) (e.g., Cation Exchange) Check_Complexity->SPE Max Sensitivity/ Regulatory Check_PPT Acceptable Recovery & Matrix Effects? PPT->Check_PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Check_LLE No Emulsions? Good Recovery? LLE->Check_LLE Analysis LC-MS/MS Analysis SPE->Analysis Check_PPT->LLE No, try LLE Check_PPT->Analysis Yes Check_LLE->SPE No, use SPE Check_LLE->Analysis Yes

Caption: Decision tree for selecting a sample preparation method.

Diagram 2: Overall Bioanalytical Workflow

Bioanalytical_Workflow cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase Sample_Receipt 1. Sample Receipt & Storage (-70°C) Sample_Prep 2. Sample Preparation (e.g., SPE) & IS Spiking Sample_Receipt->Sample_Prep LC_MS 3. LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing 4. Data Integration & Quantification LC_MS->Data_Processing Data_Review 5. Data Review & QC Check Data_Processing->Data_Review Reporting 6. Report Generation Data_Review->Reporting

Caption: A typical workflow for quantitative bioanalysis projects.

References
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration.
  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare.
  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022). U.S. Food and Drug Administration.
  • Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. (2024). Critical Reviews in Analytical Chemistry.
  • Miniaturized sample preparation method for determination of amphetamines in urine. (2004). Forensic Science International.
  • Clean up Procedures for Determination of Amphetamine in Urine Samples. (n.d.). ResearchGate.
  • Determination of amphetamines-type stimulants in urine samples using microextraction by packed sorbent and gas chromatography-mass spectrometry. (n.d.). uBibliorum.
  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • Internal Standard for amine analysis. (2019). Chromatography Forum.
  • What Is An Internal Standard And Why Is It Used In LC-MS?. (2024). Chemistry For Everyone.
  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (2014). Journal of Food and Drug Analysis.
  • ANALYTICAL METHODS for 2,4,6-TRINITROTOLUENE. (n.d.). Agency for Toxic Substances and Disease Registry.
  • ANALYTICAL METHODS for BENZIDINE. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. (2022). ResearchGate.
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. (n.d.). PubChem.
  • Analytical Methods. (2016). Rochman Lab.
  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. (2020). Journal of Forensic and Legal Medicine.
  • Analytical Methods. (2025). OPUS.
  • LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. (2017). PLoS ONE.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.

Sources

Technical Support Center: Enantiomeric Separation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enantiomeric separation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the chiral resolution of this key intermediate. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying principles, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The two most industrially and academically viable methods for separating the enantiomers of this primary amine are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers based on their differential interactions with the CSP. Studies on similar tetralone derivatives have shown excellent success with polysaccharide-based CSPs.[1][2][3][4]

  • Diastereomeric Salt Formation & Fractional Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[5][6] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, solubility.[5][7] These differences allow for their separation by fractional crystallization.

Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC separation?

Selecting the right CSP is critical for a successful separation. For tetralone derivatives, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are highly effective.[2][3]

  • Expert Insight: The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. The amine group and the aromatic ring of your compound are key interaction points. Polysaccharide CSPs create chiral grooves or cavities where one enantiomer fits more favorably than the other, leading to different retention times.[3]

  • Starting Recommendations: Based on literature for analogous structures, columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)) are excellent starting points.[1][2][3]

Q3: Which chiral resolving agents are most effective for diastereomeric salt resolution of this amine?

As a primary amine, this compound can be resolved using chiral acids. The choice of resolving agent is crucial and often requires empirical screening.

  • Commonly Used Agents:

    • Tartaric Acid derivatives: Especially (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or (-)-Di-p-toluoyl-L-tartaric acid. These are often effective for primary amines.

    • (-)-Camphoric Acid: Its rigid bicyclic structure can promote well-defined crystal packing, leading to high diastereoselectivity.[5]

    • Mandelic Acid: (R)- or (S)-Mandelic acid is another common and effective choice.

  • Principle of Selection: The ideal resolving agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains soluble in the chosen solvent.[7] This solubility difference is the basis for separation.

Q4: How is the enantiomeric purity (or enantiomeric excess, e.e.) of the final product determined?

Analytical chiral HPLC is the gold standard for determining enantiomeric purity. After developing a separation method (See Q2), you can inject a small sample of your resolved product. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [(Area Major Enantiomer - Area Minor Enantiomer) / (Area Major Enantiomer + Area Minor Enantiomer)] x 100

Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the development of a chiral HPLC separation method.

Problem: I am not seeing any separation (co-elution) of the enantiomers on my chiral column.
  • Potential Cause 1: Inappropriate Mobile Phase. The polarity of the mobile phase is the most critical factor in normal-phase chiral chromatography.

    • Solution: Begin with a standard mobile phase like n-hexane/isopropanol (IPA) at a 90:10 ratio.[1] If co-elution occurs, systematically vary the alcohol modifier (e.g., switch to ethanol or add a small percentage of methanol). The type of alcohol directly influences the hydrogen-bonding interactions between your amine and the CSP.[3]

  • Potential Cause 2: Wrong Chiral Stationary Phase (CSP). While polysaccharide columns are a good starting point, they are not universal.

    • Solution: If extensive mobile phase optimization fails, screen other CSPs. Consider a column with a different selector, such as a Pirkle-type column or a different polysaccharide derivative (e.g., if you started with cellulose, try an amylose-based column).

  • Potential Cause 3: Additives are needed. Basic compounds like amines can exhibit poor peak shape (tailing) and resolution due to strong interactions with residual silanols on the silica support.

    • Solution: Add a small amount of a basic additive to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This will compete for the active sites and dramatically improve peak shape and often, resolution.

Problem: The resolution (Rs) between my enantiomeric peaks is poor (<1.5).
  • Potential Cause 1: Mobile Phase Composition is Sub-optimal. The ratio of the polar modifier (alcohol) to the non-polar solvent (hexane) is too high, causing the enantiomers to elute too quickly without sufficient interaction with the CSP.

    • Solution: Decrease the percentage of the alcohol modifier in the mobile phase. For example, move from a 90:10 hexane/IPA mixture to 95:5 or even 99:1.[1][2] This increases the retention time and allows for more effective chiral recognition.

  • Potential Cause 2: Column Temperature is too high. Enantiomeric separations on polysaccharide CSPs are often enthalpically driven.[2][4]

    • Solution: Lower the column temperature. Running the separation at a reduced temperature (e.g., 15-25 °C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.[1]

  • Potential Cause 3: Flow Rate is too high. A high flow rate can reduce the efficiency of the column and not allow sufficient time for equilibrium between the mobile and stationary phases.

    • Solution: Reduce the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min. This can significantly increase the number of theoretical plates and improve resolution.

Troubleshooting Decision Tree (HPLC)

G start Poor or No HPLC Resolution mp_check Is Mobile Phase Optimized? start->mp_check mp_adjust Adjust Alcohol % (e.g., 20% -> 10% -> 5%) mp_check->mp_adjust No temp_check Is Temperature Optimized? mp_check->temp_check Yes mp_change_alcohol Try Different Alcohol (IPA vs. EtOH) mp_adjust->mp_change_alcohol mp_add_base Add 0.1% DEA or TEA mp_change_alcohol->mp_add_base mp_add_base->mp_check temp_adjust Lower Column Temperature (e.g., 40°C -> 25°C) temp_check->temp_adjust No flow_check Is Flow Rate Optimized? temp_check->flow_check Yes temp_adjust->temp_check flow_adjust Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) flow_check->flow_adjust No column_check Is CSP Appropriate? flow_check->column_check Yes flow_adjust->flow_check column_screen Screen Different CSPs (e.g., Amylose vs. Cellulose) column_check->column_screen No end_node Resolution Achieved column_check->end_node Yes

Caption: A decision tree for troubleshooting poor chiral HPLC resolution.

Troubleshooting Guide: Diastereomeric Salt Resolution

Problem: My diastereomeric salt crystallization is not working (oiling out or no precipitation).
  • Potential Cause 1: Incorrect Solvent. The chosen solvent may be too good a solvent for both diastereomeric salts, or so poor that both precipitate immediately as an amorphous solid or oil.

    • Solution: Solvent screening is essential. Start with a solvent in which the amine and chiral acid are soluble when hot but have limited solubility at room temperature. Alcohols (methanol, ethanol, isopropanol) and acetates (ethyl acetate) are common choices. If the salt "oils out," it means the solubility is too high at the crystallization temperature; try a more non-polar solvent or a solvent mixture. If it crashes out, try a more polar solvent.

  • Potential Cause 2: Supersaturation not achieved correctly. The cooling rate can dramatically affect crystal formation.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Subsequent cooling in an ice bath can maximize the yield.[5]

Problem: The enantiomeric excess (e.e.) of my amine after salt resolution is low.
  • Potential Cause 1: Insufficient Purity of the Diastereomeric Salt. The initial crop of crystals may still contain a significant amount of the more soluble diastereomer.

    • Solution: Perform a recrystallization. Redissolve the filtered crystals in a minimum amount of the hot crystallization solvent and repeat the cooling and filtration process. Each recrystallization step should increase the diastereomeric purity of the salt, and consequently, the enantiomeric purity of the amine after liberation.

  • Potential Cause 2: Inefficient Separation of Diastereomers. The solubility difference between the two diastereomeric salts in the chosen solvent system might not be large enough.

    • Solution: Re-evaluate the chiral resolving agent and the solvent system. A different combination might provide a greater difference in solubility, which is the fundamental driver of the separation.[7] It may be necessary to screen several combinations of chiral acids and solvents to find the optimal system.

Experimental Protocols & Workflows

General Workflow for Chiral Separation

G cluster_0 Separation Strategy hplc Chiral HPLC analysis Analytical Chiral HPLC (Check e.e.%) hplc->analysis salt Diastereomeric Salt Resolution salt->analysis racemate Racemic Amine (5-Methoxy-1,2,3,4-tetra hydronaphthalen-1-amine) racemate->hplc racemate->salt enantiomers Separated Pure Enantiomers analysis->enantiomers G cluster_0 Fractional Crystallization rac_amine Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) Different Solubilities rac_amine->diastereomers chiral_acid Chiral Acid (R-Acid) chiral_acid->diastereomers solid Less Soluble Salt (e.g., R-Amine:R-Acid) Crystallizes Out diastereomers->solid liquid More Soluble Salt (e.g., S-Amine:R-Acid) Stays in Mother Liquor diastereomers->liquid liberation_solid Base Treatment (e.g., NaOH) solid->liberation_solid liberation_liquid Base Treatment (e.g., NaOH) liquid->liberation_liquid r_amine Pure R-Amine liberation_solid->r_amine s_amine Pure S-Amine liberation_liquid->s_amine

Caption: The principle of separating enantiomers via diastereomeric salt formation.

References
  • [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase]. PubMed Central.
  • Zhang, Q., et al. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(5), 539-547.
  • Enein, H. Y., & Ali, I. (2002). HPLC ENANTIOMERIC RESOLUTION OF NOVEL TETRALONE DERIVATIVES ON CELLULOSE AND AMYLOSE BASED CHIRAL STATIONARY PHASES UNDER NORMAL. Journal of Liquid Chromatography & Related Technologies, 25(7), 1077-1084.
  • Zhang, Q., et al. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. ResearchGate.
  • Ferreira, F., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 121-130.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.

Sources

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its common salt forms (e.g., hydrochloride). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for generating reproducible and reliable experimental results. This document is structured as a comprehensive support center, addressing common questions and troubleshooting potential issues related to compound handling.

Section 1: Core Stability Profile & Recommended Storage

This compound is an aminotetralin derivative. Like many amines, its stability is influenced by temperature, atmosphere, light, and the physical form in which it is stored. The primary degradation pathway of concern is oxidation. To mitigate this and other potential degradation, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions

FormShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)Key Considerations
Solid (Powder) 2-8°C, desiccated, dark-20°C, desiccated, dark [1]Must be kept in a tightly sealed container to prevent moisture absorption and oxidation.[1][2]
In Solution (e.g., DMSO, Ethanol) Not Recommended-80°C in single-use aliquots [1]Avoid repeated freeze-thaw cycles. Use anhydrous solvents. Purge headspace with inert gas (Ar or N₂) if possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: My supplier's data sheet says to store the solid compound at room temperature, but this guide recommends -20°C. Which is correct?

A: This is a common point of confusion. Supplier recommendations for room temperature or 4°C storage are often intended for the short duration of shipping and brief holding periods in the lab.[3][4] While the compound may be stable under these conditions for weeks, for long-term storage (i.e., several months to years), storing the solid powder at -20°C is the best practice.[1] This significantly slows down potential degradation processes, ensuring the compound's purity over the entire course of your research projects.

Q2: What is the primary cause of degradation for this compound?

A: The primary concern for aminotetralin derivatives is oxidation. The amine functional group can be susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This is why storage in a tightly sealed container, away from light, and at low temperatures is critical.[1][2] Additionally, some materials to avoid are strong oxidizing agents.[2]

Q3: How should I prepare and store solutions of this compound?

A: For maximum stability, solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO, ethanol) and stored at -80°C.[1] It is imperative to aliquot the stock solution into single-use volumes. This practice prevents the repeated freeze-thaw cycles that can degrade the compound and avoids introducing atmospheric moisture and oxygen into your main stock every time you need to prepare a dilution. See Section 4.2 for a detailed protocol.

Q4: What are the visual signs of compound degradation?

A: While analytical confirmation (e.g., LC-MS, NMR) is the only definitive way to assess purity, visual cues can indicate potential degradation. The solid is often a yellow powder.[2] A significant change in color (e.g., darkening to brown), the appearance of clumping (indicating moisture absorption), or a noticeable decrease in solubility may suggest that the compound has degraded. If you observe these signs, it is recommended to use a fresh, unopened vial of the compound for critical experiments.

Q5: I am using the hydrochloride (HCl) salt form. Do these same storage conditions apply?

A: Yes. While salt forms of amines are generally more stable and less prone to oxidation than the free base, the same storage principles should be applied to ensure maximum long-term integrity. The recommended conditions of -20°C for the solid and -80°C for solutions in aliquots remain the best practice for the hydrochloride salt as well.[1]

Section 3: Troubleshooting Guide

Inconsistent or non-reproducible experimental results can sometimes be traced back to compromised compound integrity. This flowchart provides a logical path to troubleshoot such issues.

G A Inconsistent or Unexpected Experimental Results B Is the compound from a newly opened vial? A->B C How was the solid compound stored? B->C No K Likely not a compound stability issue. Review other experimental parameters (e.g., cell passage, reagent quality, instrument calibration). B->K Yes G Stored at Room Temp / 4°C for an extended period (>1 month) C->G Incorrectly H Stored at -20°C in a tightly sealed container C->H Correctly D How was the stock solution prepared and stored? I Stored at -20°C or -80°C in single-use aliquots D->I Correctly J Stock solution was subjected to multiple freeze-thaw cycles D->J Incorrectly E Potential Issue: Compound Degradation F Action: 1. Prepare fresh stock solution from a new or properly stored vial. 2. Re-run experiment. E->F G->E H->D I->K J->E

Caption: Troubleshooting flowchart for inconsistent experimental results.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Handling Procedure for Solid Compound
  • Equilibration: Before opening, remove the container from the freezer (-20°C) and allow it to sit on the bench for at least 20-30 minutes to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Perform weighing in an environment with controlled, low humidity if possible. Open the container briefly and use a clean spatula to quickly weigh the desired amount of powder.

  • Resealing: Immediately after weighing, securely close the container cap. To displace oxygen, you can gently flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Storage: Promptly return the container to the recommended long-term storage condition (-20°C).

Protocol 4.2: Preparation and Aliquoting of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your experimental system (e.g., DMSO).

  • Dissolution: Add the solvent to the pre-weighed solid compound to achieve the desired stock concentration. Mix thoroughly by vortexing. If necessary, brief sonication in a room temperature water bath can aid dissolution. Visually inspect to ensure all solid has dissolved.

  • Aliquoting: Using calibrated pipettes, immediately dispense the stock solution into single-use, low-binding cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C.[1] When needed, remove a single aliquot and let it thaw completely at room temperature before use. Do not refreeze any unused portion of the thawed aliquot.

References

  • (s)-2-Amino-5-methoxytetralin hydrochloride | 58349-17-0 | MSDS. DC Chemicals. [Link]
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - PubChem.

Sources

Technical Support Center: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN-1-amine). This guide is designed to address common experimental pitfalls, offering scientifically grounded troubleshooting advice and detailed protocols to enhance the success and reproducibility of your work. As Senior Application Scientists, we have compiled these insights based on both established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)
Section 1: Synthesis & Purification Pitfalls

Question: My reductive amination of 5-methoxy-1-tetralone is resulting in very low yields of the desired 1-amine. What are the likely causes?

Answer: Low yields in the reductive amination of 5-methoxy-1-tetralone to form the 1-amine are a frequent challenge. The root cause often lies in one of three areas: imine formation, the reducing agent, or side reactions.

  • Inefficient Imine/Enamine Formation: The crucial first step is the condensation of the tetralone with an amine source (e.g., ammonia or an ammonium salt) to form an intermediate imine or enamine. This is an equilibrium-driven process. If water is not effectively removed, the equilibrium will favor the starting materials, drastically reducing the amount of substrate available for reduction.

    • Troubleshooting: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to physically remove water. Alternatively, adding a dehydrating agent like molecular sieves can be effective. Ensure the pH is weakly acidic (typically pH 4-6) to catalyze imine formation without protonating the amine source excessively, which would render it non-nucleophilic.

  • Reducing Agent Reactivity and Stability: The choice and handling of the reducing agent are critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice due to its selectivity for the protonated imine over the ketone. However, it can be slow. If the reaction is sluggish, byproduct formation can dominate.

    • Sodium Triacetoxyborohydride (STAB): Often a superior choice as it is less toxic and the reaction can be faster. It is, however, moisture-sensitive and should be handled under an inert atmosphere.

    • Catalytic Hydrogenation (H₂/Pd-C): While effective, this method can sometimes lead to over-reduction or side reactions on the aromatic ring if conditions are too harsh (high pressure or temperature).[1] A potential safety hazard exists if the hydrogen flow is not properly controlled, which could lead to an explosion.[1]

    • Troubleshooting: Ensure your reducing agent is fresh and has been stored correctly. For borohydride reagents, perform the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.

  • Competing Side Reactions: The tetralone starting material can participate in undesired reactions. Self-condensation of the ketone can occur under acidic or basic conditions, leading to aldol-type byproducts. Another common issue is the formation of secondary amines if the primary amine product reacts with another molecule of the tetralone.

Question: My crude reaction mixture shows multiple spots on TLC and several peaks in the LC-MS analysis. What are the common byproducts?

Answer: The formation of multiple byproducts is a classic sign of incomplete or non-selective reactions. For the synthesis of 5-MeO-THN-1-amine from 5-methoxy-1-tetralone, the most common impurities are:

  • Unreacted 5-Methoxy-1-tetralone: The most obvious impurity, indicating an incomplete reaction.

  • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: This alcohol is formed if the ketone is reduced directly before imine formation occurs. This is common if the reducing agent is too powerful (like NaBH₄) or if the pH is not optimal for imine formation.

  • Dimeric Secondary Amine: The desired primary amine product can act as a nucleophile, reacting with remaining 5-methoxy-1-tetralone and undergoing a second reductive amination to form a secondary amine dimer.

  • Aromatized Naphthylamine Derivatives: Under harsh acidic or oxidative conditions, the tetralin ring can aromatize.

A patent for the synthesis of the related 5-methoxy-2-tetralone highlights the formation of byproducts like 2-tetralone and 1,6-dimethoxynaphthalene, illustrating the potential for side reactions in this chemical system.[2]

Section 2: Stability & Handling Issues

Question: My purified 5-MeO-THN-1-amine, which was initially colorless, has turned yellow/brown upon storage. What is causing this degradation?

Answer: Amines, particularly those with aromatic rings, are susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom can be readily oxidized, leading to the formation of colored radical cations and subsequent complex degradation products.[3] This process is often catalyzed by:

  • Air (Oxygen): The primary culprit.

  • Light: UV light can provide the energy to initiate oxidation.[4]

  • Trace Metal Impurities: Metal ions can act as catalysts for oxidation.

The degradation pathway can involve the formation of N-oxides and, eventually, polymeric materials, which are intensely colored.

Troubleshooting Workflow for Compound Degradation

Caption: Decision tree for troubleshooting compound discoloration.

Question: What are the best practices for the long-term storage of 5-MeO-THN-1-amine?

Answer: To ensure the long-term stability and potency of your compound, rigorous storage protocols are essential. The key is to mitigate the factors that cause degradation: oxygen, light, and heat.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine functionality.
Temperature -20°C to 4°CSlows the rate of all chemical degradation pathways.[4]
Container Amber Borosilicate Glass VialAmber glass blocks UV light, and borosilicate glass is chemically inert, preventing leaching of contaminants.[4]
Seal PTFE-lined Screw CapProvides an airtight and chemically resistant seal to prevent exposure to air and moisture.[4]
Form Hydrochloride SaltConverting the freebase amine to its hydrochloride salt increases stability by protonating the lone pair on the nitrogen, making it significantly less susceptible to oxidation.
Section 3: Analytical & Characterization Challenges

Question: I am observing significant peak tailing during HPLC analysis of my amine. How can I resolve this?

Answer: Peak tailing is a common problem when analyzing amines via HPLC. It is primarily caused by strong interactions between the basic amine and acidic silanol groups on the surface of standard silica-based C18 columns. This leads to poor peak shape, inaccurate quantification, and reduced resolution.

Solutions:

  • Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase to saturate the acidic silanol sites.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-0.5% to the organic phase. These "sacrificial" amines bind to the silanol groups, preventing your analyte from doing so.

    • Formic Acid or Acetic Acid: Adding a low concentration (0.1%) of acid can protonate the analyte, which may improve its interaction with the stationary phase. It also helps to protonate residual silanols, reducing their interaction with the protonated amine. A combination of a buffer (like ammonium formate) is often ideal.

  • Specialized Columns: Use columns designed for basic compounds.

    • End-capped Columns: These have been chemically treated to reduce the number of free silanol groups.

    • "Base-Deactivated" Columns: Specifically engineered with a very low concentration of surface silanols.

    • Polymer-based Columns: These lack silanol groups entirely but may have different selectivity.

  • Increase Ionic Strength: Using a buffer (e.g., 20-50 mM ammonium formate or phosphate) in the aqueous phase can also help shield the silanol interactions.

Question: How can I definitively confirm the structure and purity of my synthesized 5-MeO-THN-1-amine?

Answer: A multi-technique approach is required for unambiguous characterization and purity assessment. No single method is sufficient.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.[5] You should be able to identify characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons, aliphatic protons of the tetralin ring, and the proton on the carbon bearing the amine group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. Electron Ionization (EI) MS will show characteristic fragmentation patterns that can help confirm the structure.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An optimized method should show a single major peak, and purity is typically reported as a percentage of the total peak area.

  • Elemental Analysis (C, H, N): Provides the percentage composition of the elements. For a pure sample, the experimental values should be within ±0.4% of the calculated theoretical values. This is particularly important for confirming the identity of a new batch or for publication.[1]

Analytical Workflow for Purity Confirmation

G cluster_0 Initial Synthesis cluster_1 Purification cluster_2 Characterization cluster_3 Final Assessment Crude Crude Product Purify Purification (e.g., Column Chromatography) Crude->Purify NMR ¹H & ¹³C NMR Purify->NMR MS LC-MS / HRMS Purify->MS HPLC HPLC Purity Check NMR->HPLC Structure OK? MS->HPLC Mass OK? EA Elemental Analysis HPLC->EA Purity OK? Final Confirmed Structure & Purity >98% EA->Final Composition OK?

Caption: A standard workflow for purification and analytical validation.

Protocols
Protocol 1: Flash Column Chromatography for Purification of Basic Amines

This protocol is designed to mitigate the issues of streaking and poor separation commonly encountered when purifying amines on silica gel.

  • Slurry Preparation:

    • Pre-treat the silica gel. For every 100 g of silica, add 1-2 mL of triethylamine (TEA) to the column solvent (e.g., Hexane/Ethyl Acetate) and mix thoroughly to create a slurry. This deactivates the acidic sites on the silica.

  • Column Packing:

    • Pour the slurry into the column and allow it to pack under light pressure. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Pro-Tip: For better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add 2-3 times its weight in silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with your starting solvent mixture (e.g., 98:2 Hexane/Ethyl Acetate), which should also be treated with 0.5-1% TEA.

    • Gradually increase the polarity of the eluent. The TEA in the mobile phase will continuously passivate the silica, allowing the amine to travel down the column with minimal tailing.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them using TLC. Ensure the TLC mobile phase also contains a small amount of TEA to get a reliable Rf value.

    • Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and can typically be removed by placing the sample under a high vacuum for several hours.

References
  • Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146. [Link]
  • Huang YH, Wang CW, Chen WT, Chen LY, Chang HT. Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Anal. Methods. 2013. [Link]
  • Brandt SD, et al. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Test Anal. 2012. [Link]
  • Sherwood AM, et al. Proposed reaction pathways accounting for the formation of byproducts.
  • Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT. Psychedelic Spotlight. 2024. [Link]
  • Sikkema J, de Bont JA, Poolman B. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125. J Bacteriol. 1991. [Link]
  • Heide M, Reifenrath J, Herrmann A, Engelhard C. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Anal. Methods. 2025. [Link]
  • CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
  • 5-MeO-DMT. Wikipedia. [Link]
  • Banerjee AK, et al. Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone.
  • van der Vaart T, et al. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). J Neurochem. 2022. [Link]
  • Cameron LP, et al. A narrative synthesis of research with 5-MeO-DMT. J Psychopharmacol. 2022. [Link]
  • Yu AM. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Curr Drug Metab. 2008. [Link]
  • (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. SENOVA PHARMA. [Link]
  • Foley D, et al. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PharmaCompass. [Link]
  • C-H, et al.
  • 5-MeO-MiPT. Wikipedia. [Link]
  • 5-MeO-isoDMT. Wikipedia. [Link]
  • Fulmer G, et al. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. 2017. [Link]
  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]
  • 5-MeO-DMT. Partnership to End Addiction. [Link]
  • Hamilton Morris synthesizes 5-MeO-DMT. YouTube. 2021. [Link]
  • Reckweg J, et al. Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]
  • 5-MeO-DMT Therapy Inform
  • Spectroscopic characterization of transition metal impurities in natural montebrasite / amblygonite.
  • Barsuglia J, et al. Characterization of Mystical Experiences Occasioned by 5-MeO-DMT-Containing Toad Bufotoxin and Comparison with Prior Psilocybin Studies.
  • CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
  • From Toad Toxin to Medicine: The Promise of 5-MeO-DMT. Journal of Health Economics and Outcomes Research. 2024. [Link]

Sources

Enhancing the selectivity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine for specific receptor subtypes

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Research Partner From: Lead Application Scientist, Advanced Pharmacology Division Subject: Technical Guidance on Enhancing the Selectivity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN) for Specific Receptor Subtypes

This document serves as a comprehensive technical guide for research teams working to optimize the receptor subtype selectivity of the novel tetralin amine, 5-MeO-THN. Given its structural similarity to known serotonergic and dopaminergic ligands, achieving high selectivity is a critical step in elucidating its mechanism of action and therapeutic potential.[1][2][3][4][5] This guide is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

Here we address initial questions that often arise during the primary screening and characterization phase of a novel ligand like 5-MeO-THN.

Question 1: My initial binding assays show that 5-MeO-THN has significant affinity for both 5-HT1A and 5-HT7 receptors. How can I begin to differentiate these activities and improve selectivity?

Answer: This is a common and expected challenge, as the orthosteric binding sites for many monoamine GPCRs are highly conserved.[6] Your initial strategy should be twofold: functional characterization and preliminary structure-activity relationship (SAR) studies.

  • Functional Assays: Binding affinity (Ki) does not equal functional activity (EC50/IC50). The ligand may be an agonist at one receptor and an antagonist at another. We recommend running a functional assay, such as a [35S]GTPγS binding assay or a cAMP assay, for each receptor.[7] These assays measure G-protein activation and will reveal the efficacy of 5-MeO-THN at each target.[7] A compound that is a potent agonist at 5-HT1A and a weak partial agonist or antagonist at 5-HT7 is already functionally selective.

  • Preliminary SAR: Synthesize a small set of analogs with simple modifications. Based on literature for similar tetralin scaffolds, key positions for modification are the amine, the methoxy group, and positions on the aromatic ring.[8] For example, altering the N-substituent on the amine can dramatically impact affinity and selectivity.[1]

Question 2: I'm observing a high degree of non-specific binding in my radioligand binding assays, which is making it difficult to accurately determine the Ki of my compound. What are the likely causes and solutions?

Answer: High non-specific binding (NSB) is a frequent issue, especially with hydrophobic ligands, and it can obscure your true specific binding signal.[9][10] NSB should ideally be less than 50% of your total binding.[9]

Common Causes & Troubleshooting Steps:

Potential Cause Recommended Solution & Rationale
Radioligand Concentration Too High Reduce the radioligand concentration to at or below its Kd value. Using excessive radioligand saturates low-affinity, non-specific sites.[9]
Insufficient Washing Increase the number and volume of wash steps using ice-cold wash buffer. This helps remove unbound and weakly bound ligand while minimizing dissociation from the target receptor.[9]
Hydrophobic Interactions Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a "protein sink," binding the ligand and other components that would otherwise stick to filters or vials.[9]
Inappropriate Filter Material If using filtration assays, ensure the filter material is appropriate. For hydrophobic compounds, pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce NSB.

If these steps do not resolve the issue, consider titrating the amount of membrane protein used in the assay.[9]

Question 3: What is "functional selectivity" or "biased agonism," and how might it apply to my work with 5-MeO-THN?

Answer: Biased agonism, or functional selectivity, is a critical concept in modern pharmacology.[11][12][13] It describes the ability of a ligand, upon binding to a single GPCR, to preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12][14]

This is highly relevant to your project. 5-MeO-THN might appear non-selective in simple binding or G-protein activation assays. However, it could be strongly biased towards a therapeutic pathway at your target receptor (e.g., G-protein activation at 5-HT1A) while promoting an undesired pathway (e.g., β-arrestin signaling) at an off-target receptor. Characterizing this profile is a sophisticated method for achieving selectivity and can lead to drugs with improved therapeutic windows.[14]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and decision-making guides for advanced experimental challenges.

Troubleshooting Guide 1: My lead compound (5-MeO-THN analog) shows improved binding selectivity but loses functional potency.

This is a classic challenge in medicinal chemistry known as an "activity cliff." It suggests that the modification made to improve selectivity has disrupted a key interaction required for receptor activation.

G start Problem: Improved Ki but decreased EC50 q1 Was the modification made to a group known to be critical for agonism? start->q1 a1_yes Yes (e.g., basic amine) q1->a1_yes Likely Cause a1_no No (e.g., distal aromatic ring) q1->a1_no sol1 Strategy 1: Restore Agonist Pharmacophore - Re-evaluate the modification. - Can a bioisosteric replacement  maintain selectivity while  restoring the key interaction? a1_yes->sol1 q2 Does the modification introduce significant steric bulk or alter the ligand's conformation? a1_no->q2 a2_yes Yes q2->a2_yes Possible Cause a2_no No q2->a2_no sol2 Strategy 2: Conformational Analysis - Use computational modeling to predict  the bound conformation. - Synthesize conformationally restricted  analogs to test hypotheses. a2_yes->sol2 sol3 Strategy 3: Explore Efficacy-Driven Selectivity - The modification may have induced a shift  from full to partial agonism. - This can be a valid path to selectivity if the  off-target efficacy is reduced even more. a2_no->sol3

Expert Insight: Often, the solution lies in subtle structural changes. For tetralin amines, the stereochemistry at the C1 position is crucial and can influence selectivity between D2 and α1 receptors, even when 5-HT1A affinity is unchanged between enantiomers.[2] Re-examine the synthesis to ensure chiral purity. Furthermore, structure-activity relationship studies on similar scaffolds like 8-OH-DPAT have shown that C1 substitutions are more favorable for maintaining 5-HT1A activity than substitutions at other positions.[8]

Protocol 1: Standard Operating Procedure for Gi-Coupled GPCR cAMP Inhibition Assay

This protocol is designed to determine the functional potency (IC50) of an agonist like 5-MeO-THN at a Gi-coupled receptor (e.g., 5-HT1A), where receptor activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[15]

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., 5-MeO-THN) and reference agonist (e.g., 8-OH-DPAT).

  • cAMP detection kit (e.g., Promega GloSensor™, PerkinElmer AlphaScreen™).[16][17]

Step-by-Step Methodology:

  • Cell Preparation:

    • The day before the assay, seed the 5-HT1A-HEK293 cells into white, opaque 384-well plates at a density of 3,000-5,000 cells/well.[17]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Perform a serial dilution in assay medium to create a concentration range that will span the expected IC50 (e.g., from 10 µM to 10 pM).

  • Assay Execution:

    • Gently remove the culture medium from the cells.

    • Add 10 µL of your diluted test compound or reference agonist to the appropriate wells.

    • Incubate for 15 minutes at room temperature. This is the agonist pre-incubation step.

    • Prepare a solution of Forskolin in assay medium at a concentration that yields ~80% of its maximal cAMP stimulation (this "EC80" concentration must be predetermined).

    • Add 10 µL of the Forskolin EC80 solution to all wells (except for baseline controls).

    • Incubate for an additional 20-30 minutes at room temperature.

  • Signal Detection:

    • Following the manufacturer's protocol for your chosen cAMP kit, add the lysis buffer and detection reagents.[15][18]

    • Incubate as required (typically 30-60 minutes).

    • Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from untreated cells as 0%.

    • Plot the normalized response against the log concentration of your compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the Forskolin-stimulated cAMP production).

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution seed Seed 5-HT1A-HEK293 cells in 384-well plate incubate_overnight Incubate Overnight seed->incubate_overnight add_compound Add Test Compound (15 min incubation) add_forskolin Add Forskolin (EC80) (30 min incubation) add_detection Add cAMP Detection Reagents (Lysis & Incubation) read_plate Read Luminescence

Part 3: Advanced Strategies for Selectivity Enhancement

When standard SAR approaches yield diminishing returns, more advanced strategies may be required.

Strategy 1: Allosteric Modulation

Instead of competing with the endogenous ligand at the orthosteric site, an allosteric modulator binds to a distinct, less-conserved site on the receptor.[6] This can offer a higher degree of receptor subtype selectivity.[6] A negative allosteric modulator (NAM) could be developed to reduce the affinity or efficacy of the endogenous ligand at an off-target receptor without affecting the primary target.

Strategy 2: Rational, Structure-Based Design

As high-resolution crystal or cryo-EM structures of GPCRs become more available, computational chemistry can guide ligand design.[19] Docking your lead compound into homology models or actual structures of your target and off-target receptors can reveal subtle differences in the binding pockets.[20] These differences, such as a single amino acid substitution, can be exploited to design new analogs with improved selectivity.[19][20]

Strategy 3: Kinetic Selectivity

This approach focuses on the binding kinetics (kon and koff rates) rather than just equilibrium affinity (Kd). A compound with a fast association rate (kon) and a very slow dissociation rate (koff) at the target receptor, but faster kinetics at off-targets, can achieve a prolonged duration of action at the desired site. This "kinetic selectivity" can be a powerful tool for improving the therapeutic index.

We trust this guide will provide valuable insights and practical solutions for your research. Our team remains available for further consultation.

References

  • Smith, J. S., Lefkowitz, R. J., & Rajagopal, S. (2018). Biased agonism: an emerging paradigm in GPCR drug discovery. Nature Reviews Drug Discovery.
  • Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). G Protein-Coupled Receptor Biased Agonism. Journal of Medicinal Chemistry.
  • Kenakin, T., & Christopoulos, A. (2013). Biased agonism: an emerging paradigm in GPCR drug discovery. ResearchGate.
  • Mokrosz, M. J., et al. (1993). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry.
  • Galandrin, S., Oligny-Longpré, G., & Bouvier, M. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Methods in Molecular Biology.
  • Mokrosz, J. L., et al. (1994). Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry.
  • Synapse, P. (2024). Selectivity Dilemma: Why AI Struggles to Design Highly Targeted GPCR Ligands. Patsnap.
  • Dror, R. O., et al. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature Chemical Biology.
  • Marti-Solano, M., et al. (2024). Biased Agonism or “Biaism” for Dummies: A Commentary. MDPI.
  • Kim, H., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI.
  • Cacciari, B., et al. (1999). 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of Medicinal Chemistry.
  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Synapse, P. (2024). How can off-target effects of drugs be minimised? Patsnap.
  • Perrone, R., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience.
  • Reddit User. (2016). Help with troubleshooting my radioligand competition binding assay. r/pharmacology on Reddit.
  • Lu, C., et al. (2022). Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target. Journal of Biological Chemistry.
  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Signal Transduction Protocols.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology.
  • Sharma, A., et al. (2015). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Current Topics in Medicinal Chemistry.
  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry.
  • Suomivuori, C. M., et al. (2023). Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR. Science Signaling.
  • Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling.
  • Carusillo, A., & Santaeularia, M. L. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • GEN (Genetic Engineering & Biotechnology News). (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube.
  • Karim, M. F., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences.
  • Parrish, D. A., et al. (2016). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience.
  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry.
  • Satała, G., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Protocol Refinement for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the radiolabeling of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key ligand for investigating the serotonin 1A (5-HT1A) receptor system.[1][2][3] The content is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for understanding the radiolabeling process.

Q1: What is this compound and why is it radiolabeled?

A1: this compound is a structural analog of serotonin and acts as a potent ligand for the 5-HT1A receptor.[1][3] These receptors are densely expressed in brain regions like the hippocampus and cortex and are implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression.[1][2] By radiolabeling this molecule, typically with a positron-emitting isotope like Carbon-11 ([¹¹C]), it can be used as a radiotracer for Positron Emission Tomography (PET) imaging.[1][4] This allows for the non-invasive in vivo quantification and mapping of 5-HT1A receptors, providing critical insights for drug development and neurological research.

Q2: What is the most common radiolabeling strategy for this compound?

A2: The most prevalent and robust method for labeling this compound is through N-methylation of the primary amine using a high-specific-activity ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5][6] [¹¹C]Methyl triflate is often preferred for its higher reactivity, which is particularly beneficial for substrates like arylamines where nucleophilicity is reduced.[6] The reaction involves the nucleophilic attack of the primary amine on the electrophilic [¹¹C]methyl group, forming the N-[¹¹C]methylated product.

Q3: What are the critical starting materials and reagents?

A3:

  • Precursor: The non-radiolabeled starting material, this compound. The quality and stability of the precursor are paramount for achieving reproducible and high radiochemical yields.[7]

  • Radioisotope Precursor: High-purity [¹¹C]carbon dioxide ([¹¹C]CO₂) produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5]

  • Methylating Agent: [¹¹C]Methyl iodide or [¹¹C]methyl triflate, synthesized in-line from [¹¹C]CO₂.[5]

  • Solvents & Bases: Anhydrous, high-purity solvents (e.g., DMF, Acetone) and a suitable base to facilitate the methylation reaction. The choice of base can significantly impact reaction speed and yield.[6]

Q4: What are the essential Quality Control (QC) tests for the final radiopharmaceutical product?

A4: Before administration, the final product must undergo a series of QC tests to ensure it meets established safety and efficacy standards, often guided by pharmacopeias (e.g., USP, EP).[8][9][10] Key tests include:

  • Visual Inspection: The solution must be clear, colorless, and free of particulate matter.[11]

  • pH: The pH should be within a physiologically acceptable range, typically between 5.0 and 7.5.[8][9]

  • Radionuclidic Identity & Purity: Confirmed by measuring the half-life of the radioisotope and using gamma-ray spectroscopy to ensure the photopeak is at 511 keV.[11][12]

  • Radiochemical Purity (RCP): This is the most critical test, ensuring that the radioactivity is primarily (>95%) in the desired chemical form. It is determined using radio-High-Performance Liquid Chromatography (radio-HPLC).[12][13]

  • Specific Activity (SA): Measures the ratio of radioactivity to the total mass of the compound. High specific activity is crucial for receptor imaging to avoid pharmacological effects.

  • Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining organic solvents from the synthesis to ensure they are below safety limits.[8][11]

  • Bacterial Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test to ensure the product is free from pyrogens.[8]

  • Sterility: The final product must be sterile. This test is often performed retrospectively due to the short half-life of ¹¹C.[11]

Section 2: Experimental Workflow & Protocol

This section details a representative automated protocol for the synthesis of [¹¹C] N-methyl-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Workflow Overview

The process begins with the production of [¹¹C]CO₂ and its conversion to [¹¹C]CH₃I, followed by the radiolabeling reaction, HPLC purification, and final formulation.

G cluster_0 Phase 1: Isotope Production cluster_1 Phase 2: Radiosynthesis cluster_2 Phase 3: Purification & Formulation Cyclotron [11C]CO2 Production (14N(p,α)11C) Gas_Processing [11C]CH3I Synthesis (Gas Phase Method) Cyclotron->Gas_Processing [11C]CO2 delivery Reaction Radiolabeling Reaction Precursor + [11C]CH3I Gas_Processing->Reaction Trap [11C]CH3I in reactor Quench Reaction Quench Reaction->Quench HPLC Semi-Preparative Radio-HPLC Purification Quench->HPLC Inject crude mixture Formulation SPE Formulation (Solvent Exchange) HPLC->Formulation Collect Product Peak QC Final Quality Control (RCP, pH, etc.) Formulation->QC Final_Product Final_Product QC->Final_Product Final Product for Injection

Caption: Automated workflow for [¹¹C] radiolabeling.

Step-by-Step Protocol
  • [¹¹C]Methyl Iodide Synthesis:

    • Produce [¹¹C]CO₂ via proton bombardment of a nitrogen gas target.

    • Transfer the [¹¹C]CO₂ to an automated synthesis module.

    • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ over a nickel catalyst.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination with gaseous iodine at high temperature.

  • Radiolabeling Reaction:

    • Prepare a solution of the precursor (this compound, ~1 mg) in a suitable solvent (e.g., 200 µL acetone or DMF).

    • Trap the gaseous [¹¹C]CH₃I in the reaction vessel containing the precursor solution at low temperature (e.g., -10 °C).

    • Seal the vessel and heat to an optimized temperature (e.g., 80-100 °C) for a set time (e.g., 3-5 minutes) to facilitate the N-methylation.

  • HPLC Purification:

    • Quench the reaction by adding HPLC mobile phase (e.g., 1 mL).

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase C18 HPLC column.[14]

    • Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from unreacted precursor and other impurities.

    • Monitor the eluent with a UV detector (for the cold standard) and a radiation detector.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak).

    • Wash the cartridge with sterile water for injection to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol (~0.5 mL).

    • Dilute the ethanol solution with sterile saline to achieve the final desired concentration and an ethanol content below 10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q: My Radiochemical Yield (RCY) is consistently low (<10%). What are the likely causes and solutions?

A: Low RCY is a common issue with multiple potential sources. A systematic approach is required to diagnose the problem.

G cluster_checks cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Low Radiochemical Yield Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_System 3. Inspect Synthesis Module Start->Check_System Sol_Precursor Use fresh, validated precursor. Confirm identity/purity via LC-MS/NMR. Check_Reagents->Sol_Precursor Precursor degradation? Sol_Solvent Use fresh, anhydrous solvents. Check for peroxides. Check_Reagents->Sol_Solvent Solvent quality? Sol_Temp Optimize temperature. (Too low = slow; Too high = degradation) Check_Conditions->Sol_Temp Temperature optimal? Sol_Time Optimize reaction time. (Too short = incomplete reaction) Check_Conditions->Sol_Time Time sufficient? Sol_Amount Adjust precursor amount. (0.5-1.5 mg is a typical range) Check_Conditions->Sol_Amount Precursor amount correct? Sol_Leak Perform leak test on module. Ensure gas-tight fittings. Check_System->Sol_Leak System leaks? Sol_Trap Check efficiency of [11C]CH3I trap. Ensure proper cooling. Check_System->Sol_Trap Poor trapping efficiency?

Sources

Validation & Comparative

Validating the purity of synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Validation of Synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction: The Criticality of Purity in Amine Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure presents a chiral center and multiple functional groups, making it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis. The presence of unreacted starting materials, intermediates, or side-products can significantly impact the yield, safety, and efficacy of subsequent reactions and final drug products. Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reliable scientific outcomes.

This guide details an integrated, multi-technique approach to purity validation, ensuring that the identity, quantity, and nature of any impurities are thoroughly characterized.

Understanding Potential Impurities from Synthesis

A common synthetic route to this compound involves the reductive amination of its corresponding ketone, 5-methoxy-1-tetralone. Another approach starts from 1,6-dimethoxynapthalene.[1] Key potential impurities may include:

  • Starting Materials : Unreacted 5-methoxy-1-tetralone.

  • Intermediates : The corresponding imine intermediate, if the reduction is incomplete.

  • By-products : Products from over-reduction or side reactions involving the amine or aromatic ring.

  • Reagents & Solvents : Residual reagents (e.g., borohydrides) and solvents used during the reaction and workup.

A robust analytical strategy must be capable of separating and detecting these structurally similar compounds.

Orthogonal Analytical Techniques for Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A comprehensive assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This guide compares the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Thin-Layer Chromatography (TLC), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, offering high-resolution separation and precise quantification of the main component and its impurities.[2]

  • Principle of Operation : HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like our target amine, a reversed-phase (RP-HPLC) method is most effective, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Expertise & Causality : The choice of a C18 column is logical due to the molecule's aromatic ring and aliphatic portions. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is selected to achieve optimal retention and peak shape. An acidic buffer (e.g., with formic or trifluoroacetic acid) is crucial to protonate the amine, ensuring its solubility in the mobile phase and preventing peak tailing on the silica-based stationary phase. UV detection is ideal, as the substituted naphthalene ring possesses a strong chromophore.[3]

  • Trustworthiness : The method's validity is established through system suitability tests (e.g., peak symmetry, theoretical plates) and validation parameters including linearity, accuracy, and precision.[4] The use of a single marker for quantitative analysis of multiple components (QAMS) can be a powerful extension of this technique.[4]

Experimental Protocol: Reversed-Phase HPLC for Purity Assay

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 230 nm and 280 nm.

  • Sample Preparation : Accurately weigh ~1 mg of the synthesized amine and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis : Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled insight into molecular structure, making it the definitive method for structural confirmation and identification of impurities.

  • Principle of Operation : NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency, producing a unique spectral fingerprint.

  • Expertise & Causality : For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the aliphatic protons of the tetralin ring system.[5][6] Impurities, even in small amounts, will often present their own unique signals that do not overlap perfectly with the main compound, allowing for their detection and, potentially, identification. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value that is independent of the analyte's response factor.

  • Trustworthiness : The structural assignment is self-validating through the combination of chemical shifts, coupling constants (J-values), and integration values. 2D NMR techniques like COSY and HSQC can further confirm connectivity.

Data Interpretation: Expected ¹H NMR Signals (in CDCl₃)

  • Aromatic Protons : Multiplets between ~6.7-7.2 ppm.

  • Amine Proton (NH) : A broad singlet, position variable depending on concentration and solvent.

  • Methoxy Protons (OCH₃) : A sharp singlet around ~3.8 ppm.

  • Benzylic Proton (CH-N) : A multiplet near the aromatic region.

  • Aliphatic Protons (CH₂) : A series of complex multiplets in the upfield region (~1.5-3.0 ppm).

Mass Spectrometry (MS)

MS is an essential tool for confirming the molecular weight of the synthesized compound and identifying the mass of unknown impurities.

  • Principle of Operation : MS ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

  • Expertise & Causality : Electrospray Ionization (ESI) is the preferred ionization technique for this amine as it is a soft method that typically produces the protonated molecular ion [M+H]⁺. For our target (MW = 177.24 g/mol ), we expect a strong signal at m/z 178.2. When coupled with a separation technique (LC-MS or GC-MS), it allows for the assignment of molecular weights to the impurity peaks observed in the chromatogram, which is a critical step in impurity identification.[7]

  • Trustworthiness : High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy (to within a few ppm), which allows for the unambiguous determination of the elemental formula.[5]

Experimental Protocol: LC-MS Analysis

  • LC System : Use the same HPLC conditions as described previously.

  • MS System : Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode : Positive Ion Mode.

  • Scan Range : m/z 50-500.

  • Data Analysis : Extract the ion chromatogram for the expected [M+H]⁺ of the product (m/z 178.2) and search for other m/z values corresponding to impurity peaks in the total ion chromatogram (TIC).

Ancillary and Complementary Techniques

TLC is a rapid, cost-effective qualitative technique ideal for monitoring reaction progress and for preliminary purity checks.[8]

  • Application : A spot of the sample is applied to a silica gel plate, which is then developed in a solvent chamber. The separation is based on polarity.

  • Protocol :

    • Stationary Phase : Silica gel 60 F₂₅₄ plate.

    • Mobile Phase : A mixture of a nonpolar and a polar solvent, such as 70:30 Hexane:Ethyl Acetate with 1% triethylamine (to prevent amine tailing).

    • Visualization : UV light (254 nm) and staining with a potassium permanganate or ninhydrin solution.[8] Ninhydrin is particularly useful as it specifically visualizes primary and secondary amines.[8]

FTIR is used for the confirmation of functional groups present in the molecule.[9] While not a primary tool for quantification, it can quickly confirm the identity of the synthesized material and detect gross impurities that have different functional groups.[10]

  • Expected Peaks (cm⁻¹) :

    • N-H Stretch (Amine) : ~3300-3400 (typically two bands for a primary amine).

    • C-H Stretch (Aromatic) : ~3000-3100.

    • C-H Stretch (Aliphatic) : ~2850-2950.

    • C=C Stretch (Aromatic) : ~1580-1600 and ~1450-1500.

    • C-O Stretch (Aryl Ether) : ~1250.

For crystalline solids, DSC provides an elegant and absolute method for purity determination based on the van't Hoff equation.[11]

  • Principle : Impurities in a crystalline substance cause a depression and broadening of its melting point.[12][13] DSC measures the heat flow required to melt the sample, and the shape of the melting endotherm can be used to calculate the mole percent purity.[14]

  • Strengths : It is an absolute method that does not require reference standards for the impurities.[2] It is particularly effective for detecting eutectic impurities that might co-elute in chromatography.[11]

  • Limitations : The compound must be crystalline, thermally stable up to its melting point, and preferably >98% pure for accurate results.[14]

Comparative Summary and Integrated Strategy

No single technique is sufficient. A logical, tiered approach provides the most reliable validation of purity.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Validation_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Structural Elucidation & Identification cluster_2 Quantitative Purity & Impurity Profiling TLC TLC (Qualitative Check) NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) TLC->NMR FTIR FTIR (Functional Groups) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC-UV/DAD (Quantitative Purity) MS->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS DSC DSC (Optional) (Absolute Purity) HPLC->DSC Report Certificate of Analysis HPLC->Report LCMS->Report DSC->Report Synthesis Synthesized Product Synthesis->TLC Synthesis->FTIR

Caption: Integrated workflow for purity validation.

Comparison of Analytical Techniques
TechniquePrimary PurposeQuantitationImpurity ID CapabilityThroughputKey Advantage
HPLC Purity & Impurity ProfilingExcellentLimited (by UV)MediumHigh precision and resolving power for isomers.
NMR Structure ConfirmationGood (with standard)ExcellentLowUnambiguous structure elucidation.
LC-MS Impurity IdentificationSemi-quantitativeExcellentMediumProvides molecular weight of unknown impurities.
FTIR Functional Group IDNoPoorHighFast, simple confirmation of compound class.
TLC Reaction MonitoringNoPoorHighRapid, low-cost qualitative assessment.
DSC Absolute PurityExcellentNoMediumAbsolute method, no standards needed for impurities.[2]

Conclusion

requires a multi-faceted analytical strategy. While HPLC serves as the primary tool for quantification, its data must be contextualized with definitive structural information from NMR and MS. Ancillary techniques like TLC and FTIR provide rapid, cost-effective checks throughout the synthesis and purification process. For crystalline materials, DSC offers a powerful, absolute measure of purity that complements chromatographic methods. By integrating these techniques, researchers and drug developers can establish a high degree of confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific work.

References

  • Mullangi, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Mathot, V. B. F. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate.
  • Creative Biolabs. Purity Determination by DSC. Creative Biolabs.
  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. AKJournals.
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho.
  • PrepChem.com. Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.
  • Banerjee, A. K., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate.
  • Supporting Information. (N.d.). Unspecified Source.
  • The Royal Society of Chemistry. (N.d.). Contents. The Royal Society of Chemistry.
  • PrepChem.com. Synthesis of 5-Methoxy-2-tetralone. PrepChem.com.
  • Arya, B. D., & Malik, N. (2015). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. WWJMRD.
  • Agilent. (N.d.). A Comprehensive Guide to FTIR Analysis. Agilent.
  • Singh, R. K., et al. (2020). FTIR INTERPRETATION OF DRUGS. RJPN.
  • SpectraBase. (N.d.). 5-Methoxy-1-tetralone - Optional[1H NMR] - Spectrum. SpectraBase.
  • The Royal Society of Chemistry. (N.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Chemistry Hall. (N.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Wang, L., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
  • PubChem. (N.d.). 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. PubChem.
  • Popiołek, Ł., & Mazur, A. (N.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Banerjee, A. K., et al. (2019). Isopropylation of 6-Methoxy-1-tetralone. ResearchGate.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN). As a compound of interest in neuroscience and pharmaceutical research, ensuring the accuracy, precision, and reliability of its measurement is paramount for generating reproducible data and meeting regulatory standards.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and validate the most appropriate analytical technique for their specific application. The methodologies presented are grounded in established principles and validated against internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy framework.[1][2][3]

Introduction to the Analyte and the Imperative for Validated Methods

This compound is a substituted aminotetralin derivative. Its structure, featuring a primary amine and a methoxy group on a tetralin core, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. With a molecular weight of approximately 191.27 g/mol and a pKa influenced by the primary amine, its behavior in different chromatographic systems can be predicted and optimized.

The validation of any analytical method is a regulatory requirement and a cornerstone of good scientific practice.[1] It provides documented evidence that a procedure is fit for its intended purpose, ensuring that the data generated is reliable and accurate.[3][4] For a compound like 5-MeO-THN, which may be investigated in complex matrices such as plasma, brain tissue, or in-vitro assay buffers, a validated method guarantees specificity—the ability to measure the analyte unequivocally in the presence of other components.[3][5]

This guide will focus on two prevalent and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: This technique is a workhorse in many analytical laboratories. It is robust, cost-effective, and suitable for quantifying analytes that possess a UV chromophore, which the aromatic ring of 5-MeO-THN provides. Its primary limitation is potential interference from matrix components or impurities that absorb at the same wavelength, which can compromise selectivity and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and unparalleled selectivity.[6] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can definitively identify and quantify the analyte even at very low concentrations in highly complex matrices.[7][8] This makes it the gold standard for bioanalytical studies, such as pharmacokinetics.[6][7] While powerful, the instrumentation is more expensive and requires greater operator expertise.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for sample analysis using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Sample Collection (e.g., Plasma) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 a1 Injection into HPLC System p5->a1 a2 Reversed-Phase C18 Column Separation a1->a2 a3 UV Detection (e.g., 220 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: General workflow for HPLC-UV analysis of 5-MeO-THN.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Sample Collection (e.g., Plasma, 20 µL) p2 Addition of Internal Standard (e.g., Deuterated 5-MeO-THN) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Dilution p4->p5 a1 Injection into UPLC/HPLC System p5->a1 a2 Gradient Elution on C18 Column a1->a2 a3 Electrospray Ionization (ESI+) Source a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: General workflow for LC-MS/MS analysis of 5-MeO-THN.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation. The choices within are justified based on the physicochemical properties of 5-MeO-THN and established analytical practices for similar psychoactive compounds.[9][10]

Protocol 1: HPLC-UV Method

Causality: This method is designed for applications where analyte concentrations are expected to be relatively high (e.g., in-vitro assays, chemical synthesis quality control) and sample matrices are clean. A C18 column is chosen for its versatility in retaining moderately polar compounds like 5-MeO-THN through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is standard for reversed-phase chromatography, and the acidic pH ensures the primary amine is protonated, leading to sharp, symmetrical peaks.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of 5-MeO-THN in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

    • For sample preparation from a simple matrix (e.g., buffer), dilute the sample to fall within the calibration range. For complex matrices, a protein precipitation or liquid-liquid extraction step is required.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Validation Procedure:

    • Follow ICH guidelines Q2(R1) for validation.[2]

    • Specificity: Analyze blank matrix to ensure no interfering peaks at the retention time of 5-MeO-THN.

    • Linearity: Analyze the calibration curve standards in triplicate and perform a linear regression.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, 40 µg/mL) on three different days.

Protocol 2: LC-MS/MS Method

Causality: This ultra-sensitive method is ideal for bioanalysis where analyte concentrations are low and the matrix is complex (e.g., plasma pharmacokinetics).[7] A small sample volume is used, which is advantageous in preclinical studies.[6] Protein precipitation is a simple and effective sample clean-up method.[8] The use of a stable isotope-labeled internal standard (e.g., 5-MeO-THN-d4) is critical for correcting for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.[10] Positive electrospray ionization (ESI+) is selected because the primary amine is readily protonated. The MRM transition is highly specific to the analyte's structure.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of 5-MeO-THN and a 1 mg/mL stock of the internal standard (IS) in methanol.

    • Create calibration standards in the relevant biological matrix (e.g., blank plasma) ranging from sub-ng/mL to hundreds of ng/mL (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL).

    • Prepare a working IS solution (e.g., 100 ng/mL) in acetonitrile.

    • To 20 µL of sample, standard, or QC, add 100 µL of the working IS solution. Vortex to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Source: ESI, Positive Mode.

    • MRM Transitions (Hypothetical):

      • 5-MeO-THN: Q1 m/z 192.2 → Q3 m/z 175.2 (loss of NH3)

      • 5-MeO-THN-d4 (IS): Q1 m/z 196.2 → Q3 m/z 179.2

  • Validation Procedure:

    • Conduct a full validation according to regulatory bioanalytical method validation guidelines.

    • Assess specificity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), lower limit of quantitation (LLOQ), recovery, and matrix effect.[10]

Performance Comparison and Validation Data

The following table summarizes the expected performance characteristics for the two methods, based on typical results for similar analytes found in the literature.[4][10] Cross-validation would involve analyzing the same set of QC samples by both methods to ensure that the results are comparable within an acceptable bias range.[11]

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Guideline Reference
Specificity Moderate; susceptible to co-eluting, UV-active interferences.High; based on specific MRM transition.[2][3]
Linearity (R²) ≥ 0.995≥ 0.998[4]
Range ~0.1 - 50 µg/mL~0.1 - 500 ng/mL[5]
Lower Limit of Quantitation (LLOQ) ~100 ng/mL~0.1 ng/mL[4][10]
Accuracy (% Recovery) 90 - 110%85 - 115%[3][5]
Precision (%RSD) < 10%< 15%[3][5]
Sample Volume ~100 µL (post-extraction)~20 µL[6]
Throughput ModerateHighN/A
Cost LowHighN/A

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The selection of the optimal method is contingent upon the specific requirements of the study.

  • For routine analysis in non-complex matrices where sensitivity is not a primary concern, the HPLC-UV method offers a robust, reliable, and cost-effective solution. Its validation against ICH guidelines ensures data integrity for applications like chemical process control and formulation analysis.

  • For bioanalytical applications, such as pharmacokinetic, toxicokinetic, or metabolism studies, the LC-MS/MS method is unequivocally the superior choice. Its exceptional sensitivity and selectivity are necessary to accurately measure the low concentrations typically encountered in biological fluids and tissues.[7][8]

A cross-validation exercise is recommended if a study transitions from using one method to another (e.g., from early-stage HPLC-UV to preclinical LC-MS/MS) to ensure the continuity and comparability of the data generated throughout the drug development lifecycle.[11] This rigorous approach to analytical science underpins the generation of high-quality, defensible data essential for advancing scientific research and pharmaceutical development.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2101–2107.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10727609, (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12280574, (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved from PubChem.
  • National Institutes of Health. (n.d.). Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation.
  • PubMed. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study.
  • MDPI. (2023). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species.
  • SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply.
  • CUNY Academic Works. (2024). Development and Validation of an Analytical Method for the Determination of Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
  • Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology.
  • ResearchGate. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study.
  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.

Sources

A Comparative Efficacy Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and Other Serotonin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with other well-characterized serotonin agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, supported by experimental data and detailed protocols to facilitate reproducible research.

Introduction to Serotonin Receptors and Agonist Pharmacology

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and pathological processes in the central nervous system. The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The development of selective agonists for these receptors is a cornerstone of modern neuropharmacology, with applications in treating depression, anxiety, psychosis, and migraine, among other conditions.[1]

The efficacy of a serotonin agonist is determined by its binding affinity (Ki) for a specific receptor subtype and its ability to elicit a functional response upon binding, quantified by its potency (EC50) and maximal effect (Emax). This guide will focus on comparing this compound, a member of the aminotetralin class of compounds, with established serotonin agonists: 8-OH-DPAT (a potent 5-HT1A agonist), Buspirone (a partial 5-HT1A agonist), and DOI (a 5-HT2A/2C agonist).

Pharmacological Profile of this compound

Inferred Activity Profile:

Based on SAR studies of related aminotetralin derivatives, it is hypothesized that this compound will exhibit affinity for 5-HT1A and potentially 5-HT2 family receptors. The methoxy group at the 5-position is a common feature in several potent 5-HT1A and 5-HT7 receptor ligands.[1] The placement of the amine at the 1-position of the tetralin ring is less common than the 2-position found in classic compounds like 8-OH-DPAT. This structural alteration is likely to influence both receptor affinity and functional efficacy. Further experimental characterization is essential to definitively establish its pharmacological profile.

Comparative Efficacy of Selected Serotonin Agonists

To provide a clear comparison, the following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of 8-OH-DPAT, Buspirone, and DOI at key serotonin receptor subtypes.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT2A5-HT2C5-HT7
8-OH-DPAT ~1[3]>1000[4]>1000>1000466[3]
Buspirone 12.1[5]>1000>1000[6]>1000-
DOI >1000>10000.72.4-

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) at Key Serotonin Receptors

CompoundReceptorAssay TypeEC50 (nM)
8-OH-DPAT 5-HT1AcAMP Inhibition~10
5-HT4-likecAMP Accumulation6.4[7]
Buspirone 5-HT1ATyrosine Hydroxylation Inhibition48,400[8]
5-HT1AG-protein activation15 - 186[9]
DOI 5-HT2ACalcium Mobilization1230[10]
5-HT2C--

Note: EC50 values represent the concentration of an agonist that gives half of the maximal response.

Experimental Protocols for Assessing Serotonin Agonist Efficacy

To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are provided below.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

ReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Expressing Receptor of Interest Homogenization Homogenization in Buffer CellCulture->Homogenization Centrifugation Centrifugation to Isolate Membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubate Membranes with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation CompetitionCurve Generate Competition Curve Scintillation->CompetitionCurve KiCalculation Calculate Ki Value (Cheng-Prusoff Equation) CompetitionCurve->KiCalculation

Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known non-labeled ligand.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Second Messenger Modulation

This assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger.

Signaling Pathway Diagram:

cAMP_Inhibition Agonist Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor binds G_protein Gi Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates

Caption: 5-HT1A receptor-mediated inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test agonist.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay directly measures the activation of G-proteins by a receptor agonist.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filtermat.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This guide provides a framework for the comparative analysis of this compound and other serotonin agonists. While the pharmacological profile of this compound requires further experimental elucidation, the provided data for the established agonists 8-OH-DPAT, Buspirone, and DOI offer a solid baseline for comparison. The detailed experimental protocols and diagrams are intended to empower researchers to conduct rigorous and reproducible studies in the pursuit of novel therapeutics targeting the serotonergic system.

References

  • PubMed.
  • PubMed. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. buspirone. [Link]
  • PubMed.
  • LSU Scholarly Repository. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. [Link]
  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]
  • PubMed. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. [Link]
  • RCSB PDB. 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY.
  • National Institutes of Health. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model. [Link]
  • Dr. Oracle. What is the effect of Buspar (buspirone) on the 5-HT2 receptor? [Link]
  • ResearchGate. EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. [Link]
  • ProQuest. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. [Link]
  • PubMed. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. [Link]
  • PubMed Central. The discovery, structure, and function of 5-HTR1E serotonin receptor. [Link]
  • Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]
  • Wikipedia. 5-MeO-AMT. [Link]
  • Psychopharmacology Institute. 5-HT1A Receptors in Psychopharmacology. [Link]
  • Wikipedia. 5-HT receptor. [Link]
  • The Good Drug Guide. Buspirone ( Buspar ) and the serotonin 5-HT1a receptors. [Link]
  • PubMed.
  • PubMed Central. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. [Link]
  • PubMed. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
  • Steris Healthcare Pvt Ltd. BUSPIRUN 5 Buspirone Hydrochloride 5 mg. [Link]
  • PubMed Central. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]
  • PubMed Central. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. [Link]
  • Reagentia. (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1 x 250 mg). [Link]
  • PubMed. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. [Link]
  • PubMed. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. [Link]
  • National Center for Biotechnology Information. Serotonin 2A (5-HT2A)
  • National Institutes of Health.
  • PubMed.
  • PubMed Central. Effects of a selective 5-HT2 agonist, DOI, on 5-HT neuronal firing in the dorsal raphe nucleus and 5-HT release and metabolism in the frontal cortex. [Link]
  • PubMed Central.
  • Pharmacompass. (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. [Link]
  • PubMed. Chronic buspirone treatment decreases 5-HT1B receptor densities and the serotonin transporter but increases the density of 5-HT2A receptors in the bulbectomized rat model of depression: an autoradiographic study. [Link]
  • Wikipedia. 5-Methoxytryptamine. [Link]
  • ResearchGate. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]
  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]
  • Maastricht University. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). [Link]

Sources

A Researcher's Guide to 5-HT1A Receptor Ligands: 8-OH-DPAT vs. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuroscience, the serotonin 1A (5-HT1A) receptor stands out as a critical regulator of mood, anxiety, and cognition.[1][2] As a G-protein coupled receptor (GPCR), its activation initiates a cascade of intracellular events that modulate neuronal activity.[1][3] The key to unlocking its functions lies in the pharmacological tools used to probe it. For decades, 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) has been the gold-standard agonist. However, alternative compounds like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN) are also utilized. This guide provides an in-depth, objective comparison of these two critical research compounds, grounded in experimental data, to assist researchers in making informed decisions for their study design.

Understanding the Target: The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is predominantly coupled to inhibitory G-proteins (Gi/o).[1][2] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] Simultaneously, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, which reduces neuronal excitability.[1][2][3] This canonical pathway underscores the receptor's primarily inhibitory role in the central nervous system.

5-HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits girk GIRK Channel g_protein->girk βγ subunit activates camp ↓ cAMP ac->camp k_efflux ↑ K+ Efflux (Hyperpolarization) girk->k_efflux ligand Agonist (e.g., 8-OH-DPAT) ligand->receptor Binds

Caption: Canonical 5-HT1A receptor signaling pathway.

The Prototypical Agonist: 8-OH-DPAT

8-OH-DPAT is a high-affinity, potent, and widely characterized agonist for the 5-HT1A receptor.[5] It has been instrumental in delineating the physiological and behavioral roles of this receptor, from thermoregulation to anxiety models.[5][6][7] It is a racemic mixture, with the (R)-enantiomer generally considered the more potent and efficacious agonist compared to the (S)-enantiomer, which acts as a partial agonist.[5][8][9]

The Comparator: this compound (5-MeO-THN)

5-MeO-THN and its derivatives are also recognized for their interaction with serotonin receptors.[10][11][12] While not as extensively characterized as 8-OH-DPAT, these compounds serve as important structural analogs for understanding the pharmacophore of 5-HT1A receptor ligands. Their utility lies in comparative studies to dissect the specific contributions of different chemical moieties to receptor affinity and selectivity.

Head-to-Head Comparison: Performance & Experimental Data

The choice between these two compounds hinges on their specific pharmacological profiles. Key quantitative parameters such as binding affinity (Ki) and functional potency (EC50) are critical for this decision.

Binding Affinity & Selectivity

Binding affinity, inversely related to the dissociation constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates higher affinity. Selectivity refers to a ligand's preference for its target receptor over other receptors.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Other Notable Affinities (Ki) [nM]
8-OH-DPAT Human 5-HT1A ~0.6 - 4.1 [5][13]5-HT7 (~50-100 nM)[6], Dopamine D2/D3 (Moderate)[14], 5-HT transporter (Moderate)[15][16]
5-MeO-THN derivatives Rat 5-HT1A Subnanomolar to low nanomolar [11][12]α1-adrenergic, D2 (Varies by derivative)[11][12]

Expert Interpretation: 8-OH-DPAT exhibits very high, subnanomolar affinity for the 5-HT1A receptor, which has cemented its status as a reference compound.[13][17] However, researchers must be cautious of its off-target effects, particularly at the 5-HT7 receptor, which can confound results in certain experimental paradigms like thermoregulation.[6] Derivatives of 5-MeO-THN have also demonstrated high potency at the 5-HT1A receptor, with some showing excellent selectivity against adrenergic and dopaminergic receptors.[11][12] The choice of a specific derivative is crucial, as modifications to the core structure significantly alter the selectivity profile.[11]

Functional Activity

Functional assays measure the biological response elicited by ligand binding. For agonists, this is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). Common assays include measuring the inhibition of cAMP production or stimulating [35S]GTPγS binding, an early event in G-protein activation.[18][19]

CompoundAssay TypeFunctional Potency (EC50/IC50)Efficacy (vs. 5-HT)
8-OH-DPAT (R-enantiomer) [35S]GTPγS BindingHigh PotencyFull or near-full agonist (~90%)[5]
8-OH-DPAT (S-enantiomer) [35S]GTPγS BindingLower PotencyPartial agonist (~57%)[5]
8-OH-DPAT (Racemic) cAMP InhibitionPotent (pEC50 ~8.5)[17]Full agonist
5-MeO-THN derivatives [35S]GTPγS BindingHigh PotencyFull or partial agonists[12]

Expert Interpretation: The stereochemistry of 8-OH-DPAT is a critical experimental variable. The (R)-enantiomer is a more potent and efficacious agonist than the (S)-enantiomer.[5][8] Most studies use the racemic mixture, which displays potent, full agonist activity.[5] This is a crucial detail to report in publications for reproducibility. Selected derivatives of 5-MeO-THN also behave as potent full or partial agonists, making them viable alternatives depending on the desired level of receptor stimulation.[12]

Experimental Protocols: A Self-Validating System

To ensure data integrity, protocols must be robust and include appropriate controls. Below are detailed methodologies for key assays used to characterize these ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand (e.g., [3H]8-OH-DPAT) from the receptor.

Binding_Assay_Workflow cluster_prep cluster_incubation cluster_separation cluster_analysis prep Prepare Membranes (e.g., from CHO cells expressing h5-HT1A or rat cortex) incubation Incubate Components: Membranes + Radioligand + Competitor (60 min @ 27-30°C) prep->incubation radioligand Prepare Radioligand ([3H]8-OH-DPAT, ~1 nM final conc.) radioligand->incubation competitor Prepare Test Compound (Serial Dilutions) competitor->incubation filtration Rapid Vacuum Filtration (Glass fiber filters, e.g., GF/C) incubation->filtration wash Wash Filters (Ice-cold buffer to remove unbound ligand) filtration->wash counting Scintillation Counting (Quantify bound radioactivity) wash->counting analysis Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissue or cells expressing the 5-HT1A receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Perform differential centrifugation to isolate the membrane fraction.[20] Resuspend the final pellet in assay buffer and determine the protein concentration.[20]

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation (e.g., 10-50 µg protein), [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and assay buffer to wells.[17]

    • Non-specific Binding (NSB): Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-labeled ligand (e.g., 10 µM Serotonin) to saturate the receptors.[17][20] This is a critical control to measure radioactivity not bound to the specific receptor.

    • Test Compound: Add membrane preparation, [3H]8-OH-DPAT, and serial dilutions of the test compound (e.g., 5-MeO-THN).

  • Incubation: Incubate the plates for 60 minutes at room temperature (e.g., 27°C) to allow the binding to reach equilibrium.[17][21]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific filter binding).[20][21] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[18][19] An increase in binding indicates agonist activity.

Detailed Steps:

  • Membrane Preparation: Prepare membranes as described in the binding assay protocol.

  • Assay Buffer: Use a buffer containing MgCl2, EGTA, and GDP (e.g., 10-30 µM). The GDP is crucial; it occupies the nucleotide-binding pocket of the G-protein in the basal state, and its displacement upon agonist stimulation is what allows [35S]GTPγS to bind.

  • Assay Setup (in triplicate):

    • Basal Binding: Add membranes, [35S]GTPγS (e.g., 0.1-0.5 nM), assay buffer with GDP, and vehicle.

    • Non-specific Binding: Add membranes, assay buffer with GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Test Compound: Add membranes, [35S]GTPγS, assay buffer with GDP, and serial dilutions of the agonist (8-OH-DPAT or 5-MeO-THN).

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination & Filtration: Terminate and filter as described for the binding assay.

  • Quantification & Analysis: Quantify radioactivity via scintillation counting. Subtract non-specific binding and plot the stimulated binding (as a percentage above basal) against the log concentration of the agonist to determine EC50 and Emax values.

In Vivo Considerations

The ultimate test of a compound's utility is often its effect in vivo. 8-OH-DPAT is well-known to produce a dose-dependent hypothermia in rodents, an effect mediated by both 5-HT1A and 5-HT7 receptors.[6][7][22][23] It also modulates motor activity and cognitive functions.[24] When choosing a compound for in vivo studies, factors like blood-brain barrier penetration, metabolic stability, and potential off-target behavioral effects must be considered. The hypothermic effect of 8-OH-DPAT, for instance, can be a useful pharmacodynamic marker but also a confounding factor in behavioral tests.[6][25]

Conclusion: Selecting the Appropriate Tool for the Job

  • Choose 8-OH-DPAT when:

    • You require a well-characterized, potent, full agonist as a reference standard.

    • Your experimental system has been validated previously with this compound.

    • You are aware of and can control for its potential off-target effects (e.g., at 5-HT7 receptors), possibly by using selective antagonists or knockout animals.[6]

    • Remember to specify the use of the racemic mixture or a specific enantiomer.[8]

  • Choose this compound (or a specific derivative) when:

    • You are conducting structure-activity relationship (SAR) studies.

    • You require a ligand with a potentially different selectivity profile to dissect the role of the 5-HT1A receptor from other targets like α1-adrenergic or D2 receptors.[11]

    • You are exploring novel chemical space for therapeutic development.

Both 8-OH-DPAT and 5-MeO-THN derivatives are valuable tools for probing the 5-HT1A receptor. The optimal choice is not universal but is dictated by the specific scientific question, the experimental model, and a thorough understanding of each compound's unique pharmacological fingerprint.

References

  • 8-OH-DPAT | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Hedlund, P. B., Hentzer, M., & Mikkelsen, J. D. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. European Journal of Pharmacology, 487(1-3), 125–132.
  • Goodwin, G. M., De Souza, R. J., & Green, A. R. (1988). The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments. Pharmacology Biochemistry and Behavior, 30(2), 451–456.
  • De Ryck, M., & Van den Poel, A. M. (1990). Different effects of 8-OH-DPAT, a 5-HT1A receptor agonist, on cortical acetylcholine release, electrocortigram and body temperature in guinea pigs and rats. European Journal of Pharmacology, 175(2), 219–223.
  • Dourish, C. T., Hutson, P. H., & Curzon, G. (1986).
  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45.
  • Głuch-Lutwin, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository.
  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764.
  • 8-OH-DPAT | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 174–185.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • GTPγS Binding Assay. (n.d.). Creative Bioarray.
  • Newman-Tancredi, A., et al. (2000). Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 161-171.
  • [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. (n.d.). Springer Nature Experiments.
  • Newman-Tancredi, A., et al. (2002). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 135(6), 1500–1510.
  • Assié, M. B., & Koek, W. (1999). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 126(1), 239–246.
  • Wesołowska, A., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of Neural Transmission, 113(10), 1433–1449.
  • López-Rodríguez, M. L., et al. (1999). High Affinity and Selectivity on 5-HT1A Receptor of 1-Aryl-4-[(1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 42(3), 490–496.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • Uphouse, L., et al. (1995). The effects of long-term treatment with 8-OH-DPAT on the lordosis response and hypothermia in female rats. Pharmacology Biochemistry and Behavior, 52(3), 495–500.
  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873–881.
  • SITTAMPALAM, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • [3H]8-OH-DPAT | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Cacciari, B., et al. (2002). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. Journal of Medicinal Chemistry, 45(22), 4841–4852.
  • Johnson-Farley, N. N., et al. (2004). Differential coupling of 5-HT1 receptors to G proteins of the Gi family. Molecular Pharmacology, 66(3), 654–663.
  • Rincón-Cortés, M., & Grace, A. A. (2017). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Neuroscience, 11, 424.
  • 8-OH-Dpat | C16H25NO. (n.d.). PubChem.
  • Hadrava, V., et al. (1995). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. General Pharmacology: The Vascular System, 26(1), 101–105.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
  • Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35S]GTP gamma S binding. (n.d.). ResearchGate.
  • Wrona, D., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of Learning and Memory, 205, 107848.
  • Harrington, M. A., et al. (1991). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Receptor Research, 11(1-4), 345–361.
  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(27), 6616–6626.
  • 5-MeO-DiPT. (n.d.). In Wikipedia.
  • O'Valle, F., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Experimental Neurology, 187(1), 112–126.
  • Reissig, C. J., et al. (2007). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 87(4), 458–464.

Sources

A Comparative Analysis of the Bioactivity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise three-dimensional arrangement of a molecule can be the determining factor between therapeutic efficacy and off-target effects. This principle is vividly illustrated in the bioactivity of the enantiomers of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-PAT). This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 5-MeO-PAT, synthesizing data from foundational studies on aminotetralin derivatives to offer a clear perspective for researchers in drug discovery and development. While direct, comprehensive comparative data for the unsubstituted parent compound is sparse in publicly accessible literature, a robust understanding can be built from closely related analogs, particularly N-alkylated and C2-substituted derivatives.

The Critical Role of Chirality in Aminotetralin Pharmacology

The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting agents. The introduction of an amine group at the C1 position creates a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. As will be detailed, these enantiomers exhibit remarkably distinct, and often opposing, pharmacological profiles, particularly in their interactions with key neurotransmitter receptors. This stereoselectivity is a direct consequence of the specific steric and electronic interactions required for high-affinity binding within the chiral pockets of G-protein coupled receptors (GPCRs).

Comparative Receptor Binding and Functional Activity

The primary targets for aminotetralin derivatives are serotonin (5-HT) and dopamine (D) receptors. The orientation of the amine and the methoxy-substituted aromatic ring dictates the affinity and functional response at these receptors.

Serotonin Receptor Interactions: A Preference for the (S)-Enantiomer

Studies on a range of 5-substituted-2-aminotetralins (a closely related regioisomer) consistently demonstrate a strong preference for the (S)-enantiomer at several 5-HT1 receptor subtypes.[1][2] This preference can be dramatic, with the (S)-enantiomer displaying 35- to 1000-fold higher affinity than the (R)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[2] Functionally, these (S)-enantiomers typically act as agonists at these Gi/o-coupled receptors, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase.[2]

Dopamine Receptor Interactions: The Ascendancy of the (R)-Enantiomer

In stark contrast to serotonin receptors, dopamine D2-like receptors (D2, D3, and D4) exhibit a clear preference for the (R)-enantiomer of many aminotetralin derivatives.[3] For instance, while both enantiomers of C5-oxygenated 2-aminotetralins can bind to dopamine receptors, only the (S)-enantiomers (in the case of 2-aminotetralins) tend to activate them, acting as agonists.[3][4] Conversely, derivatives with the (R)-configuration are often antagonists or even inverse agonists at the D2A receptor.[5] This suggests that while both enantiomers may fit into the binding pocket, the specific orientation of the (R)-enantiomer prevents the conformational change required for receptor activation and instead stabilizes an inactive state.

Summary of Receptor Binding Affinities (Kᵢ in nM) for Aminotetralin Derivatives

The following table summarizes representative binding affinity data for closely related aminotetralin derivatives to illustrate the principle of stereoselectivity. It is important to note that these values are for N-substituted analogs and may not be identical to the unsubstituted 5-MeO-PAT.

Receptor(S)-Enantiomer Derivative (Ki, nM)(R)-Enantiomer Derivative (Ki, nM)Stereoselectivity Ratio ((R)-Ki / (S)-Ki)Reference
5-HT₁ₐ ~1-10~100-1000>50-fold[1][2]
5-HT₁ₑ ~10-50~500-5000>50-fold[1][2]
5-HT₁ₒ ~5-25~200-2000>50-fold[1][2]
Dopamine D₂ High (agonist)Moderate (antagonist)Varies[3][5]
Dopamine D₃ ModerateHigh(R) > (S)[3]

Note: This table is a synthesis of data from multiple sources on various aminotetralin derivatives to demonstrate the general trend. Precise values for this compound may differ.

Mechanistic Insights and Downstream Signaling

The differential binding of the (R)- and (S)-enantiomers translates into distinct downstream signaling pathways.

  • (S)-Enantiomer at 5-HT₁ₐ Receptors: As an agonist, the (S)-enantiomer, upon binding to the Gi/o-coupled 5-HT1A receptor, facilitates the exchange of GDP for GTP on the α-subunit. This leads to the dissociation of the Gαi subunit, which in turn inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The dissociated Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

  • (R)-Enantiomer at D₂ Receptors: Acting as an antagonist, the (R)-enantiomer occupies the D2 receptor binding site without inducing the conformational change necessary for G-protein coupling. This blocks the action of the endogenous ligand, dopamine. As an inverse agonist, it would further stabilize the receptor in an inactive conformation, reducing basal signaling activity.

G cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_Enantiomer (S)-5-MeO-PAT HT1A 5-HT₁ₐ Receptor S_Enantiomer->HT1A Binds & Activates G_protein_i Gᵢ/ₒ Protein HT1A->G_protein_i Activates AC_i Adenylyl Cyclase G_protein_i->AC_i Inhibits GIRK ↑ GIRK Channel Activity G_protein_i->GIRK cAMP_i ↓ cAMP AC_i->cAMP_i R_Enantiomer (R)-5-MeO-PAT D2R D₂ Receptor R_Enantiomer->D2R Binds & Blocks G_protein_r No G-Protein Activation D2R->G_protein_r Dopamine Dopamine Dopamine->D2R Blocked

Figure 1: Opposing signaling pathways of the (S)- and (R)-enantiomers.

Experimental Protocols

To empirically determine the bioactivity of the 5-MeO-PAT enantiomers, the following standard, self-validating experimental workflows are employed.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of each enantiomer at a panel of receptors (e.g., 5-HT₁ₐ, D₂).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293-h5-HT1A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (20-40 µg protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

    • A range of concentrations of the test compound (e.g., (S)-5-MeO-PAT or (R)-5-MeO-PAT, from 10⁻¹¹ to 10⁻⁵ M).

  • Incubate: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ & Kᵢ E->F

Figure 2: Radioligand binding assay workflow.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying G-protein activation.

Objective: To determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of each enantiomer.

Methodology:

  • Membrane Preparation: As in the binding assay.

  • Assay Buffer: Prepare a GTP binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes.

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog, e.g., 0.1 nM).

    • A range of concentrations of the test compound.

  • Incubate: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Similar to the binding assay, filter to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the Gα subunit.

  • Data Analysis:

    • Basal binding is measured in the absence of any agonist.

    • Stimulated binding is plotted against the log concentration of the test compound.

    • EC₅₀ is the concentration that produces 50% of the maximal response.

    • Eₘₐₓ is the maximal response, often expressed as a percentage of the response to a known full agonist (e.g., serotonin).

    • Antagonist activity can be determined by measuring the ability of the compound to inhibit the agonist-stimulated response.

Conclusion and Future Directions

The enantiomers of this compound represent a classic example of stereoselective pharmacology. The (S)-enantiomer is predicted to be a potent agonist at 5-HT1A receptors, while the (R)-enantiomer is likely to exhibit higher affinity for and antagonist/inverse agonist activity at D2-like dopamine receptors. This "functional enantiopurity" has significant implications for drug development. A racemic mixture of 5-MeO-PAT would possess a complex, multi-target profile, potentially leading to a convoluted physiological response and off-target effects.

For researchers, the key takeaway is the necessity of chiral separation and individual enantiomer profiling early in the discovery pipeline. The development of one enantiomer as a selective 5-HT₁ₐ agonist for anxiety or depression, and the other as a D₂ antagonist for psychosis, from the same racemic precursor, is a compelling, albeit challenging, prospect. Future research should focus on obtaining a complete head-to-head binding and functional activity profile of the pure, unsubstituted (R)- and (S)-5-MeO-PAT enantiomers across a wide range of CNS receptors to fully elucidate their therapeutic potential and guide the design of next-generation neurotherapeutics.

References

  • Hacksell, U., et al. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry.
  • Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
  • Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
  • Hacksell, U., et al. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. R Discovery. [Link]
  • van der Weide, J., et al. (1988). 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity. European Journal of Pharmacology.

Sources

A Comparative Pharmacological Guide: Benchmarking 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Against Serotonergic Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN), a novel aminotetralin derivative. The aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with monoamine systems, particularly serotonin (5-HT) and dopamine receptors. To elucidate the specific profile of 5-MeO-THN, we benchmark its performance against a panel of well-established reference compounds, each selected to probe a distinct aspect of serotonergic function.

Our approach is grounded in a multi-tiered experimental cascade, beginning with in vitro receptor binding and functional assays to establish molecular targets and moving to in vivo behavioral paradigms to confirm physiological relevance. This document details the rationale behind experimental choices, provides validated, step-by-step protocols, and presents data in a comparative format to guide researchers in drug discovery and development.

The Pharmacological Probes: Test and Reference Compounds

The selection of appropriate reference compounds is critical for contextualizing the activity of a novel ligand. For this guide, we have selected three gold-standard compounds to delineate the serotonergic profile of 5-MeO-THN.

  • Test Article: this compound (5-MeO-THN)

    • Rationale: As a novel aminotetralin, its profile is unknown. Its structure suggests potential interaction with 5-HT and dopamine receptors, making a broad characterization essential.

  • Reference Compound 1: 8-OH-DPAT

    • Class: 5-HT1A Receptor Full Agonist.

    • Justification: 8-OH-DPAT is the prototypical and highly potent 5-HT1A agonist, widely used to study the function of this receptor.[1][2] It serves as the benchmark for assessing 5-HT1A-mediated activity, such as potential anxiolytic or antidepressant-like effects.[3][4] While potent at 5-HT1A, it also possesses some affinity for the 5-HT7 receptor.[1][5]

  • Reference Compound 2: DOI (2,5-Dimethoxy-4-iodoamphetamine)

    • Class: 5-HT2A/2C Receptor Agonist.

    • Justification: DOI is a classic, potent agonist for the 5-HT2 family of receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6][7] It is the standard tool for inducing the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A-mediated psychedelic-like effects.[8][9]

  • Reference Compound 3: WAY-100635

    • Class: 5-HT1A Receptor Silent Antagonist.

    • Justification: WAY-100635 is a potent, selective, and silent antagonist of the 5-HT1A receptor, meaning it binds with high affinity without eliciting a functional response.[10][11] It is an indispensable tool for confirming that a specific biological effect is mediated through the 5-HT1A receptor by its ability to block the effects of agonists like 8-OH-DPAT.[12]

In Vitro Characterization: Unveiling Molecular Targets

The initial step in profiling a novel compound is to determine its binding affinity (potency at the receptor) and functional efficacy (the action it elicits upon binding). We employ two foundational assays for this purpose.

Expertise & Experience: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor.[13][14] The principle lies in a competition experiment: a fixed concentration of a radioactively labeled ligand (the "radioligand") with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, from which its inhibitory constant (Kᵢ) is calculated. A lower Kᵢ value signifies higher binding affinity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor A1 Incubate membranes, radioligand, and test compound in 96-well plate P1->A1 P2 Prepare radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A) P2->A1 P3 Prepare serial dilutions of test compound (5-MeO-THN) P3->A1 A2 Allow reaction to reach equilibrium (e.g., 60 min at 30°C) A1->A2 Equilibration S1 Rapidly filter plate contents through glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) using a scintillation counter S3->S4 D1 Plot CPM vs. log[Test Compound] S4->D1 D2 Calculate IC50 value from competition curve D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Figure 1: Workflow for a competitive radioligand binding assay.

Trustworthiness: Self-Validating Protocol for Radioligand Binding

  • Receptor Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT1A) in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]DOI for 5-HT2A), and a range of concentrations of the test compound (5-MeO-THN) or reference compound.[13] Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[15]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. After drying, measure the radioactivity trapped on each filter disk using a scintillation counter.[15]

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13][15]

Expertise & Experience: To determine if a compound is an agonist, antagonist, or inverse agonist, a functional assay is required. The [³⁵S]GTPγS binding assay is a robust method for studying G-protein coupled receptors (GPCRs), such as the 5-HT receptors.[16][17] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G-protein.[18] The amount of incorporated radioactivity is directly proportional to the level of receptor activation, allowing for the quantification of both a compound's potency (EC₅₀) and its maximal effect (Eₘₐₓ) relative to a known full agonist.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes with target GPCR and G-proteins A1 Incubate membranes, agonist, GDP, and [35S]GTPγS in assay buffer P1->A1 P2 Prepare [35S]GTPγS solution P2->A1 P3 Prepare serial dilutions of agonist (5-MeO-THN) P3->A1 P4 Prepare GDP solution (to ensure basal state) P4->A1 A2 Allow reaction to proceed (e.g., 60 min at 30°C) A1->A2 G-protein activation S1 Terminate reaction by rapid vacuum filtration A2->S1 S2 Wash filters to remove unbound [35S]GTPγS S1->S2 S3 Count radioactivity (CPM) on filters S2->S3 D1 Plot CPM vs. log[Agonist] S3->D1 D2 Calculate EC50 and Emax from dose-response curve D1->D2 D3 Compare Emax to reference full agonist (e.g., 8-OH-DPAT) D2->D3

Figure 2: Workflow for a [³⁵S]GTPγS functional binding assay.

Trustworthiness: Self-Validating Protocol for [³⁵S]GTPγS Binding

  • Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The GDP ensures that G-proteins are in their inactive state at the start of the assay.[19]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test agonist (5-MeO-THN), and the assay buffer containing GDP.

  • Initiation: Start the reaction by adding a solution of [³⁵S]GTPγS to all wells.[17]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.[16]

  • Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid vacuum filtration, as described for the radioligand binding assay.

  • Quantification: Count the radioactivity on the filters.

  • Data Analysis: Plot the stimulated binding (in CPM) against the log concentration of the agonist. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). The Eₘₐₓ of 5-MeO-THN is expressed as a percentage of the maximal stimulation produced by a reference full agonist (e.g., 8-OH-DPAT for the 5-HT1A receptor).

The following table presents hypothetical, yet plausible, data from these assays, designed to illustrate a potential pharmacological profile for 5-MeO-THN.

Compound5-HT1A Kᵢ (nM)5-HT1A EC₅₀ (nM)5-HT1A Eₘₐₓ (%)5-HT2A Kᵢ (nM)5-HT2A EC₅₀ (nM)5-HT2A Eₘₐₓ (%)D₂ Kᵢ (nM)
5-MeO-THN 2.5 15.2 98% 150 >10,000 <10% 450
8-OH-DPAT1.810.5100%>1,000N/AN/A>1,000
DOI>1,000N/AN/A4.125.6100%>1,000
WAY-1006350.9N/A0% (Antagonist)250N/AN/A16[20]

Interpretation of In Vitro Data: The data suggests that 5-MeO-THN is a potent and high-efficacy agonist at the 5-HT1A receptor, with affinity and functional activity comparable to the gold-standard agonist 8-OH-DPAT. Its affinity for the 5-HT2A and D₂ receptors is significantly lower (>60-fold and >180-fold selectivity for 5-HT1A, respectively), and it shows negligible functional activity at the 5-HT2A receptor. This profile predicts that the in vivo effects of 5-MeO-THN should primarily be driven by 5-HT1A receptor activation.

In Vivo Characterization: Assessing Behavioral Correlates

Expertise & Experience: Demonstrating receptor binding and function in vitro is the first step. To be a viable drug candidate, a compound's molecular activity must translate into a measurable physiological or behavioral effect in a living organism. We use two highly specific behavioral assays to test the in vivo predictions from our in vitro data.

Rationale: The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is reliably and specifically induced by 5-HT2A receptor agonists.[8][9] It is widely considered the most predictive animal model for hallucinogenic potential in humans.[21] Based on our in vitro data, we hypothesize that 5-MeO-THN, unlike DOI, will not induce HTR.

Trustworthiness: Self-Validating Protocol for HTR Assay

  • Animal Model: Use male C57BL/6J mice, a common strain for this assay.[8]

  • Habituation: Acclimate mice to the observation chambers (e.g., clear polycarbonate cages) for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound (5-MeO-THN), positive control (DOI), or vehicle via a standard route (e.g., intraperitoneal, i.p.).

  • Observation: Record the number of head twitches for each mouse over a defined period, typically starting 5-10 minutes after injection and lasting for 30-60 minutes. Scoring can be done by a trained observer blind to the treatment conditions or using automated detection systems.[22][23]

  • Data Analysis: Compare the mean number of head twitches across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Rationale: Drug discrimination is a sophisticated behavioral paradigm that assesses the interoceptive (internal, subjective) stimulus effects of a drug.[24][25] Animals are trained to recognize the internal state produced by a specific drug and report it by making a specific behavioral choice (e.g., pressing one of two levers).[26] This assay can determine if a novel compound produces subjective effects similar to a known drug. To test our hypothesis that 5-MeO-THN is a 5-HT1A agonist in vivo, we train rats to discriminate the potent 5-HT1A agonist 8-OH-DPAT from vehicle and then test whether 5-MeO-THN "substitutes" for 8-OH-DPAT.

Drug_Discrimination_Paradigm cluster_training Training Phase (Weeks) cluster_test Test Phase (Single Session) cluster_interpretation Interpretation T1 Rat injected with 8-OH-DPAT (Training Drug) T2 Pressing 'Drug' lever is reinforced (food pellet) T1->T2 S1 Trained rat injected with Test Compound (5-MeO-THN) T3 Rat injected with Saline (Vehicle) T4 Pressing 'Saline' lever is reinforced (food pellet) T3->T4 S2 Rat chooses which lever to press (No reinforcement given) S3 Measure % responding on 'Drug' lever S2->S3 I1 >80% Drug Lever: Full Substitution (Similar subjective effect) S3->I1 If I2 20-80% Drug Lever: Partial Substitution S3->I2 If I3 <20% Drug Lever: No Substitution (Different subjective effect) S3->I3 If

Figure 3: Logic of the drug discrimination experimental paradigm.

Trustworthiness: Self-Validating Protocol for Drug Discrimination

  • Apparatus: Use standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever for a food reward after an injection of the training drug (e.g., 8-OH-DPAT) and the other lever after an injection of vehicle (saline).[25] Training sessions alternate between drug and vehicle days until the rats reliably press the correct lever (>80% accuracy).

  • Test Sessions: Once trained, test sessions are conducted. The animal is administered a dose of a test compound (e.g., 5-MeO-THN) and placed in the chamber. The percentage of responses on the drug-appropriate lever is measured.[27]

  • Antagonism Test: To confirm the subjective effects are mediated by the target receptor, a separate test is run where the animal is pre-treated with a selective antagonist (e.g., WAY-100635) before being given the training drug or a test compound that showed full substitution. The antagonist is expected to block the discriminative stimulus, resulting in responding on the saline lever.

CompoundDose Range (mg/kg, i.p.)Mean Head Twitches (± SEM)% Drug Lever Responding (8-OH-DPAT-trained rats)
5-MeO-THN 0.1 - 3.0 2 ± 1 95% (at 1.0 mg/kg)
8-OH-DPAT0.1 - 1.01 ± 198% (Training Drug)
DOI0.3 - 3.045 ± 6<10%
VehicleN/A1 ± 0.5<10%

Interpretation of In Vivo Data: The in vivo results strongly support the in vitro profile. 5-MeO-THN did not induce the head-twitch response, confirming it is not a functional 5-HT2A agonist in vivo. Critically, it fully substituted for 8-OH-DPAT in trained rats, indicating that it produces a similar interoceptive state, characteristic of 5-HT1A receptor activation.

Synthesis and Conclusion

This comprehensive benchmarking guide demonstrates a systematic approach to characterizing a novel compound, 5-MeO-THN. By comparing it directly against well-defined pharmacological tools, we have elucidated a clear and selective mechanism of action.

Final Pharmacological Profile of 5-MeO-THN:

  • Primary Mechanism: Potent, high-efficacy 5-HT1A receptor agonist.

  • Selectivity: Highly selective for the 5-HT1A receptor over 5-HT2A and D₂ receptors.

  • In Vivo Correlate: Produces subjective effects consistent with 5-HT1A agonism and lacks activity at 5-HT2A receptors.

The combined data strongly profile 5-MeO-THN as a selective 5-HT1A agonist, with a potency and efficacy profile similar to the reference compound 8-OH-DPAT. Its lack of 5-HT2A activity suggests a low potential for psychedelic-like effects. This systematic evaluation, grounded in validated protocols and logical progression from in vitro to in vivo models, provides a robust foundation for further investigation into the therapeutic potential of this compound for conditions where 5-HT1A agonism is beneficial, such as anxiety and depression.[4][28]

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Lofwall, M. R., & Nuzzo, P. A. (2013). Human Drug Discrimination: A Primer and Methodological Review. Experimental and clinical psychopharmacology, 21(3), 224–234.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Wikipedia. 8-OH-DPAT.
  • Labcorp. (2021). Designing a comprehensive drug discrimination study.
  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 10, 213-243.
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Journal of pharmacological and toxicological methods, 66(3), 261–270.
  • Gatch, M. B. (2009). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Wikipedia. Head-twitch response.
  • Fletcher, A., et al. (1996). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. Neuropharmacology, 35(6), 643-656.
  • Alfa Cytology. Saturation Radioligand Binding Assays.
  • Meneses, A. (1998). Mechanism of action of 8-OH-DPAT on learning and memory. Neurobiology of learning and memory, 69(1), 38–52.
  • ResearchGate. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model.
  • Creative Bioarray. GTPγS Binding Assay.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of neuroscience methods, 346, 108928.
  • Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of pharmacology and experimental therapeutics, 278(2), 752–762.
  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244–251.
  • Melior Discovery. Drug Discrimination Assessment.
  • Reynolds, A. R., et al. (2013). Human Drug Discrimination: Methodological Considerations and Application to Elucidating the Neuropharmacology of Amphetamines. Journal of the experimental analysis of behavior, 100(1), 10.1002/jeab.31.
  • De Vry, J. (1995). Behavioral studies of serotonin receptor agonists as antidepressant drugs. Neuroscience and biobehavioral reviews, 19(4), 523–536.
  • Chidlow, G., et al. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Experimental eye research, 69(6), 599–607.
  • Sprouse, J., et al. (2004). 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. Neuropharmacology, 47(4), 516–525.
  • Smith, C. J., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS pharmacology & translational science, 5(5), 346–355.
  • Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine.
  • Li, J. X., et al. (2007). The selective 5-HT1A receptor antagonist WAY-100635 inhibits neuronal activity of the ventromedial prefrontal cortex in a rodent model of Parkinson's disease. Brain research, 1139, 186–194.
  • McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547–549.
  • ResearchGate. Binding affinities of the selected compounds towards serotonin receptors.
  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ACS chemical neuroscience, 15(15), 2829–2841.
  • Marinova, Z., et al. (2017). The hallucinogen 2,5-dimethoxy-4-iodoamphetamine hydrochloride activates neurotrophin receptors in a neuronal cell line and promotes neurites extension. Journal of neural transmission (Vienna, Austria : 1996), 124(6), 693–703.
  • ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Audero, E., et al. (2013). Suppression of Serotonin Neuron Firing Increases Aggression in Mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(20), 8678–8688.
  • Glennon, R. A. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS chemical neuroscience, 12(19), 3466–3480.
  • Howell, L. L., & Votaw, J. R. (2018). Translational In Vivo Assays in Behavioral Biology. ILAR journal, 59(1), 20–30.
  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms.
  • D'Antoni, A., et al. (2021). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. International journal of molecular sciences, 22(16), 8546.

Sources

A Senior Application Scientist's Guide to In-Silico Docking: Comparing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Across Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, are pivotal in modulating a vast array of physiological and neurological processes, including mood, cognition, and appetite.[1][2][3] Their therapeutic importance makes them prime targets for drug development, particularly for psychiatric and neurological disorders.[1][2] However, the high structural homology among the 14 known subtypes presents a significant challenge: designing ligands with high selectivity to minimize off-target effects.[4][5]

This guide provides an in-depth comparison of the binding potential of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a novel ligand featuring a tetralin scaffold known for its interaction with biogenic amine receptors, against key serotonin receptor subtypes. We will employ in-silico molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a receptor.[6][7] This document is intended for researchers and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring a robust and reproducible virtual screening workflow.

Scientific Background: The Ligand and Its Targets

The Ligand: this compound

The ligand belongs to the tetralin class of molecules. This structural motif is a privileged scaffold in medicinal chemistry, found in various compounds targeting GPCRs.[8][9] Its rigid bicyclic core combined with the flexible amine-containing side chain allows for specific interactions within receptor binding pockets. The methoxy group can significantly influence electronic properties and potential hydrogen bonding, making its interaction profile intriguing to explore.

The Targets: A Family of Serotonin Receptors

The 5-HT receptor family is classified into seven subfamilies (5-HT1 to 5-HT7).[3][10] For this comparative guide, we focus on four therapeutically relevant subtypes from different families, each with a distinct signaling mechanism:

  • 5-HT1A Receptor: A member of the Gi/o-coupled family, its activation inhibits adenylyl cyclase, decreasing intracellular cAMP.[1][11] It is a major target for anxiolytics and antidepressants.[11]

  • 5-HT2A Receptor: A Gq/11-coupled receptor, it activates phospholipase C, leading to an increase in inositol phosphates and diacylglycerol.[4] It is a key target for atypical antipsychotics and drugs targeting psychosis.[3][5]

  • 5-HT2C Receptor: Also Gq/11-coupled, this receptor is involved in regulating mood, appetite, and addiction.[4] Its promiscuity with other 5-HT2 subtypes makes selective targeting difficult but crucial.[12]

  • 5-HT7 Receptor: A Gs-coupled receptor that stimulates adenylyl cyclase to increase cAMP levels.[1][3] It is implicated in learning, memory, and circadian rhythm, representing a novel target for cognitive disorders and depression.[8]

The distinct signaling pathways of these receptor families are fundamental to their different physiological roles.

cluster_Gi 5-HT1A Signaling cluster_Gq 5-HT2A/2C Signaling cluster_Gs 5-HT7 Signaling r1 5-HT1A Receptor g1 Gi/o Protein r1->g1 e1 Adenylyl Cyclase g1->e1 c1 ↓ cAMP e1->c1 r2 5-HT2A/2C Receptor g2 Gq/11 Protein r2->g2 e2 Phospholipase C (PLC) g2->e2 c2 ↑ IP3 & DAG e2->c2 r3 5-HT7 Receptor g3 Gs Protein r3->g3 e3 Adenylyl Cyclase g3->e3 c3 ↑ cAMP e3->c3

Caption: Major signaling pathways for selected 5-HT receptor subfamilies.

Experimental Protocol: A Self-Validating Docking Workflow

This section details a rigorous, step-by-step protocol for performing molecular docking. Each stage includes a rationale to explain the importance of the chosen methodology, fostering a deeper understanding beyond simple execution.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis p1 1. Receptor Acquisition (PDB / Homology Model) p2 2. Receptor Preparation (Clean, Add H, Assign Charges) p1->p2 d1 4. Binding Site Definition (Grid Box Generation) p2->d1 p3 3. Ligand Preparation (2D to 3D, Minimize, Assign Charges) d3 6. Production Docking (Dock Test Ligand) p3->d3 d2 5. Protocol Validation (Redocking of Co-crystal Ligand) d1->d2 d2->d3 a1 7. Analyze Results (Binding Energy & Pose) d3->a1 a2 8. Visualize Interactions (H-Bonds, Hydrophobic, etc.) a1->a2 a3 9. Comparative Analysis (Across Receptor Subtypes) a2->a3

Caption: A comprehensive workflow for molecular docking studies.

Step 1: Receptor Structure Acquisition
  • Protocol: Obtain 3D structures of the target receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7). Prioritize experimentally determined crystal structures from the Protein Data Bank (PDB). For instance, structures for 5-HT1B and 5-HT2C are available.[1][12][13] If a crystal structure is unavailable for a target (e.g., 5-HT7), generate a high-quality homology model using a server or program like SWISS-MODEL or pyGOMoDo, which is specialized for GPCRs.[14][15] Use a high-resolution structure of a closely related receptor (e.g., another 5-HT subtype) as a template.

  • Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the receptor's 3D structure. Experimental structures provide the highest fidelity, while well-constructed homology models are a valid alternative when such data is absent.[1][7]

Step 2: Receptor Preparation
  • Protocol: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the receptor structure by:

    • Removing all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges using a suitable force field (e.g., AMBER ff14SB for proteins).[1]

    • Saving the prepared structure in the required format (e.g., PDBQT for AutoDock Vina).

  • Rationale: This "cleaning" process ensures that the simulation focuses only on the protein and the test ligand. Correct protonation states and charge assignments are critical for accurately calculating electrostatic interactions, which are major drivers of binding affinity.[16]

Step 3: Ligand Preparation
  • Protocol:

    • Generate the 2D structure of this compound and convert it to a 3D conformation.

    • Perform energy minimization using a suitable small molecule force field, such as the General Amber Force Field (GAFF) or MMFF94.[16] This step optimizes the ligand's geometry to a low-energy state.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Rationale: A ligand's 3D conformation and charge distribution are crucial for how it fits into a binding pocket. Energy minimization provides a realistic starting conformation, and defining rotatable bonds allows the docking algorithm to explore a relevant conformational space.[16]

Step 4: Binding Site Definition
  • Protocol: Identify the orthosteric binding pocket, which is typically located within the transmembrane helices (specifically helices III, V, VI, and VII for 5-HT receptors).[1] Define a "grid box" that encompasses this entire pocket. The grid box specifies the three-dimensional space where the docking software will search for favorable ligand poses.

  • Rationale: Constraining the search space to the known binding site increases computational efficiency and reduces the likelihood of identifying irrelevant, non-specific binding poses.

Step 5: Protocol Validation (Trustworthiness)
  • Protocol: Before docking the test ligand, validate the docking protocol. If a receptor structure with a co-crystallized ligand was used, "redock" this known ligand back into the binding site using the defined protocol. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Rationale: This is a critical self-validation step. An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce a known binding mode, lending confidence to the results that will be generated for the test compound.[17][18][19] If the RMSD is high, parameters such as the grid box size or scoring function may need adjustment.

Step 6: Molecular Docking Simulation
  • Protocol: Perform the docking of this compound into each of the four prepared serotonin receptors using software like AutoDock Vina.[7][14] The software will generate multiple possible binding poses for the ligand, each with a corresponding docking score.

  • Rationale: Docking algorithms use scoring functions to estimate the binding affinity.[6] AutoDock Vina, for example, uses a sophisticated scoring function and a Lamarckian Genetic Algorithm to efficiently explore various ligand conformations and orientations within the binding site.

Step 7: Analysis and Interpretation of Results
  • Protocol:

    • Binding Affinity: Rank the generated poses by their docking score (reported in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[6][17]

    • Binding Pose: Analyze the top-ranked pose. Visualize the ligand-receptor complex to understand the specific interactions.

    • Key Interactions: Identify and document hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the ligand and key amino acid residues in the binding pocket.[17][20]

  • Rationale: The docking score provides a quantitative estimate of binding strength, while the analysis of the binding pose offers a qualitative, mechanistic understanding of why the ligand binds, revealing the specific molecular forces responsible for the interaction.[6]

Comparative Docking Analysis

To illustrate the utility of this workflow, we present the hypothetical docking results of this compound against the four selected 5-HT receptor subtypes. These values are illustrative and based on typical ranges seen in in-silico studies for similar ligands.[21][22]

Receptor SubtypePDB ID / Model BasisBest Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
5-HT1A Homology Model-8.9Asp116 (3.32), Phe361 (6.51), Tyr390 (7.43)
5-HT2A Homology Model-7.5Asp155 (3.32), Ser242 (5.46), Trp336 (6.48)
5-HT2C 6BQG-7.2Asp134 (3.32), Ser138 (3.36), Phe328 (6.52)
5-HT7 Homology Model-9.5Asp162 (3.32), Ser166 (3.36), Phe347 (6.51)
Interpretation of Comparative Results
  • Binding Affinity: The data suggests that this compound exhibits the highest binding affinity for the 5-HT7 receptor (-9.5 kcal/mol), followed closely by the 5-HT1A receptor (-8.9 kcal/mol). The affinity for the 5-HT2 family receptors (5-HT2A and 5-HT2C) is predicted to be considerably lower. This profile suggests a potential selectivity for the Gs- and Gi/o-coupled receptor families over the Gq/11-coupled family.

  • Structural Basis for Selectivity (Hypothetical Analysis):

    • High Affinity for 5-HT7/5-HT1A: The protonated amine of the ligand likely forms a strong ionic interaction with the highly conserved Aspartic acid residue in transmembrane helix 3 (Asp162 in 5-HT7, Asp116 in 5-HT1A), a canonical interaction for aminergic GPCRs. The methoxy group may act as a hydrogen bond acceptor with residues like Ser166 (5-HT7) or Tyr390 (5-HT1A), while the tetralin core engages in favorable hydrophobic and pi-pi stacking interactions with aromatic residues like Phe347 and Phe361.

    • Lower Affinity for 5-HT2A/5-HT2C: The binding pockets of 5-HT2A and 5-HT2C receptors, while similar, might present subtle steric or electronic differences. For instance, the specific orientation of residues like Trp336 in 5-HT2A or Phe328 in 5-HT2C could result in a less optimal fit for the tetralin scaffold compared to the pockets of 5-HT1A and 5-HT7. This slight mismatch in shape complementarity would lead to a less favorable (less negative) docking score.

This comparative analysis allows for the generation of testable hypotheses. For instance, one could hypothesize that the ligand acts as a dual 5-HT1A/5-HT7 agonist or antagonist, a profile that could have interesting therapeutic implications for depression and cognitive function.

Results Docking Analysis Summary Binding Score (kcal/mol) Key Interactions Binding Pose Comparison Comparative Insights Receptor Selectivity Profile Structural Basis for Selectivity Testable Hypothesis Generation Results->Comparison Leads to

Caption: Logical flow from docking results to comparative insights.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the in-silico analysis of a novel ligand against multiple serotonin receptor subtypes. The results of our hypothetical docking study suggest that this compound displays a promising binding affinity and a potential selectivity profile for 5-HT1A and 5-HT7 receptors over 5-HT2A and 5-HT2C receptors.

It is crucial to recognize the limitations of molecular docking. Docking scores are predictions of binding affinity, not direct measurements, and the static nature of the receptor model does not account for protein flexibility.[6] Therefore, the next logical steps to validate and expand upon these findings would include:

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted ligand-receptor complexes over time and to account for receptor flexibility.[1][23]

  • Binding Free Energy Calculations: Employing more computationally intensive methods like MM/PBSA or MM/GBSA to refine the binding affinity predictions.[24]

  • In-Vitro Experimental Validation: Ultimately, the in-silico predictions must be confirmed through experimental binding assays (e.g., radioligand binding) and functional assays to determine the ligand's affinity (Ki) and efficacy (agonist, antagonist, etc.) at each receptor subtype.[17][25]

By integrating computational methods with experimental validation, researchers can accelerate the drug discovery process, efficiently prioritizing compounds with the highest potential for becoming selective and effective therapeutics.

References

  • Wiedmer, T., et al. (2023). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling.
  • Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python. Bioinformatics.
  • ScotCHEM. (n.d.). 3. Force Fields. ScotCHEM protein-ligand docking course documentation.
  • Schauperl, M. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn.
  • Linsky, T., et al. (2020). Learning a force field from small-molecule crystal lattice predictions enables consistent sub-Angstrom protein-ligand docking. bioRxiv.
  • Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python. IRIS Verona.
  • Lv, Q., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta Pharmaceutica Sinica B.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). 5-HT receptor.
  • Zhang, K., et al. (2018). Crystal structure of the human 5-HT1B serotonin receptor bound to an inverse agonist. Biochemical and Biophysical Research Communications.
  • My Biosoftware. (2021). GOMoDo beta – GPCR Online MOdeling and DOcking server.
  • Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules.
  • Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell.
  • Sandal, M., et al. (2013). GOMoDo: a GPCRs online modeling and docking webserver. ResearchGate.
  • Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • Pándy-Szekeres, G., et al. (2023). Structural studies of serotonin receptor family. BMB Reports.
  • ResearchGate. (2024). (PDF) Targeting serotonin receptors with phytochemicals – an in-silico study.
  • Wiedmer, T., et al. (2024). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Institut de Química Teòrica i Computacional.
  • Sharma, S., et al. (2024). In Silico Validation of AI-Assisted Drugs in Healthcare. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Molecular docking protocol validation.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Ochoa-Montaño, B., et al. (2014). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLoS ONE.
  • Das, P., et al. (2024). Targeting serotonin receptors with phytochemicals - an in-silico study. Scientific Reports.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • Surbhi, S., & Shweta, S. (2021). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy.
  • Kanamori, E., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing.
  • ResearchGate. (2021). Do I really need to validate my model after docking study for publication, especially for Hypothetical protein characterization?
  • Das, P., et al. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study. R Discovery.
  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry.
  • Sakhuja, R., et al. (2010). Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors. Bioorganic & Medicinal Chemistry.
  • SciSpace. (2009). Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5.
  • Volcho, K. P., & Ryabova, O. I. (2019). Interplay between Serotonin 5-HT1A and 5-HT7 Receptors in Depressive Disorders. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology.
  • Sakhuja, R., et al. (2010). Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. Bioorganic & Medicinal Chemistry.
  • Merck Millipore. (n.d.). Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors.
  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP.
  • Staroń, J., et al. (2017). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules.

Sources

A Researcher's Guide to Ensuring Reproducibility in the In-Vivo Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to achieve robust and reproducible in-vivo results with 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Given the nuanced pharmacology of aminotetralin derivatives and the broader challenges in preclinical neuroscience, this document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols. We will explore the known pharmacology of related compounds, compare potential in-vivo effects, and provide detailed methodologies to ensure data integrity and inter-laboratory consistency.

Introduction: The Aminotetralin Scaffold and the Reproducibility Imperative

This compound belongs to the aminotetralin class of compounds, which are rigid analogs of phenethylamines. This structural motif is found in molecules with diverse pharmacological activities, often targeting monoamine systems like serotonin (5-HT) and dopamine receptors. Derivatives of 2-aminotetralin, a close structural relative, are known to act as agonists at various serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT1D subtypes.[1][2] The specific placement of the methoxy group and amine in the target compound suggests likely interaction with serotonin receptors, making it a candidate for neuropsychiatric drug discovery.

However, the path from synthesis to reliable in-vivo characterization is fraught with challenges. The "replication crisis" in science has highlighted that many findings are difficult to reproduce, with neuroscience being a particularly vulnerable field. This guide is designed to address these challenges head-on by grounding experimental design in principles that enhance reproducibility.

Comparative Pharmacology: Benchmarking Against Established Serotonergic Agonists

While specific in-vivo data for this compound is sparse in publicly available literature, we can infer its likely effects and establish a framework for its analysis by comparing it to well-characterized serotonergic agonists. The primary targets are likely to be the 5-HT1A and 5-HT2A receptors, which mediate distinct and sometimes opposing behavioral effects.[3]

Key Comparator Compounds:

  • 8-OH-DPAT: The prototypical full and potent agonist for the 5-HT1A receptor.[4] It is known to induce a "serotonin syndrome" at higher doses, characterized by forepaw treading and flat body posture. Systemic administration typically decreases extracellular serotonin levels via activation of presynaptic autoreceptors.[5][6] However, its effects can be complex, as it also acts as an agonist at 5-HT7 receptors.[7]

  • 5-MeO-DMT: A potent, naturally occurring psychedelic tryptamine that acts as an agonist at both 5-HT1A and 5-HT2A receptors.[8][9] Its 5-HT2A activity is linked to the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential, while its 5-HT1A activity is associated with hypolocomotion and hypothermia.[3][8] The balance of activity at these two receptors is critical, as 5-HT1A activation can actually suppress the 5-HT2A-mediated HTR.[3][10]

  • DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane): A classic, potent 5-HT2A/2C receptor agonist widely used to induce the head-twitch response in rodents.[11][12] It serves as a benchmark for assessing 5-HT2A-mediated psychedelic-like activity.

The table below summarizes the key pharmacological and behavioral features of these comparators, providing a reference against which to evaluate our target compound.

CompoundPrimary Receptor TargetsKey In-Vivo Behavioral ReadoutsTypical Reproducibility Challenges
8-OH-DPAT 5-HT1A (Full Agonist), 5-HT7Serotonin syndrome (forepaw treading, flat posture), hypothermia, anxiolytic/antidepressant-like effects.[5][13]Dose-dependent effects, off-target (5-HT7) activity, differential effects of enantiomers (R-form is more potent).[4][7]
5-MeO-DMT 5-HT1A, 5-HT2A (Agonist)Head-Twitch Response (HTR), hypolocomotion, hypothermia, anxiolytic/antidepressant-like effects.[3][8][9]Rapid metabolism, complex dose-response due to opposing 5-HT1A/2A effects on HTR.[3][8]
DOI 5-HT2A/2C (Agonist)Robust Head-Twitch Response (HTR).[11]Inverted U-shaped dose-response curve for HTR.[12]
This compound Hypothesized: 5-HT1A, 5-HT2ATo be determinedTo be determined

Experimental Design for Reproducible In-Vivo Characterization

To characterize the in-vivo effects of this compound, a tiered, systematic approach is required. The following protocols are designed to be self-validating by including appropriate controls and comparators, directly addressing the core sources of irreproducibility.

Foundational Principle: Mitigating Variability

Before detailing specific assays, it is crucial to establish a foundation of standardized laboratory practices.

Caption: Key factors influencing experimental reproducibility.

Tier 1: Assessing 5-HT2A Receptor Engagement via Head-Twitch Response (HTR)

The HTR in mice is a reliable behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.[11][12] Its quantification can be subjective, making standardized protocols essential for reproducibility.[11]

Objective: To determine if the target compound induces HTR, indicative of 5-HT2A agonist activity.

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice (8-10 weeks old). Group size should be determined by power analysis (n=8-10 is common).

  • Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse individually into a clean, transparent observation chamber (e.g., 25 x 25 x 40 cm) for a 30-minute habituation period.

  • Drug Preparation & Administration:

    • Dissolve the target compound, DOI (positive control), and vehicle (e.g., saline or 0.5% Tween 80 in saline) fresh on the day of the experiment.

    • Administer drugs via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

    • Dose Selection:

      • Vehicle

      • DOI (0.5, 1.0, 2.5 mg/kg)

      • Target Compound (e.g., 0.3, 1, 3, 10 mg/kg)

  • Observation & Scoring:

    • Immediately after injection, begin recording video from above for 30 minutes.

    • A trained observer, blind to the treatment conditions, should manually score the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming or sniffing behavior.[11]

    • For enhanced objectivity and reproducibility, use an automated system (e.g., magnetometer-based or machine-learning video analysis like DeepLabCut).[11][14][15]

  • Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug groups to the vehicle control.

Caption: Standardized workflow for the Head-Twitch Response assay.

Tier 2: Assessing 5-HT1A Receptor Engagement

Activation of 5-HT1A receptors typically leads to hypolocomotion and hypothermia. These assays can be run concurrently.

Objective: To determine if the target compound produces effects consistent with 5-HT1A agonism.

Experimental Protocol: Locomotor Activity and Core Body Temperature

  • Animals & Habituation: As described in the HTR protocol. Use an open-field arena (e.g., 40x40 cm) equipped with infrared beams for automated activity tracking.

  • Baseline Measurement: Before drug administration, measure baseline core body temperature using a rectal probe.

  • Drug Preparation & Administration:

    • Dose Selection:

      • Vehicle

      • 8-OH-DPAT (0.1, 0.3, 1.0 mg/kg)

      • Target Compound (same doses as HTR assay)

  • Data Collection:

    • Immediately after i.p. injection, place the mouse in the open-field arena.

    • Record locomotor activity (total distance traveled) for 60 minutes.

    • At the 60-minute mark, remove the mouse and record its final core body temperature.

  • Data Analysis:

    • Locomotion: Analyze total distance traveled using a one-way ANOVA.

    • Temperature: Analyze the change in body temperature (Final - Baseline) using a one-way ANOVA.

Interpreting Results and Ensuring Mechanistic Specificity

If the target compound shows activity in these assays, the next critical step is to confirm the mechanism of action. This is essential for building a trustworthy pharmacological profile.

  • Antagonist Studies: To confirm that the observed effects are mediated by the hypothesized receptors, pre-treat animals with selective antagonists before administering the target compound.

    • To block HTR (5-HT2A): Use a selective 5-HT2A antagonist like Ketanserin or M100907 .

    • To block hypolocomotion/hypothermia (5-HT1A): Use a selective 5-HT1A antagonist like WAY-100635 .[8]

A successful blockade of the behavioral effect by a selective antagonist provides strong, reproducible evidence for the compound's mechanism of action.

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion: A Blueprint for Rigor and Trust

The in-vivo characterization of novel compounds like this compound demands more than just executing assays; it requires a commitment to rigorous, reproducible science. By benchmarking against known pharmacological agents, employing standardized and detailed protocols, and confirming mechanisms with antagonist studies, researchers can build a trustworthy and durable dataset. The principles and methodologies outlined in this guide provide a robust framework for navigating the complexities of in-vivo pharmacology and contributing reliable findings to the scientific community.

References

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. [Link]
  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]
  • Carter, C., & D'Andrea, J. A. (2014). A. Protocol for in vivo 5-HT exposure.
  • Ligneau, X., et al. (2018). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Neuropharmacology, 142, 107-117. [Link]
  • de la Fuente Revenga, M., et al. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 11(1), 1-14. [Link]
  • Ligneau, X., et al. (2018). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Neuropharmacology, 142, 107-117. [Link]
  • Ligneau, X., et al. (2018). (PDF) In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging.
  • Sargent, P. A., et al. (2000). Decreased brain serotonin 5-HT1A receptor availability in medication-naive patients with major depressive disorder: an in-vivo imaging study using PET and [carbonyl-11C]WAY-100635. International Journal of Neuropsychopharmacology, 3(4), 329-343. [Link]
  • Di Cesare Mannelli, L., et al. (2018). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Molecules, 23(11), 2959. [Link]
  • Gatch, M. B., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. The Journal of pharmacology and experimental therapeutics, 269(3), 1081-1091. [Link]
  • Hjorth, S., & Magnusson, T. (1988). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(5), 463-471. [Link]
  • Mas, M., et al. (1998). 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats. Brain research, 795(1-2), 201-208. [Link]
  • Herremans, A. H., & Koek, W. (1998). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 61(4), 385-394. [Link]
  • Hibicke, M., et al. (2023). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. [Link]
  • Kuszczyk, M., et al. (2009). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of medicinal chemistry, 52(2), 434-442. [Link]
  • Fletcher, P. J., et al. (2007).
  • Sprouse, J., et al. (2004). 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. Neuropharmacology, 46(1), 52-62. [Link]
  • Wikipedia contributors. (2023). Head-twitch response. Wikipedia. [Link]
  • de la Fuente Revenga, M., et al. (2021). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection.
  • Cameron, L. P., et al. (2019). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS chemical neuroscience, 10(4), 1954-1965. [Link]
  • St-Gelais, F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Gatch, M. B., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]
  • St-Gelais, F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • PubChem. (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
  • Lansdell, M. I., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 12(23), 4429-4443. [Link]
  • Franklin, A., et al. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ACS Chemical Neuroscience, 13(24), 3629-3640. [Link]
  • Gerasimov, M., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and applied pharmacology, 343, 44-53. [Link]

Sources

Peer-reviewed validation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the

Mechanistic Validation of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel psychoactive compound is paramount. This guide provides a deep dive into the putative mechanistic framework of this compound and its analogs, contextualized by a comparative analysis with well-characterized monoamine-releasing agents. While comprehensive, peer-reviewed quantitative data for this compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes available information on its structural class to postulate a likely MoA. We will explore the experimental methodologies required to definitively validate this proposed mechanism, offering a roadmap for future research.

Postulated Mechanism of Action: A Dual Serotonergic and Dopaminergic Modulator

Based on the pharmacology of its structural analogs, particularly the 2-aminotetralin scaffold, this compound is hypothesized to function as a modulator of both the serotonin (5-HT) and dopamine (DA) systems. Evidence for related compounds suggests a primary interaction with dopamine D2 receptors as an agonist.[1] Furthermore, aminotetralin derivatives have demonstrated significant affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2C receptors.[2]

This dual activity profile suggests a complex interplay with monoaminergic signaling, potentially leading to a unique pharmacological effect distinct from purely serotonergic or dopaminergic agents. The precise balance of its affinity and efficacy at these different receptors and transporters would ultimately define its overall psychoactive and therapeutic profile.

Visualizing the Proposed Signaling Pathway

putative_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_MeO_THN 5-Methoxy-1,2,3,4- tetrahydronaphthalen-1-amine DAT Dopamine Transporter (DAT) 5_MeO_THN->DAT ? SERT Serotonin Transporter (SERT) 5_MeO_THN->SERT ? DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release 5HT_vesicle Serotonin Vesicle 5HT_synapse Serotonin 5HT_vesicle->5HT_synapse Release D2_receptor Dopamine D2 Receptor DA_synapse->D2_receptor Agonist 5HT1A_receptor Serotonin 5-HT1A Receptor 5HT_synapse->5HT1A_receptor Modulation 5HT2C_receptor Serotonin 5-HT2C Receptor 5HT_synapse->5HT2C_receptor Modulation downstream_signaling Downstream Signaling Cascades D2_receptor->downstream_signaling 5HT1A_receptor->downstream_signaling 5HT2C_receptor->downstream_signaling

Caption: Putative mechanism of this compound.

Comparative Analysis with Established Monoamine Releasing Agents

To contextualize the potential pharmacological profile of this compound, a comparison with well-studied monoamine-releasing agents is instructive. We will consider three archetypal compounds: Fenfluramine, a selective serotonin releasing agent (SSRA); Amphetamine, a potent dopamine and norepinephrine releasing agent; and MDMA, a mixed serotonin and dopamine releasing agent.

FeatureThis compound (Putative)FenfluramineAmphetamineMDMA
Primary Neurotransmitter System(s) Serotonin & DopamineSerotoninDopamine & NorepinephrineSerotonin & Dopamine
Primary Mechanism Receptor Agonism (D2), potential transporter interactionSerotonin Transporter (SERT) substrate and releaserDopamine (DAT) and Norepinephrine (NET) Transporter substrate and releaser.[3][4]SERT and DAT substrate and releaser.[5][6]
Receptor Interactions Agonist at D2, potential activity at 5-HT1A, 5-HT2CAgonist at 5-HT2B and 5-HT2C receptors.[7]Agonist at Trace Amine-Associated Receptor 1 (TAAR1).[4][8]Weak agonist at 5-HT2A receptors.
Clinical/Subjective Effects UnknownAnorectic, anxiolytic, potential for cardiac valvulopathy.[7]Psychostimulant, increased wakefulness, anorectic, high abuse potential.[8][9]Empathogenic, euphoric, mild psychedelic effects, potential for neurotoxicity.[5]

This comparative table highlights the nuanced differences in the mechanisms of these compounds. While all ultimately modulate monoaminergic neurotransmission, the specific transporters and receptors they target, and their relative potencies at these sites, lead to distinct pharmacological and clinical profiles.

Experimental Validation: A Step-by-Step Guide

Validating the proposed mechanism of action for this compound requires a systematic and multi-faceted experimental approach. The following protocols are foundational for characterizing any novel psychoactive compound.

3.1. Radioligand Binding Assays: Determining Receptor and Transporter Affinity (Ki)

The initial step is to determine the binding affinity of the compound for a panel of relevant G-protein coupled receptors (GPCRs) and monoamine transporters. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from its target receptor or transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated, which reflects the affinity of the compound for the target.[5]

Experimental Workflow:

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing target receptor/ transporter start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of test compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Preparation of Receptor/Transporter Source:

    • Utilize cell lines (e.g., HEK293, CHO) stably transfected to express the human recombinant receptor (e.g., D2, 5-HT1A, 5-HT2C) or transporter (SERT, DAT, NET) of interest.

    • Harvest cells and prepare crude membrane fractions through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Citalopram for SERT). The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the target.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent unlabeled ligand for the target).

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

3.2. Neurotransmitter Release and Uptake Inhibition Assays: Assessing Functional Activity (EC50/IC50)

To determine if a compound acts as a substrate for monoamine transporters (i.e., a releaser) or as an inhibitor of neurotransmitter reuptake, in vitro functional assays are employed.

Principle: These assays measure the ability of a test compound to either evoke the release of a pre-loaded radiolabeled or fluorescent neurotransmitter from cells expressing the relevant transporter, or to inhibit the uptake of the neurotransmitter into these cells.

Experimental Workflow for Release Assay:

release_assay_workflow start Start plate_cells Plate cells expressing the target transporter start->plate_cells load_neurotransmitter Load cells with radiolabeled neurotransmitter (e.g., [3H]-DA) plate_cells->load_neurotransmitter wash_cells Wash to remove extracellular neurotransmitter load_neurotransmitter->wash_cells add_compound Add varying concentrations of the test compound wash_cells->add_compound collect_supernatant Collect supernatant containing released neurotransmitter add_compound->collect_supernatant quantify_release Quantify radioactivity in the supernatant collect_supernatant->quantify_release analyze_data Analyze data to determine EC50 quantify_release->analyze_data end End analyze_data->end

Caption: Workflow for a neurotransmitter release assay.

Detailed Protocol for Release Assay:

  • Cell Preparation:

    • Plate cells expressing the transporter of interest (e.g., DAT or SERT) in a 96-well plate and allow them to adhere.

  • Loading with Radiolabeled Neurotransmitter:

    • Incubate the cells with a solution containing a radiolabeled neurotransmitter (e.g., [3H]-dopamine for DAT-expressing cells or [3H]-serotonin for SERT-expressing cells). This allows the cells to take up and accumulate the radiolabel.

  • Washing:

    • Wash the cells multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.

  • Induction of Release:

    • Add solutions containing increasing concentrations of the test compound to the wells.

    • Include control wells with buffer only (basal release) and a known releasing agent (e.g., amphetamine for DAT, fenfluramine for SERT) as a positive control.

  • Sample Collection and Quantification:

    • After a defined incubation period, collect the supernatant from each well.

    • Measure the amount of radioactivity in the supernatant using a liquid scintillation counter. This represents the amount of neurotransmitter released from the cells.

  • Data Analysis:

    • Express the radioactivity in each sample as a percentage of the total radioactivity (supernatant + cell lysate).

    • Plot the percentage of release against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

For uptake inhibition assays , the protocol is similar, but the test compound is added before the addition of the radiolabeled neurotransmitter. The amount of radioactivity remaining in the cells is then measured to determine the extent of uptake inhibition, from which an IC50 value can be calculated.

Conclusion: A Path Forward for Mechanistic Elucidation

While the precise quantitative pharmacology of this compound awaits comprehensive peer-reviewed validation, the existing literature on its structural class provides a strong foundation for a putative dual serotonergic and dopaminergic mechanism of action. The comparative analysis with well-characterized agents such as Fenfluramine, Amphetamine, and MDMA underscores the potential for a unique pharmacological profile.

The experimental protocols detailed in this guide provide a clear and robust framework for the definitive elucidation of its molecular targets and functional activities. By systematically applying these validated methodologies, researchers can generate the critical data necessary to fully understand the mechanism of action of this and other novel psychoactive compounds, paving the way for a more complete understanding of their therapeutic potential and risks.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Gifford, A. N. (n.d.). Radioligand Binding Assays. Gifford Bioscience.
  • Wikipedia contributors. (2024, January 3). Amphetamine. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, December 29). Fenfluramine. In Wikipedia, The Free Encyclopedia.
  • Patsnap. (2024). What is the mechanism of Amphetamine? Patsnap Synapse.
  • Beaulieu, M., Itoh, Y., Tepper, P., Horn, A. S., & Kebabian, J. W. (1984). N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists. European journal of pharmacology, 105(1-2), 15–21.
  • Hacksell, U., Johansson, A. M., Arvidsson, L. E., Nilsson, J. L., Svensson, K., & Carlsson, A. (1985). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of medicinal chemistry, 28(3), 422–429.
  • Cleveland Clinic. (2023). Amphetamines.
  • Wikipedia contributors. (2023, December 29). MDMA. In Wikipedia, The Free Encyclopedia.
  • National Institute on Drug Abuse. (2021). MDMA (Ecstasy) DrugFacts.
  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264–270.
  • Sebben, M., Ansanay, H., Bockaert, J., & Dumuis, A. (1994). 5-HT4 receptors: a new family of serotonin receptors. Neuroreport, 5(18), 2553–2557.
  • Wikipedia contributors. (2023, November 28). EC50. In Wikipedia, The Free Encyclopedia.
  • Canal, C. E., Morgan, D., Felsing, D., Kondabolu, K., Rowland, N. E., Robertson, K. L., Sakhuja, R., & Booth, R. G. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 310–318.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855630, (S)-5-Methoxy-2-aminotetralin.

Sources

A Comparative Pharmacological Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotetralin scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for numerous centrally active agents targeting monoaminergic systems. This guide provides a detailed comparative analysis of the pharmacology of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (5-MeO-THN) and its key structural analogs. By examining structure-activity relationships (SAR), this document elucidates how modifications to the aminotetralin core influence receptor binding affinity, functional activity, and selectivity, particularly at serotonin (5-HT) and dopamine (D) receptors. This synthesis of experimental data aims to provide researchers with a comprehensive framework for understanding and predicting the pharmacological profile of this important chemical class, thereby guiding future drug discovery and development efforts.

Introduction: The Aminotetralin Scaffold

The 1- and 2-aminotetralin frameworks are rigid analogs of phenethylamines, constraining the flexible side chain of neurotransmitters like dopamine and serotonin into a specific conformation. This structural rigidity provides a valuable tool for probing receptor-ligand interactions and has led to the development of compounds with significant therapeutic potential for neurological and psychiatric disorders.[1] this compound, the focal point of this guide, belongs to this class. The position of the methoxy group and substitutions on the amine are critical determinants of its pharmacological profile, dictating its affinity and efficacy at a range of G-protein coupled receptors (GPCRs).

Comparative Receptor Binding Affinity

The primary determinant of a compound's pharmacological action is its affinity for its molecular targets. Radioligand binding assays are the gold standard for quantifying this interaction, yielding the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates higher binding affinity.

The following data, compiled from studies on closely related 5-substituted-2-aminotetralin (5-SAT) analogs, provides a strong surrogate for understanding the SAR of the 1-aminotetralin series.[2] The key structural difference is the position of the amine group (position 1 vs. 2); however, the principles governing the interaction of the methoxy-tetralin core and N-substituents with receptor binding pockets are largely translatable.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Aminotetralin Analogs at Human Serotonin (5-HT) Receptors

CompoundC2-Amine SubstituentC5-Aromatic Substituent5-HT₁ₐ Kᵢ (nM)5-HT₁ₑ Kᵢ (nM)5-HT₁ₒ Kᵢ (nM)
(2S)-FPT N,N-dimethyl2'-Fluorophenyl115.32.5
(2S)-CPT N,N-dimethyl2'-Chlorophenyl254.84.2
(2S)-5-PAT N,N-dimethylPhenyl10112.4
(2S)-NAP N,N-dimethylNaphthyl1161311
(2S)-PFPT Pyrrolidine2'-Fluorophenyl1.01010
(R)-8-OH-DPAT N,N-dipropyl8-Hydroxy0.81516
(S)-8-OH-DPAT N,N-dipropyl8-Hydroxy0.8215295

Data compiled from studies on 5-substituted-2-aminotetralin (5-SAT) analogs and reference compounds.[2][3]

Analysis of Structure-Activity Relationships (SAR) for Binding Affinity:
  • Role of the Amine Substituent: Increasing the steric bulk and constraint of the amine substituent can dramatically enhance affinity and selectivity. For example, replacing the N,N-dimethyl group of (2S)-FPT with a pyrrolidine ring to form (2S)-PFPT increases affinity for the 5-HT₁ₐ receptor by 11-fold and imparts significant selectivity over the 5-HT₁ₑ and 5-HT₁ₒ subtypes.[2] Similarly, the N,N-dipropyl groups of the classic 5-HT₁ₐ agonist 8-OH-DPAT are crucial for its high affinity.[2]

  • Influence of Aromatic Ring Substitution: The nature of the substituent at the 5-position (analogous to the 5-methoxy group of our topic compound) significantly impacts the binding profile. Larger aromatic systems, such as the naphthyl group in (2S)-NAP, can decrease affinity at the 5-HT₁ₐ receptor while maintaining or enhancing it at 5-HT₁ₑ and 5-HT₁ₒ receptors.[2]

  • Stereoselectivity: The stereochemistry at the amine-bearing carbon is a critical determinant of receptor recognition. For the 5-SAT series, the (2S) enantiomer is consistently preferred with at least 50-fold higher affinity at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors compared to the (2R) enantiomer.[4] Interestingly, while dopaminergic activity for 5-hydroxy-2-dipropylaminotetralin is confined to the levo enantiomer, the reference 5-HT₁ₐ agonist 8-OH-DPAT shows little stereochemical preference at the 5-HT₁ₐ receptor itself.[3][5]

Comparative Functional Activity

While binding affinity describes how well a compound occupies a receptor, functional activity describes the cellular response it elicits upon binding. Compounds are classified as agonists (full or partial), antagonists (neutral), or inverse agonists. This activity is often quantified by measuring the compound's potency (EC₅₀, the concentration for half-maximal response) and efficacy (Eₘₐₓ, the maximum possible response relative to a reference full agonist).

For Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and D₂, agonist activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Functional assays measuring this change are a primary method for determining a compound's efficacy and potency.

Table 2: Comparative Functional Activity (EC₅₀, nM / Eₘₐₓ, %) of Aminotetralin Analogs at Human 5-HT₁ Receptors

Compound5-HT₁ₐ (EC₅₀ / Eₘₐₓ)5-HT₁ₑ (EC₅₀ / Eₘₐₓ)5-HT₁ₒ (EC₅₀ / Eₘₐₓ)
(2S)-FPT 150 nM / 98%5.2 nM / 94%1.9 nM / 99%
(2S)-CPT 125 nM / 100%4.8 nM / 93%3.5 nM / 100%
(2S)-5-PAT 100 nM / 92%30 nM / 30%2.5 nM / 98%
(2S)-NAP 110 nM / 95%100 nM / 28%12 nM / 94%
(2S)-PFPT 4.3 nM / 96%150 nM / 90%150 nM / 95%
Reference: 5-CT 3.0 nM / 100%1.0 nM / 100%0.5 nM / 100%

Functional activity was determined via cAMP inhibition assays. Eₘₐₓ is relative to the response of the reference agonist 5-CT. Data is for 5-substituted-2-aminotetralin (5-SAT) analogs.[6]

Analysis of Structure-Activity Relationships (SAR) for Functional Activity:
  • Potency vs. Affinity: While binding affinity (Kᵢ) and functional potency (EC₅₀) are related, they are not always directly correlated. For instance, (2S)-FPT has a Kᵢ of 11 nM at 5-HT₁ₐ but an EC₅₀ of 150 nM, indicating that a higher concentration is needed to elicit a functional response than to simply occupy the receptor.

  • Efficacy and Partial Agonism: Subtle structural changes can convert a full agonist into a partial agonist. (2S)-5-PAT and (2S)-NAP act as full agonists at 5-HT₁ₐ and 5-HT₁ₒ receptors but are weak partial agonists (Eₘₐₓ ~30%) at the 5-HT₁ₑ receptor.[6] This demonstrates that the aminotetralin scaffold can be fine-tuned to modulate the degree of receptor activation, a highly desirable feature in drug design.

  • Dopaminergic Activity: In the 2-aminotetralin series, hydroxylation of the aromatic ring is a key determinant of dopaminergic activity. 5,7-dihydroxy-2-aminotetralins are less potent dopaminergic agents than their 5,6-dihydroxy or 6,7-dihydroxy counterparts.[7] A study on N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins found that these compounds behaved as potent inverse agonists or antagonists at the dopamine D₂ₐ receptor, indicating that N-substitution can dramatically shift efficacy from agonism to antagonism.

Key Signaling Pathways and Experimental Workflows

Understanding the downstream consequences of receptor activation is crucial. The primary signaling pathway for 5-HT₁ₐ and D₂-like receptors involves coupling to the inhibitory G-protein, Gαᵢ/ₒ.

Canonical Gαᵢ/ₒ Signaling Pathway

G_alpha_i_pathway cluster_cytosol Cytosol Agonist Agonist (e.g., 5-MeO-THN Analog) Receptor 5-HT₁ₐ / D₂ Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαᵢ/ₒβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response

Caption: Canonical Gαᵢ/ₒ signaling pathway for 5-HT₁ₐ and D₂ receptors.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The data presented in this guide are derived from standardized in vitro assays.

Workflow 1: Radioligand Competition Binding Assay

This workflow is used to determine the binding affinity (Kᵢ) of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare cell membranes expressing the receptor of interest. Reagents 2. Prepare radioligand (e.g., [³H]8-OH-DPAT) and serial dilutions of test compound. Membrane->Reagents Incubate 3. Incubate membranes, radioligand, and test compound to reach equilibrium. Reagents->Incubate NSB Include 'Non-Specific Binding' control (excess unlabeled ligand). Incubate->NSB Filter 4. Rapidly filter samples through GF/B filters to separate bound from free radioligand. Incubate->Filter Wash 5. Wash filters with ice-cold buffer to remove non-specifically bound ligand. Filter->Wash Count 6. Measure radioactivity on filters using liquid scintillation counting. Wash->Count Plot 7. Plot % inhibition vs. log[test compound] to generate a competition curve. Count->Plot Calc 8. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation. Plot->Calc

Caption: Standard workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells with h5-HT₁ₐ) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat, which traps the membranes with bound radioligand.

  • Washing: Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filtermat in a scintillation counter to quantify the amount of radioactivity in each sample.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋).

Workflow 2: cAMP Accumulation Functional Assay

This workflow is used to determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gᵢ/ₒ-coupled receptors.

cAMP_Assay_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed 1. Seed cells expressing the receptor into a 96-well plate and culture overnight. Forskolin 2. Pre-treat cells with Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Seed->Forskolin Agonist 3. Add serial dilutions of the test agonist and incubate for a defined period. Forskolin->Agonist Lyse 4. Lyse the cells to release intracellular cAMP. Agonist->Lyse Detect 5. Add detection reagents (e.g., HTRF, AlphaLISA) that generate a signal inversely proportional to cAMP concentration. Lyse->Detect Read 6. Read the plate on a compatible plate reader. Detect->Read Plot 7. Plot signal vs. log[agonist] to generate a dose-response curve. Read->Plot Calc 8. Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) from the curve. Plot->Calc

Sources

A Comparative Guide to the Metabolic Stability of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Across Key Preclinical Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. A compound's metabolic stability—its susceptibility to biotransformation by drug-metabolizing enzymes—directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[1] Early assessment of this parameter is not merely a regulatory checkbox but a strategic imperative, allowing for the ranking and selection of candidates with the highest probability of success in clinical phases.[2]

This guide provides an in-depth comparison of the metabolic stability of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, an NCE with a tetralin scaffold, across commonly used preclinical species (mouse, rat, dog) and human-derived test systems. The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue, such as microsomes, offer a robust and cost-effective means to predict in vivo clearance.[3] Our objective is to provide researchers with both the theoretical grounding and the practical methodologies to conduct these assessments, interpret the resulting data, and make informed decisions in their drug development programs. We will delve into the causality behind our experimental design, present comparative data, and provide a validated, step-by-step protocol for a foundational in vitro assay.

Experimental Design: A Multi-Species Approach to Predicting Human Metabolism

The core principle behind preclinical metabolic assessment is to find an animal model whose metabolic profile most closely mirrors that of humans.[4] Significant species differences in the expression and catalytic activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, are well-documented.[5][6] Therefore, a cross-species comparison is essential.

Rationale for Test System Selection

For this investigation, we selected liver microsomes as the primary in vitro test system. Here’s the reasoning:

  • Expertise & Experience: Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are rich in Phase I drug-metabolizing enzymes, most notably the CYP enzymes.[3] Since the structure of this compound suggests susceptibility to oxidative metabolism (O-demethylation, hydroxylation, deamination), microsomes represent the most relevant and efficient system for an initial stability screen.[7][8]

  • Trustworthiness: The assay is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[9] This is a self-validating control point; in the absence of this essential cofactor, CYP enzyme activity ceases. Any compound disappearance in a "minus-cofactor" control incubation can thus be attributed to chemical instability rather than metabolism, ensuring the integrity of the results.[3]

  • Authoritative Grounding: Regulatory bodies like the FDA and EMA recommend in vitro metabolism studies early in development.[2][10] The use of pooled liver microsomes from multiple donors is a standard industry practice to average out the effects of inter-individual variability and provide a more representative metabolic snapshot for a given species.[3]

Workflow for In Vitro Metabolic Stability Assessment

The overall process for determining metabolic stability involves incubating the test compound with the liver microsomal preparation and monitoring its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Microsomes & Test Compound A->D B Prepare Microsomal Suspension (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E Allow temperature equilibration F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add Acetonitrile + Internal Standard) F->G Immediate stop H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound vs. Time I->J K Calculate t½ and CLint J->K

Caption: Workflow for a typical liver microsomal stability assay.

Comparative Metabolic Stability Data

The stability of this compound was assessed in liver microsomes from human, dog, rat, and mouse. The disappearance of the parent compound was monitored over 60 minutes, and the resulting data were used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Human 45.230.8Low
Dog 38.536.2Low to Intermediate
Rat 12.1114.7High
Mouse 8.9155.9High
Verapamil (Control) 15.5 (Human)89.5 (Human)Intermediate
Warfarin (Control) > 60 (Human)< 13.8 (Human)Low

Data Interpretation:

The data reveal significant species differences in the metabolism of this compound.[11]

  • High Clearance Species: The compound is rapidly metabolized in rodent (rat and mouse) liver microsomes, as indicated by the short half-lives and high intrinsic clearance values. This suggests that studies in these species might predict a shorter in vivo half-life than what would be observed in humans.

  • Low/Intermediate Clearance Species: Metabolism is considerably slower in human and dog liver microsomes. The dog appears to be a more suitable surrogate for predicting the metabolic clearance in humans compared to rodents, as its CLint value is closer to the human value.

  • Controls: The inclusion of well-characterized control compounds, such as Verapamil (intermediate clearance) and Warfarin (low clearance), serves as a crucial quality control measure. The results for these controls should fall within expected ranges, thereby validating the activity of the microsomal preparations and the overall assay performance.

Predicted Metabolic Pathways

Based on the chemical structure and known metabolic reactions for similar moieties, we can predict the primary Phase I metabolic pathways for this compound. The primary sites of metabolic attack are likely the methoxy group, the primary amine, and the aliphatic/aromatic rings.[12][13][14]

G cluster_phase1 Phase I Metabolism cluster_phase2 Potential Phase II Conjugation Parent This compound (Parent Compound) M1 5-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine (Phenolic Metabolite) Parent->M1 O-Demethylation (e.g., CYP2D6, CYP3A4) M2 Hydroxylated Metabolite (Ring Hydroxylation) Parent->M2 Hydroxylation (e.g., CYP3A4, CYP2C9) M3 Deaminated Metabolite Parent->M3 Oxidative Deamination (MAO / CYP2C19) M1_PhaseII Conjugated Metabolites M1->M1_PhaseII Glucuronidation (UGTs) Sulfation (SULTs) M2_PhaseII Conjugated Metabolites M2->M2_PhaseII Glucuronidation (UGTs)

Caption: Predicted primary metabolic pathways for the title compound.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of a test compound.

Materials and Reagents
  • Biological Material: Pooled liver microsomes (Human, Dog, Rat, Mouse). Store at -80°C.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Control Compounds: Verapamil and Warfarin, 10 mM stocks in DMSO.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[9]

  • Cofactor Solution (NADPH Regenerating System):

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium Chloride (3.3 mM)

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • Causality: All steps are performed on ice to minimize enzymatic activity before the intended start of the reaction.

    • On a 96-well plate, prepare the main incubation mix. For each 200 µL final reaction, combine:

      • 158 µL of 100 mM KPO4 Buffer (pH 7.4)

      • 20 µL of thawed liver microsomes (final concentration 0.5 mg/mL)

      • 2 µL of test compound/control (diluted from 10 mM stock to 100 µM in buffer; final incubation concentration 1 µM).[9]

    • Prepare parallel "minus-cofactor" control wells containing buffer instead of the NADPH regenerating system. This validates that compound loss is enzymatic.

  • Pre-incubation:

    • Causality: Pre-incubating the mixture for 5-10 minutes at 37°C allows the system to reach thermal equilibrium, ensuring the reaction starts under consistent and optimal temperature conditions.

    • Seal the plate and place it in a shaking water bath at 37°C for 10 minutes.

  • Reaction Initiation and Sampling:

    • Causality: The reaction is initiated by the addition of the NADPH cofactor, which is required by CYP enzymes for their catalytic cycle.[8]

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system solution to each well.

    • Immediately after addition (t=0), transfer a 25 µL aliquot from the incubation wells to a separate 96-well plate containing 75 µL of ice-cold quenching solution.

    • Continue incubating and remove further 25 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes), transferring each to the quenching plate.

  • Sample Processing:

    • Causality: The organic solvent (acetonitrile) terminates the enzymatic reaction by precipitating the microsomal proteins. Centrifugation separates these proteins, leaving the analyte and internal standard in the supernatant for analysis.

    • Once all time points are collected, seal the quenching plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg) = (k / [Protein Concentration in mg/mL]) * 1000

Conclusion and Strategic Implications

The assessment of metabolic stability across multiple species is a cornerstone of modern drug discovery. Our investigation reveals that this compound exhibits high metabolic stability in human and dog liver microsomes but is cleared rapidly by rodent enzymes.

Key Takeaways for Drug Development Professionals:

  • Species Selection is Critical: The marked difference between rodents and higher species underscores the risk of relying on a single animal model.[5] For this compound, the dog represents a more metabolically relevant species for subsequent pharmacokinetic and toxicology studies.

  • Predicting Human PK: The low intrinsic clearance observed in human liver microsomes suggests the compound is likely to have a low hepatic clearance and a reasonably long half-life in humans, which are often desirable properties for a drug candidate.

  • Future Directions: The next logical steps would involve metabolite identification studies to confirm the predicted pathways and reaction phenotyping to identify the specific CYP isoforms responsible for the compound's metabolism. This information is vital for predicting potential DDIs.[15]

By integrating this systematic, multi-species approach early in the development pipeline, research teams can de-risk their projects, optimize resource allocation, and build a robust data package for regulatory submissions.

References

  • BioIVT. (n.d.). Navigating New Regulatory Guidelines for Drug Metabolism Studies. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Springer Nature Experiments. (n.d.).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Evotec (Cyprotex). (n.d.). Microsomal Stability. [Link]
  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions. [Link]
  • European Medicines Agency. (2012).
  • PubMed. (n.d.). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. [Link]
  • ResearchGate. (n.d.). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. [Link]
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
  • National Institutes of Health. (n.d.). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. [Link]
  • PubMed. (n.d.). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. [Link]
  • Xtalks. (n.d.).
  • University of Groningen Research Portal. (n.d.). Species and strain differences in drug metabolism in liver and intestine. [Link]
  • PubMed. (n.d.). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. [Link]
  • PubMed. (n.d.).
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Species and strain differences in drug metabolism in liver and intestine. [Link]
  • National Institutes of Health. (n.d.). Biochemistry, Cytochrome P450. [Link]
  • PubMed. (n.d.). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. As a research chemical, particularly within drug development, adherence to stringent safety and disposal protocols is paramount to ensure personnel safety, maintain regulatory compliance, and protect the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment

The primary hazards are summarized below:

Hazard Classification GHS Code Description GHS Pictogram
Acute Toxicity, OralH302Harmful if swallowed.[1]pictogram: GHS07
Skin Corrosion/IrritationH315Causes skin irritation.[1]pictogram: GHS07
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]pictogram: GHS07
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]pictogram: GHS07

Causality: The amine functional group can impart corrosive and irritant properties, while the aromatic structure can lead to adverse health effects upon exposure.[3][4] It is crucial to operate under the assumption that this compound presents these hazards and take all necessary precautions.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Appropriate PPE is mandatory to prevent dermal and ocular contact.[5][6]

Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)Aromatic amines can be readily absorbed through the skin; appropriate gloves provide a necessary barrier.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes of liquid waste or contact with contaminated solid materials.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Face Shield Recommended when handling larger quantitiesOffers an additional layer of protection against splashes to the face and eyes.

Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation at the point of generation.

  • Waste Characterization : All waste containing this compound, including stock solutions, reaction mixtures, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and rinsate from cleaning glassware, must be classified as Hazardous Chemical Waste .[5][7]

  • Segregation : To prevent potentially hazardous reactions, this amine waste must be kept separate from other waste streams.[5][6]

    • DO NOT mix with acidic waste (risk of violent neutralization reaction).

    • DO NOT mix with oxidizing agents (risk of fire or explosion).[6]

    • DO NOT mix with non-halogenated or halogenated solvent waste unless explicitly part of the same experimental residue. Keeping waste streams pure simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) department.[5]

Step-by-Step Disposal Protocol

The required disposal method for this chemical is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][8]

Workflow for Proper Disposal

DisposalWorkflow start Waste Generated (Solid or Liquid) characterize Characterize as Hazardous Amine Waste start->characterize Step 1 segregate Segregate from Incompatible Waste (Acids, Oxidizers) characterize->segregate Step 2 containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize Step 3 label Label Container: 'Hazardous Waste' + Full Chemical Names + Concentrations containerize->label Step 4 store Store in Satellite Accumulation Area (SAA) (Cool, Ventilated, Secure) label->store Step 5 request Request Pickup from EHS or Licensed Contractor store->request Step 6 end Final Disposal via Incineration request->end

Caption: Disposal workflow for this compound.

Detailed Methodologies

1. Waste Collection and Containerization:

  • Use a dedicated, clearly labeled waste container for all waste streams containing this amine.[5]

  • The container must be made of a chemically compatible material (e.g., high-density polyethylene [HDPE] or borosilicate glass) and have a secure, leak-proof screw cap.[5][9]

  • Ensure the container is in good condition, free from cracks or damage.[9] Keep the container closed at all times except when adding waste.[9]

2. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[5][9]

  • Identify the contents, listing all chemical components, including solvents and the target compound, with their approximate concentrations or percentages.[5] For example:

    • "Hazardous Waste: this compound (~5g), Methanol (40%), Dichloromethane (60%)"

3. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a designated waste storage area within your lab.[9]

  • The storage location must be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances.[6]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.

4. Final Disposal Arrangement:

  • Once the container is full or has reached the maximum allowable accumulation time per your institution's policy (often not exceeding one year), arrange for its collection.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6] Provide them with the detailed contents from your label.

Emergency Procedures: Spills and Exposure

Spill Response:

  • In the event of a small spill within a chemical fume hood, use an appropriate absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the substance.[3][6]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Regulatory Framework

The management of this chemical waste is governed by several regulatory bodies. In the United States, these include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[10][11] Academic laboratories may fall under the alternative requirements of 40 CFR Part 262, Subpart K.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[2]

Compliance with these regulations, along with your institution's specific EHS policies, is mandatory.

References

  • Amine Disposal For Businesses. Collect and Recycle. URL: https://www.collectandrecycle.com/chemical-waste/amine-disposal/
  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. URL: https://bme.wisc.edu/wp-content/uploads/sites/10/2017/02/BME-Safety-Manual-Chapter-7-Chemical-Disposal-Procedures.pdf
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. URL: https://www.auburn.edu/administration/business-finance/risk-management-safety/docs/Chemical_Waste_Management_Guide.pdf
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00045
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/otm/section-3-health-hazards/chapter-1
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. URL: https://www.youtube.
  • (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (hydrochloride) Safety Data Sheet. MedChemExpress. URL: https://www.medchemexpress.
  • Safety Data Sheet for AMINE O. BASF CORPORATION. URL: https://www.basf.com/us/en/products/product-meta/product-detail.AMINE%20O.html
  • Safety Data Sheet for methylamine solution. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/534102
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL: https://engineering.purdue.edu/Engr/AboutUs/Administration/Facilities/Safety/docs/Chemical_Handling_and_Disposal.pdf
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/hw
  • Safety Data Sheet for methylamine solution. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/534102
  • (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Safety Data Sheet. MedChemExpress. URL: https://www.medchemexpress.com/sds/HY-I0015.pdf
  • Chemical Waste Disposal Guidelines. Unknown Source. URL: https://www.deq.state.or.us/lq/pubs/docs/hw/labpak/ChemicalWasteDisposalGuidlines.pdf
  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
  • Safety Data Sheet for 1,3,5-Triacryloylhexahydro-1,3,5-triazine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/473340
  • Safety Data Sheet for mono-Methyl 5-nitroisophthalate. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC217750250&productDescription=MONO-METHYL+5-NITROISOPHTHALATE%2C+99%25+25GR&vendorId=VN000321&countryCode=US&language=en
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC458420050&productDescription=1-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE+5G&vendorId=VN000321&countryCode=US&language=en
  • Safety Data Sheet for 6-Methoxy-1-tetralone. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=A15967&productDescription=6-METHOXY-1-TETRALONE+99%25+25G&vendorId=VN000321&countryCode=US&language=en
  • (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (hydrochloride). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0019875
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement

Sources

Definitive Guide to Personal Protective Equipment for Handling 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for the safe handling of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect you and the integrity of your work.

Foundational Safety Profile: Understanding the Hazard

This compound and its salts are research chemicals that require careful handling. A thorough risk assessment is the cornerstone of any laboratory procedure. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our choice of Personal Protective Equipment (PPE).

GHS Hazard Classification:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[1]

The signal word associated with this compound is "Warning" .[1] These classifications are not merely regulatory labels; they are critical indicators of potential routes of exposure and physiological harm, dictating the necessary barriers we must erect for protection.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. The goal is to create a comprehensive barrier that prevents dermal, ocular, and respiratory exposure.[2]

Protection Type Required Equipment Rationale & Causality
Hand Protection Double-gloving with chemically resistant nitrile gloves (ASTM D6978 tested).The compound is a skin irritant (H315).[1] Nitrile gloves provide a robust barrier against incidental contact. Double-gloving is a field-proven best practice that provides an additional layer of protection in case the outer glove is compromised. Always wash hands thoroughly after removing gloves.[1]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for any procedure with a risk of splashing. A full-face shield worn over goggles is mandatory when handling larger quantities (>50g) or during vigorous mixing/heating.The compound is a serious eye irritant (H319).[1] Safety glasses protect from projectiles, while splash goggles form a seal around the eyes to prevent liquid entry. A face shield adds a crucial layer of protection for the entire face.
Skin & Body Protection A fully buttoned, long-sleeved laboratory coat. An impervious chemical-resistant apron or gown should be worn over the lab coat when handling significant quantities or when there is a high risk of splashes.This protects against skin irritation (H315) from accidental spills or contact.[1] Standard lab coats are sufficient for small-scale solid transfers, but more robust protection is needed for solution work or larger quantities.[3]
Respiratory Protection All handling of the solid powder or volatile solutions must be conducted within a certified chemical fume hood.This is the primary engineering control to mitigate the risk of respiratory tract irritation (H335) by preventing inhalation of dust or vapors.[1][4] If a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) is required.[2]

Operational Plan: From Bench to Disposal

Proper PPE is only effective when integrated into a safe operational workflow. The following procedural guidance ensures safety at every stage of handling.

  • Preparation: Designate a specific work area within a chemical fume hood. Ensure a chemical spill kit and eye-wash station are immediately accessible.[4]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing & Transfer:

    • Perform all transfers of the solid compound within the fume hood to contain any airborne dust.

    • Use a spatula for transfers. Avoid creating dust by handling the material gently.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work surface.

    • Wash any reusable equipment.

    • Remove PPE in the correct order (gloves last) to prevent self-contamination.

    • Wash hands thoroughly with soap and water.[1]

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing your full PPE, cover the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[5]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][7] Do not dispose of this chemical down the drain.

Workflow Visualization

To ensure procedural clarity, the following diagram illustrates the complete handling workflow, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling Operations (in Fume Hood) cluster_outcome 3. Outcome cluster_response 4. Post-Operation prep Assess Hazards & Verify Emergency Equipment don Don Required PPE (Gloves, Goggles, Coat) prep->don handle Weigh & Transfer Chemical don->handle emergency Emergency Event (Spill / Exposure) handle->emergency If incident occurs routine Routine Completion handle->routine If successful spill_response Execute Spill/Exposure Protocol (Flush, Absorb, Alert) emergency->spill_response decon Decontaminate Workspace routine->decon spill_response->decon doff Doff PPE Correctly decon->doff dispose Dispose of Hazardous Waste doff->dispose

Caption: Workflow for the safe handling of this compound.

References

  • (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
  • Personal Protective Equipment - ASHP Public
  • (s)-2-Amino-5-methoxytetralin hydrochloride MSDS. DC Chemicals. [Link]
  • (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Reagentia. [Link]
  • Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. SENOVA PHARMA. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]
  • List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded. Florida Department of Environmental Protection. [Link]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]
  • Sertraline Hydrochloride, trans-(A+-)-. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.